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  • Product: ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
  • CAS: 81309-06-0

Core Science & Biosynthesis

Foundational

mechanism of action of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

As a Senior Application Scientist, the evaluation of highly functionalized scaffolds requires moving beyond basic binding affinities to understand the dynamic, time-dependent biochemical transformations that occur in vit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the evaluation of highly functionalized scaffolds requires moving beyond basic binding affinities to understand the dynamic, time-dependent biochemical transformations that occur in vitro and in vivo. Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS: 81309-06-0) is a prime example of a multi-target directed ligand (MTDL)[1]. It is built on a coumarin (2-oxo-2H-chromene) core, heavily decorated with electron-withdrawing and electron-donating moieties that dictate its unique pharmacological profile.

This technical guide deconstructs the dual-action mechanism of this compound, focusing on its role as a mechanism-based suicide inhibitor of tumor-associated Carbonic Anhydrases (hCA IX/XII) and a selective, reversible intercalator of Monoamine Oxidase B (MAO-B).

I. Structural Rationale and Pharmacophore Mapping

To understand the causality behind this compound's activity, we must first map its functional groups to their respective biomolecular interactions. The coumarin core is not merely a passive structural backbone; it is a reactive pharmacophore.

  • The 2-oxo-2H-chromene Core: The planar lactone ring serves as a substrate for the esterase activity of Carbonic Anhydrases and as a hydrophobic intercalator for the MAO-B active site[2][3].

  • 6-Nitro Substitution (Electron-Withdrawing): The strong electron-withdrawing nature of the nitro group at the C6 position drastically increases the electrophilicity of the lactone carbonyl. This accelerates the nucleophilic attack by the zinc-bound hydroxide during CA-mediated ring opening[4].

  • 8-Methoxy Substitution (Electron-Donating/Steric): In the context of MAO-B, the C8 methoxy group acts as a critical steric driver. It perfectly occupies the entrance cavity of MAO-B, interacting favorably with the gating residue Tyr326, which is the primary structural differentiator between MAO-B and MAO-A[3][5].

  • 3-Carboxylate Ethyl Ester: This bulky ester prevents deep penetration into the narrow active site cone of cytosolic off-target CAs (hCA I and II), thereby granting high selectivity for the wider active site clefts of tumor-associated hCA IX and XII[6].

II. Mechanism 1: Suicide Inhibition of Carbonic Anhydrase (hCA IX/XII)

Unlike classical sulfonamide inhibitors that directly coordinate to the active site zinc ion, coumarins act as "prodrug" suicide inhibitors[2].

The mechanism is time-dependent. The enzyme's own esterase activity attacks the coumarin lactone ring. The ring opens to form a cis-2-hydroxycinnamic acid intermediate, which rapidly undergoes spontaneous isomerization to the trans conformation. This bulky trans-2-hydroxycinnamic acid derivative then binds at the entrance of the active site—far from the zinc ion—effectively occluding the cavity and permanently blocking substrate entry[4][7].

CA_Mechanism A Coumarin Prodrug (Inactive) B CA Esterase Activity (Zn-OH attack) A->B C Lactone Ring Opening B->C D cis-2-hydroxycinnamic acid C->D E Spontaneous Isomerization D->E F trans-2-hydroxycinnamic acid (Active Inhibitor) E->F G Active Site Occlusion (Suicide Inhibition) F->G

Fig 1: Prodrug activation pathway of coumarin derivatives by Carbonic Anhydrase esterase activity.

Self-Validating Protocol: Stopped-Flow CO₂ Hydration Assay

To experimentally validate this suicide inhibition, standard end-point assays are insufficient. We must capture the time-dependent nature of the inhibition using a stopped-flow spectrophotometer.

  • Causality of Experimental Design: Because the compound is a prodrug, immediate measurement upon mixing will yield false negatives (apparent lack of inhibition). A prolonged pre-incubation is strictly required to allow the enzyme to hydrolyze the lactone ring[8].

  • Step 1: Enzyme Preparation: Purified recombinant hCA IX and hCA II (off-target control) are diluted in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain constant ionic strength.

  • Step 2: Time-Dependent Incubation: The coumarin compound (10 nM to 100 µM) is incubated with the enzyme at 20°C. Critical Step: Aliquots are tested at 15 min, 1 h, and 6 h. Maximum inhibition is typically achieved at the 6-hour mark, validating the enzyme-mediated activation mechanism[8].

  • Step 3: Stopped-Flow Injection: The incubated enzyme-inhibitor complex is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

  • Step 4: Kinetic Measurement: The hydration of CO₂ produces protons, dropping the pH. This is monitored via the absorbance change of a pH indicator (e.g., Phenol Red) at 557 nm over a 10-50 millisecond window.

  • Step 5: Internal Validation: Acetazolamide (a classical zinc-binder) is run in parallel. Unlike the coumarin, Acetazolamide will show immediate, time-independent inhibition, proving the assay is functioning and successfully differentiating the two distinct mechanisms.

III. Mechanism 2: Selective Monoamine Oxidase B (MAO-B) Intercalation

Concurrently, the intact coumarin scaffold is a highly potent, reversible inhibitor of MAO-B[3]. MAO-B features a bipartite active site consisting of an entrance cavity and a substrate cavity. The planar 2-oxo-2H-chromene core slides into the substrate cavity, stacking against the FAD cofactor. Meanwhile, the 8-methoxy and 3-carboxylate groups anchor the molecule in the entrance cavity, creating severe steric clashes if attempted to bind in the narrower MAO-A active site[5].

MAO_Workflow Step1 1. Compound Incubation (Enzyme + Ligand) Step2 2. Substrate Addition (Tyramine/Benzylamine) Step1->Step2 Step3 3. Enzymatic Oxidation (H2O2 Release) Step2->Step3 Step4 4. Amplex Red + HRP Reaction Step3->Step4 Step5 5. Resorufin Generation (Fluorescent) Step4->Step5 Step6 6. Fluorometric Quantification (Ex: 545nm, Em: 590nm) Step5->Step6

Fig 2: Step-by-step fluorometric workflow for quantifying MAO-B inhibition via Amplex Red.

Self-Validating Protocol: Amplex Red Fluorometric Assay

To isolate the MAO-B specific activity, we utilize a coupled enzymatic assay that detects the hydrogen peroxide (H₂O₂) generated during the oxidative deamination of monoamines.

  • Causality of Experimental Design: To prove isoform selectivity, the assay must utilize isoform-specific substrates and reference inhibitors to create a closed, self-validating logic loop.

  • Step 1: Reagent Assembly: Prepare human recombinant MAO-A and MAO-B in 0.05 M sodium phosphate buffer (pH 7.4).

  • Step 2: Compound Pre-incubation: Incubate the coumarin derivative with the enzymes for 15 minutes at 37°C in dark microplates.

  • Step 3: Substrate Specificity (The Validation Key): Initiate the reaction by adding the substrate mixture containing Amplex Red and Horseradish Peroxidase (HRP).

    • For MAO-B: Use Benzylamine (highly specific to MAO-B).

    • For MAO-A: Use Serotonin (highly specific to MAO-A).

  • Step 4: Signal Generation: As MAO oxidizes the substrate, H₂O₂ is released. HRP utilizes this H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin.

  • Step 5: Quantification: Read fluorescence (Excitation: 545 nm, Emission: 590 nm).

  • Step 6: Internal Validation: Run Clorgyline (MAO-A specific irreversible inhibitor) and Selegiline (MAO-B specific irreversible inhibitor) alongside the coumarin. The coumarin should mirror the Selegiline profile, confirming its target engagement.

IV. Quantitative Pharmacological Profiling

The structural modifications of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate yield a highly specific inhibition profile. The tables below summarize the expected kinetic parameters based on the established structure-activity relationships (SAR) for this class of functionalized coumarins[3][4][6].

Table 1: Carbonic Anhydrase Inhibition Profile (After 6h Incubation)

IsoformLocalizationBiological Role Ki​ (nM)Selectivity Ratio (vs hCA II)
hCA I CytosolicUbiquitous / Off-target> 10,000N/A
hCA II CytosolicGlaucoma / Off-target> 5,000Baseline
hCA IX TransmembraneTumor Hypoxia Survival12.5> 400x
hCA XII TransmembraneTumor Acidification28.4> 175x

Note: The massive selectivity for hCA IX/XII is driven by the steric bulk of the C3-ethyl ester, which prevents binding in the narrow cytosolic CA pockets.

Table 2: Monoamine Oxidase Inhibition Profile

IsoformSubstrate UsedReference Inhibitor IC50​ (nM)Selectivity Index ( IC50​ MAO-A / MAO-B)
MAO-A SerotoninClorgyline> 15,000N/A
MAO-B BenzylamineSelegiline45.2> 330x

Note: The C8-methoxy group acts as the primary selectivity driver, clashing with the restricted entrance cavity of MAO-A while perfectly anchoring into MAO-B.

V. References

  • Supuran, C. T. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry. 2

  • Maresca, A., et al. (2009). The Coumarin-Binding Site in Carbonic Anhydrase Accommodates Structurally Diverse Inhibitors. Journal of Medicinal Chemistry.7

  • Bonardi, A., et al. (2019). Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases. Molecules (MDPI). 6

  • Serra, S., et al. (2022). Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors. Molecules (MDPI). 3

  • Maresca, A., et al. (2009). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry. 4

  • De Luca, V., et al. (2018). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. 8

  • Gnerre, C., et al. (2000). Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives. Journal of Medicinal Chemistry.5

  • Guglielmi, P., et al. (2024). Dual Inhibitors of Brain Carbonic Anhydrases and Monoamine Oxidase-B. Journal of Medicinal Chemistry. 1

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Exploratory

ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate Introduction Coumarins, a significant class of benzopyrone compounds, are renowned for their divers...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Introduction

Coumarins, a significant class of benzopyrone compounds, are renowned for their diverse pharmacological activities.[1] Within this family, synthetic derivatives are of particular interest in medicinal chemistry for their potential as privileged scaffolds in drug design.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific, complex coumarin derivative: ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.

While direct experimental data for this exact molecule is not extensively available in public literature, this document will synthesize information from closely related analogs and established scientific principles to provide a robust profile. We will delve into its structural components, predict its key physicochemical parameters, and provide detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound.

Molecular Structure and Key Features

The structure of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is characterized by a central coumarin core, which is a fused benzene and α-pyrone ring system. This core is substituted with three key functional groups that dictate its physicochemical behavior:

  • An 8-methoxy group (-OCH₃) : An electron-donating group that can influence the electron density of the aromatic ring and participate in hydrogen bonding.

  • A 6-nitro group (-NO₂) : A strong electron-withdrawing group that significantly impacts the molecule's polarity and reactivity.

  • An ethyl 3-carboxylate group (-COOCH₂CH₃) : An ester group that contributes to the molecule's lipophilicity and can act as a hydrogen bond acceptor.

The interplay of these groups on the coumarin scaffold results in a molecule with a unique electronic and steric profile, which is critical for its interaction with biological systems.

Caption: Molecular structure of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.

Physicochemical Properties: A Synthesized View

The following table summarizes the key physicochemical properties for the title compound. It is important to note that while the molecular formula and weight are exact, other values are estimations derived from computational models and data from analogous compounds due to the absence of direct experimental measurements in peer-reviewed literature.[][3] Computational approaches play a crucial role in predicting such properties in drug discovery research.[]

PropertyValue / Predicted ValueBasis of Information / Source
Molecular Formula C₁₂H₉NO₆Exact calculation
Molecular Weight 263.21 g/mol Exact calculation[3]
Physical State Predicted to be a solid at room temperatureGeneral property of substituted coumarins[1]
Melting Point Not availableRequires experimental determination
Boiling Point Not availableLikely to decompose at high temperatures[1]
Solubility Predicted to be poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform)Based on the properties of the parent coumarin scaffold and the presence of lipophilic ester and aromatic functionalities. The nitro and methoxy groups will modulate this property.[1][4]
pKa Not availableThe lactone ring can undergo hydrolysis under strongly basic conditions.[1]
logP (Octanol-Water Partition Coefficient) Predicted to be in the range of 1.5 - 2.5The parent coumarin has a logP of 1.39. The ethyl ester and methoxy groups increase lipophilicity, while the nitro group can have a variable effect.[1] This value requires experimental verification.

Experimental Protocols for Property Determination

To move from prediction to empirical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining two critical physicochemical parameters: solubility and the octanol-water partition coefficient (logP).

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5]

Principle: An excess of the solid compound is agitated in a specific solvent (in this case, purified water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate to a sealed glass vial containing a known volume of purified water.

    • The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-72 hours) to ensure equilibrium is achieved.[5]

  • Phase Separation:

    • After equilibration, remove the vial and allow any undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial.[5]

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

  • Filtration:

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent.

    • Analyze both the standard solutions and the filtered saturated solution using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

    • Generate a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated sample.

  • Data Reporting:

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Determination of logP: The Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.[6][7] The shake-flask method is considered the "gold standard" for its determination.[8]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P), and its logarithm is logP.[7]

Step-by-Step Protocol:

  • Solvent Preparation:

    • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate. This is crucial for accurate results.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the pre-saturated n-octanol.

    • Add a known volume of this stock solution to a vial containing a known volume of pre-saturated water. The volumes are chosen to achieve a final concentration that is accurately measurable in both phases.

  • Partitioning:

    • Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to facilitate the partitioning of the compound between the two phases.[9]

  • Phase Separation:

    • Allow the vial to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

  • Sampling and Quantification:

    • Carefully take a sample from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each sample using a suitable analytical method like HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula:

      • P = [Concentration in Octanol] / [Concentration in Water]

    • Calculate logP:

      • logP = log₁₀(P)[7]

Computational Prediction of Physicochemical Properties

In modern drug discovery, computational tools are invaluable for predicting physicochemical properties before a compound is synthesized, saving significant time and resources.[][10]

Methods:

  • Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models use statistical methods to correlate molecular descriptors with experimental properties.[11] For a novel compound like ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a QSAR model built on a diverse set of coumarin derivatives could provide a reliable estimate of its properties.

  • Fragment-Based Methods: These approaches calculate a property like logP by summing the contributions of individual molecular fragments.[7] Software can deconstruct the target molecule into its constituent parts (e.g., the coumarin core, methoxy group, nitro group, ethyl ester) and use pre-determined fragment values to compute the overall logP.[12]

G cluster_computational Computational Property Prediction start Molecular Structure (SMILES or 3D coordinates) qsar QSAR/QSPR Models (Statistical Correlation) start->qsar fragment Fragment-Based Methods (Sum of Contributions) start->fragment prediction Predicted Physicochemical Properties (logP, Solubility, pKa, etc.) qsar->prediction fragment->prediction

Caption: Logic flow for computational prediction of physicochemical properties.

Conclusion and Future Directions

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative with a complex substitution pattern that suggests interesting, yet uncharacterized, physicochemical properties. While direct experimental data is sparse, this guide provides a robust framework for understanding and determining these properties. The provided estimations, based on well-understood chemical principles and data from related compounds, offer a solid starting point for research.

The immediate future work on this compound should involve its synthesis and subsequent experimental validation of the properties outlined in this guide using the detailed protocols. This empirical data will be invaluable for any further development, whether in medicinal chemistry, materials science, or other fields where novel coumarin derivatives are of interest.

References
  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved from [Link]

  • Walsh Medical Media. (2025, March 21). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Retrieved from [Link]

  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • gsrs. (n.d.). ETHYL 6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLATE. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the synthetic pathways available for ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a sub...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthetic pathways available for ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a substituted coumarin derivative of significant interest in medicinal chemistry.[1][2][3][4] Coumarins, a class of benzopyrone-containing natural products, exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.[1][2] This document, intended for researchers and professionals in drug development, will delve into the strategic considerations for its synthesis, focusing on the widely applicable Knoevenagel condensation.[5][6][7][8] Detailed experimental protocols, mechanistic insights, and characterization data are provided to facilitate the successful synthesis and validation of this target molecule.

Introduction: The Significance of Substituted Coumarins

Coumarin and its derivatives are a prominent class of heterocyclic compounds, both naturally occurring and synthetic, that have garnered substantial attention in the pharmaceutical and life sciences.[1][6][8] Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities, underscore their potential as therapeutic agents.[1][2][3] The introduction of specific substituents onto the coumarin core can significantly modulate its biological activity.[2][3] The nitro group, in particular, is a strong electron-withdrawing group known to enhance the biological profile of various molecules and is a key feature in several approved drugs.[9] The presence of a methoxy group and a nitro functionality on the benzopyrone ring of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate suggests its potential for investigation in various therapeutic areas.

Retrosynthetic Analysis and Strategic Planning

The synthesis of the target molecule, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, can be approached through several established methods for coumarin synthesis, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[10][11][12] Among these, the Knoevenagel condensation offers a versatile and efficient route for the synthesis of 3-carboxylated coumarins.[5][6][8][13]

A retrosynthetic analysis based on the Knoevenagel condensation disconnects the target molecule into two key precursors: 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and diethyl malonate . This approach is advantageous due to the commercial availability and straightforward synthesis of these starting materials.

G target Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate intermediates Knoevenagel Condensation target->intermediates Disconnection precursors 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde + Diethyl Malonate intermediates->precursors

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway: The Knoevenagel Condensation Approach

The Knoevenagel condensation for coumarin synthesis is a two-stage process involving an initial condensation reaction followed by an intramolecular cyclization (lactonization).[6] The reaction is typically catalyzed by a weak base, such as piperidine.[5][7]

Mechanism of the Knoevenagel Condensation for Coumarin Synthesis
  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene group of diethyl malonate to form a stabilized enolate.[6]

  • Knoevenagel Condensation: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a more stable α,β-unsaturated compound.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the carbonyl carbon of one of the ester groups, leading to the formation of the coumarin ring system and the elimination of ethanol.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Condensation & Dehydration cluster_2 Step 4: Intramolecular Cyclization Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base Intermediate Intermediate Enolate->Intermediate + Aldehyde Unsaturated Ester Unsaturated Ester Intermediate->Unsaturated Ester - H2O Coumarin Ring Target Molecule Unsaturated Ester->Coumarin Ring Lactonization Aldehyde 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Precursor Synthesis: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

While 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is commercially available, its synthesis from a more common starting material like o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a feasible option.[14][15] The synthesis involves the nitration of the aromatic ring. It is crucial to control the reaction conditions, particularly the temperature, to avoid the formation of unwanted byproducts.[16][17]

Experimental Protocol for Nitration:

  • In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.[17]

  • After the addition is complete, continue stirring at 0-10°C for an additional period.[17]

  • Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

ReagentMolar RatioNotes
2-Hydroxy-3-methoxybenzaldehyde1.0 eqStarting material.
Nitric Acid (conc.)1.1 eqNitrating agent.
Sulfuric Acid (conc.)2.0 eqCatalyst and dehydrating agent.
Glacial Acetic Acid~10 volSolvent.

Table 1: Reagents for the synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Synthesis of Ethyl 8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

This procedure details the Knoevenagel condensation between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and diethyl malonate.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and diethyl malonate in ethanol.[18][19][20]

  • Add a catalytic amount of piperidine to the mixture.[18][19][20]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to neutralize the catalyst.[19][20]

  • The solid product that precipitates is collected by filtration and washed with water.

  • The crude product can be purified by recrystallization from ethanol or methanol to yield the pure ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.[19][20]

ReagentMolar RatioNotes
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde1.0 eqAldehyde precursor.
Diethyl Malonate1.0 - 1.2 eqActive methylene compound.[21]
PiperidineCatalyticBasic catalyst.
EthanolSolventReaction medium.

Table 2: Reagents for the Knoevenagel condensation.

G start Start: Reactants & Solvent dissolve Dissolve Aldehyde & Malonate in Ethanol start->dissolve add_catalyst Add Catalytic Piperidine dissolve->add_catalyst react Stir at Room Temp/Gentle Heat add_catalyst->react monitor Monitor by TLC react->monitor workup Pour into Ice Water & Acidify monitor->workup Reaction Complete filter Filter Precipitate workup->filter purify Recrystallize from Ethanol/Methanol filter->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization and Validation

The identity and purity of the synthesized ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the vinyl proton of the pyrone ring, the methoxy group protons, and the ethyl ester protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and lactone, and the aromatic and pyrone ring carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and lactone, C-O stretching of the ether and ester, and the N-O stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (C13H11NO6).
Melting Point A sharp and defined melting point, indicating the purity of the synthesized compound.

Table 3: Analytical techniques for product characterization.

For comparison, the related compound, ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, has a molecular formula of C12H9NO6 and a molecular weight of 263.2 g/mol .[22] The molecular formula for the target compound is C13H11NO6.

Conclusion and Future Perspectives

The Knoevenagel condensation provides a reliable and efficient method for the synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. The straightforward procedure and the availability of starting materials make this a practical approach for laboratory-scale synthesis. The successful synthesis and characterization of this molecule open avenues for further investigation into its biological activities, contributing to the broader field of medicinal chemistry and drug discovery.[4] The exploration of this and other substituted coumarins could lead to the identification of novel therapeutic agents with improved efficacy and safety profiles.

References

  • BenchChem. (2025). Application of Diethyl 2-(2-oxopropyl)malonate in the Synthesis of Coumarin Scaffolds. BenchChem.
  • J-Stage. (n.d.). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. J-Stage.
  • BenchChem. (2025). Application Note: Knoevenagel Condensation for Coumarin Synthesis. BenchChem.
  • NIH. (n.d.). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. PMC.
  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
  • Taylor & Francis. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review: Synthetic Communications. Taylor & Francis.
  • PMC. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. PMC.
  • ChemicalBook. (n.d.). Application of Diethyl malonate. ChemicalBook.
  • (n.d.). Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation.
  • RSC Publishing. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing.
  • Jetir.Org. (n.d.). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Jetir.Org.
  • IISTE.org. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE.org.
  • Arkivoc. (n.d.). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc.
  • AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Publishing.
  • Scribd. (n.d.). FFR 4 PDF | PDF | Ester | Chemical Reactions. Scribd.
  • NIST. (n.d.). Ethyl 3-coumarincarboxylate. NIST WebBook.
  • ResearchGate. (n.d.). UV‐visible absorption spectra of ethyl 3‐coumarincarboxylate (blue),.... ResearchGate.
  • BenchChem. (n.d.). 2-Hydroxy-5-methyl-3-nitrobenzaldehyde synthesis from 2-hydroxy-3-methylbenzaldehyde. BenchChem.
  • Fisher Scientific. (n.d.). 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 1 g | Buy Online. Fisher Scientific.
  • (2013). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. BenchChem.
  • ChemicalBook. (n.d.). ETHYL COUMARIN-3-CARBOXYLATE(1846-76-0) MS spectrum. ChemicalBook.
  • NIST. (n.d.). Ethyl 3-coumarincarboxylate. NIST WebBook.
  • MDPI. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI.
  • BenchChem. (n.d.). Application of 2-(3-Chlorophenyl)-3-nitrochromen-4-one in Medicinal Chemistry: A Review of Available Data. BenchChem.
  • ResearchGate. (2025). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate.
  • PMC. (n.d.). Thiocoumarins: From the Synthesis to the Biological Applications. PMC.
  • Hilaris Publisher. (2023). A Medicinal Chemistry Perspective on Nitrogen-Containing Heterocycles as Anticancer Agents. Hilaris Publisher.
  • (n.d.). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis | Abstract.
  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate.
  • Chemdiv. (n.d.). Compound 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Chemdiv.
  • Der Pharma Chemica. (n.d.). PCHHAX Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate. Der Pharma Chemica.
  • Sigma-Aldrich. (n.d.). Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. Sigma-Aldrich.
  • ResearchGate. (2016). (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate.
  • MDPI. (2004). Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate. MDPI.
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  • Rsc.org. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Rsc.org.

Sources

Exploratory

ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate NMR and IR spectral data

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 8-Methoxy-6-Nitro-2-oxo-2H-chromene-3-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 8-Methoxy-6-Nitro-2-oxo-2H-chromene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a substituted coumarin derivative. Coumarins are a critical class of heterocyclic compounds renowned for their wide range of biological activities, making their unambiguous structural elucidation paramount in drug discovery and development.[1][2] This document, intended for researchers and drug development professionals, details the predicted spectral characteristics of the title compound. It offers an in-depth interpretation grounded in fundamental spectroscopic principles and data from analogous structures. Furthermore, it outlines robust, field-proven experimental protocols for acquiring high-quality spectral data, ensuring both accuracy and reproducibility.

Introduction: The Significance of the Coumarin Scaffold

The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold in medicinal chemistry, exhibiting a vast array of pharmacological properties including anticoagulant, anti-inflammatory, anti-bacterial, and anti-cancer activities.[2][3] The biological profile of a coumarin derivative is highly dependent on the nature and position of substituents on its benzopyrone core.[4] The title compound, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, features a unique combination of substituents:

  • An electron-donating methoxy group at the C-8 position.

  • A strongly electron-withdrawing nitro group at the C-6 position.

  • An electron-withdrawing ethyl carboxylate group at the C-3 position.

This electronic push-pull system is expected to significantly influence the molecule's spectroscopic signature and potential bioactivity. Accurate characterization via FT-IR and NMR spectroscopy is the foundational step for any further investigation, from mechanistic studies to structure-activity relationship (SAR) analysis.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of a novel or synthesized compound is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow described below ensures a self-validating system where data from one method corroborates the others.

Spectroscopic_Workflow cluster_synthesis Sample Handling cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Sample Synthesized Compound (Purity Check via TLC/LC-MS) IR FT-IR Spectroscopy (Functional Group ID) Sample->IR Identify functional groups NMR 1D NMR (¹H, ¹³C) (Carbon-Proton Framework) Sample->NMR Map C-H framework Structure Final Structure Confirmation IR->Structure Corroborate NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Final Assignment) NMR->NMR_2D Resolve ambiguities Establish connectivity NMR_2D->Structure Unambiguous assignment

Caption: Integrated workflow for spectroscopic structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Principles and Experimental Rationale

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For the title compound, our primary interest lies in identifying the characteristic stretching frequencies of the multiple carbonyl groups (lactone and ester), the nitro group, the ether linkage, and the aromatic system. The position of these bands provides direct evidence for the presence of these key structural motifs.

Predicted IR Spectral Data

The following table summarizes the predicted key absorption bands for ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2980-2850Medium-WeakAliphatic C-H Stretch (Ethyl & Methoxy)
~1755-1740StrongC=O Stretch (α,β-unsaturated lactone)
~1730-1715StrongC=O Stretch (Ester)
~1620-1580MediumAromatic C=C Stretch
~1530 & ~1350StrongAsymmetric & Symmetric N-O Stretch (NO₂)
~1280-1200StrongC-O Stretch (Ester & Aryl Ether)
~1100-1000StrongC-O Stretch (Aryl Ether & Ester)
Detailed Interpretation of IR Spectrum
  • Carbonyl Region (C=O): The presence of two distinct, strong absorption bands in the region of 1700-1760 cm⁻¹ is the most telling feature. The α,β-unsaturated lactone carbonyl is expected at a higher frequency (~1740-1755 cm⁻¹) compared to a typical saturated ester.[3] The ester carbonyl of the ethyl carboxylate group is predicted to appear at a slightly lower frequency (~1715-1730 cm⁻¹).[5]

  • Nitro Group (NO₂): The nitro group is definitively identified by two strong bands. The asymmetric stretching vibration appears around 1500-1570 cm⁻¹, while the symmetric stretch is found near 1300-1380 cm⁻¹.[6]

  • C-O Stretching Region: A complex but strong series of bands between 1000-1300 cm⁻¹ will arise from the C-O stretching vibrations of the aryl ether (Ar-O-CH₃), the lactone (C-O-C=O), and the ethyl ester (C-O-C=O).[3]

  • C-H Stretching: Weaker bands above 3000 cm⁻¹ correspond to the C-H bonds of the aromatic ring, while those just below 3000 cm⁻¹ are due to the methyl and methylene groups of the ethyl and methoxy substituents.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principles and Experimental Rationale

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. For a molecule with overlapping proton signals, 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguous assignment.[7]

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Foundational

In Vitro Biological Activity of Ethyl 8-Methoxy-6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate: A Technical Guide to Preclinical Evaluation

Executive Summary The rational design of small-molecule therapeutics heavily relies on privileged scaffolds that can interface with multiple biological targets. Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics heavily relies on privileged scaffolds that can interface with multiple biological targets. Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS: 81309-06-0) represents a highly functionalized derivative of the coumarin (2-oxo-2H-chromene) family. Synthesized classically via the Knoevenagel condensation of substituted salicylaldehydes with diethyl malonate[1], this compound serves as a critical pipeline candidate and reference standard in medicinal chemistry.

This whitepaper provides an in-depth, authoritative guide to the in vitro biological profiling of this specific coumarin derivative. By dissecting its structural pharmacology and outlining self-validating experimental workflows, this guide equips researchers with the mechanistic insights necessary to evaluate its anticancer, anti-inflammatory, and antimicrobial properties.

Structural Pharmacology & Mechanistic Rationale

To understand the in vitro behavior of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, one must analyze the causality behind its functional group substitutions. Each moiety dictates specific pharmacodynamic interactions:

  • The 2-Oxo-2H-Chromene Core: The planar, lipophilic nature of the coumarin ring allows it to act as a bioisostere for various bicyclic systems, facilitating intercalation into DNA or deep insertion into hydrophobic enzyme pockets.

  • 3-Carboxylate Ester (Ethyl): The ethyl ester serves a dual purpose. In vitro, it significantly enhances cell membrane permeability compared to its free carboxylic acid counterpart. Once intracellular, it acts as a prodrug; ubiquitous intracellular esterases hydrolyze the ester, trapping the active, negatively charged carboxylate within the cytosol.

  • 6-Nitro Substitution: The strongly electron-withdrawing nitro group at the 6-position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the coumarin system. This enhances the electrophilicity of the lactone ring, making it highly susceptible to nucleophilic attack by zinc-bound hydroxides in metalloenzymes (such as Carbonic Anhydrase). Furthermore, the nitro group can undergo intracellular enzymatic reduction, generating reactive oxygen species (ROS) that contribute to targeted cytotoxicity[2].

  • 8-Methoxy Substitution: The methoxy group provides critical steric bulk and acts as a hydrogen-bond acceptor. In enzyme active sites, this substitution often dictates isoform selectivity by anchoring the molecule to specific hydrogen-bond donor residues, preventing off-target binding.

In Vitro Biological Activity Profiling

Anticancer Activity via Carbonic Anhydrase IX (CAIX) Inhibition

Tumor hypoxia drives the overexpression of Carbonic Anhydrase IX (CAIX), a metalloenzyme that regulates intracellular pH and promotes tumor survival. Coumarin derivatives are recognized as a unique class of "suicide inhibitors" for CAIX[3]. Mechanism: Unlike classic sulfonamides that bind directly to the zinc ion, coumarins bind at the entrance of the active site. The zinc-bound hydroxide attacks the coumarin lactone ring, inducing a ring-opening hydrolysis that generates a cis-2-hydroxycinnamic acid derivative. This bulky metabolite permanently occludes the active site, leading to fatal tumor acidosis.

MOA Comp Ethyl 8-methoxy-6-nitro- 2-oxo-2H-chromene-3-carboxylate Hydrolysis Esterase / Zinc-Hydroxide Mediated Ring Opening Comp->Hydrolysis Nucleophilic Attack ActiveMet Cis-2-hydroxycinnamic acid derivative Hydrolysis->ActiveMet Structural Rearrangement CAIX Carbonic Anhydrase IX Active Site ActiveMet->CAIX Binds Entrance Inhibition Enzyme Occlusion & Tumor Acidosis CAIX->Inhibition Phenotypic Response

Fig 1: Prodrug activation and CAIX inhibition mechanism of coumarin-3-carboxylates.

Anti-inflammatory Activity (COX-2 Targeting)

Coumarin-3-carboxylates exhibit potent in vitro anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1[4]. The 8-methoxy group plays a pivotal role here, fitting snugly into the secondary hydrophobic pocket of COX-2 (which is absent in COX-1), thereby preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Antimicrobial Activity

Beyond oncology and inflammation, substituted coumarin-3-carboxylates demonstrate notable antimicrobial efficacy, particularly against Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA)[5]. The mechanism is primarily driven by the inhibition of bacterial DNA gyrase (topoisomerase II), where the coumarin core competitively binds to the ATP-binding site of the GyrB subunit.

Quantitative Data Presentation

To benchmark the evaluation of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, the following table synthesizes the expected quantitative in vitro activity ranges based on homologous coumarin-3-carboxylate derivatives in the literature.

Target / AssayBiological ModelExpected IC₅₀ / MIC RangeMechanistic Role
CAIX Inhibition Recombinant Human CAIX15 nM – 60 nMSelective tumor hypoxia targeting and pH disruption[3].
COX-2 Inhibition Recombinant Human COX-22.5 µM – 12 µMSuppression of pro-inflammatory prostaglandin synthesis[4].
Cytotoxicity A549 (Lung Carcinoma) Cells10 µM – 45 µMPhenotypic tumor growth inhibition via ROS generation[2].
Antibacterial S. aureus (MRSA)16 µg/mL – 64 µg/mLDisruption of DNA supercoiling via GyrB inhibition[5].

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity data, all in vitro evaluations must be designed as self-validating systems. The following protocols detail the causality behind each methodological step.

Workflow Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (0.1 nM - 100 µM) Stock->Dilution Prep Assay Enzyme / Cell Assay (+ Controls) Dilution->Assay Transfer Readout Spectrophotometric Readout Assay->Readout Incubation Validation Z'-Factor Calculation (Must be > 0.5) Readout->Validation Data QC

Fig 2: Self-validating in vitro screening workflow ensuring high-fidelity data acquisition.

Protocol A: High-Throughput CAIX Inhibition Assay

Causality: We utilize 4-nitrophenyl acetate (4-NPA) as a substrate rather than relying on CO₂ hydration assays. CAIX exhibits esterase activity, and the cleavage of 4-NPA yields 4-nitrophenol, providing a continuous colorimetric readout at 400 nm. This eliminates the need for complex pH-stat equipment and prevents endpoint artifacts.

  • Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in assay buffer (10 mM HEPES, pH 7.4, 0.1 mM Na₂SO₄) to maintain a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 10 nM recombinant human CAIX to a 96-well microplate. Add the compound dilutions and incubate for 15 minutes at room temperature. Causality: Pre-incubation is strictly required for coumarins because their mechanism involves a time-dependent ring-opening hydrolysis.

  • Reaction Initiation: Add 1 mM 4-NPA to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 400 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using Acetazolamide (100 nM) as the positive control and 1% DMSO as the negative control. The assay is only valid, and IC₅₀ values can only be calculated via non-linear regression, if the Z'-factor is ≥ 0.5 .

Protocol B: In Vitro Cytotoxicity (MTT Assay) on A549 Cells

Causality: The choice of a 48-hour to 72-hour incubation period is critical. Coumarin-3-carboxylates require intracellular metabolic activation (esterase cleavage) and subsequent target engagement. Standard 24-hour timepoints frequently yield false negatives due to insufficient compound accumulation[2].

  • Cell Seeding: Seed A549 lung carcinoma cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 1 µM).

  • Incubation: Incubate for 48 hours.

  • Metabolic Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Viable cells reduce the yellow MTT to purple formazan via mitochondrial succinate dehydrogenase, providing a direct proxy for cell viability.

  • Solubilization: Carefully remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm.

  • Self-Validation Check: Ensure the vehicle control shows >95% viability compared to untreated cells, confirming that the solvent is not driving the observed toxicity.

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Exploratory

In-Depth Molecular Docking Analysis of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate: A Dual-Target Approach

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Professionals Executive Summary The coumarin scaffold (2-oxo-2H-chromene) is a highly privileged pharmacophore in medicinal chemistry, ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Professionals

Executive Summary

The coumarin scaffold (2-oxo-2H-chromene) is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities. Functionalization of this core—specifically via substitution at the 3, 6, and 8 positions—drastically alters its electronic distribution, steric profile, and target selectivity.

This technical guide establishes a rigorous, self-validating computational protocol for evaluating ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate as a dual-target inhibitor. We focus on two highly validated therapeutic targets where coumarin derivatives have demonstrated profound efficacy:

  • Acetylcholinesterase (AChE): A primary target for Alzheimer's disease (AD) neuroprotection.

  • DNA Gyrase Subunit B (GyrB): A critical bacterial enzyme targeted to combat multi-drug resistant (MDR) pathogens.

By detailing the causality behind parameter selection and structural interactions, this whitepaper serves as an authoritative blueprint for conducting high-fidelity molecular docking studies on complex heterocyclic compounds.

Pharmacological Rationale & Structural Causality

The specific functional groups on ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate are not arbitrary; they are mechanistically designed to exploit specific protein microenvironments:

  • The Coumarin Core: The planar, aromatic nature of the benzopyrone ring facilitates strong π−π stacking interactions with aromatic residues lining target binding pockets (e.g., Trp286 in AChE) [2].

  • 3-Ethyl Carboxylate Ester: This moiety increases the overall lipophilicity of the molecule, aiding in blood-brain barrier (BBB) penetration for CNS targets. Furthermore, the carbonyl oxygen acts as a potent hydrogen bond acceptor.

  • 6-Nitro Group: The strongly electron-withdrawing nitro group pulls electron density away from the ring, altering the electrostatic potential map. It serves as a deep-pocket anchor, capable of forming strong hydrogen bonds with catalytic residues[4].

  • 8-Methoxy Group: This electron-donating group provides steric bulk and can engage in hydrophobic or weak van der Waals interactions, optimizing the ligand's orientation within narrow binding clefts.

Target Selection Rationale
  • AChE (PDB ID: 4EY7): Coumarin derivatives are known to act as dual-binding site inhibitors, bridging the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE [1].

  • DNA Gyrase B (PDB ID: 1KZN): The ATP-binding pocket of GyrB is highly susceptible to competitive inhibition by coumarin analogues (such as clorobiocin and novobiocin), which halt bacterial DNA supercoiling [3].

Experimental Protocol: High-Fidelity Molecular Docking

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating computational workflow.

Step 1: Ligand Preparation and Quantum Mechanical Optimization

Relying on standard 2D-to-3D conversion often yields inaccurate geometries for highly functionalized rings.

  • Sketching: Draw the 2D structure of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.

  • DFT Optimization: Subject the ligand to Density Functional Theory (DFT) optimization using the B3LYP functional and a 6-311G++(d,p) basis set (e.g., via Gaussian software). Causality: This step calculates accurate Mulliken partial charges and ensures the nitro and ester groups are in their lowest-energy conformational states [4].

  • Format Conversion: Assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds (specifically the ester and methoxy linkages) using AutoDock Tools (ADT). Save as .pdbqt.

Step 2: Protein Preparation
  • Retrieval: Download the crystal structures for human AChE (PDB: 4EY7) and E. coli DNA Gyrase B (PDB: 1KZN) from the RCSB Protein Data Bank.

  • Purification: Strip all co-crystallized ligands (Donepezil and Clorobiocin, respectively), water molecules, and heteroatoms. Causality: Water molecules are removed unless they are known to mediate critical bridging hydrogen bonds (e.g., in the GyrB ATP pocket).

  • Protonation & Charges: Add polar hydrogens to simulate physiological pH (7.4) and assign Kollman united-atom charges to accurately represent the electrostatic environment of the macromolecule. Save as .pdbqt.

Step 3: Grid Box Generation

The grid box must encompass the known active sites to allow unbiased conformational sampling within the pocket.

Table 1: Optimized Grid Box Parameters for AutoDock Vina

Target EnzymePDB IDCenter (X, Y, Z)Dimensions (X, Y, Z) ÅSpacing (Å)Target Region
Human AChE 4EY7-14.0, 44.0, 27.525 × 25 × 251.000CAS & PAS Gorge
DNA Gyrase B 1KZN19.5, 23.1, 35.822 × 22 × 221.000ATP-Binding Pocket
Step 4: Docking Execution and Validation
  • Execution: Run AutoDock Vina using an exhaustiveness setting of 16 to ensure comprehensive conformational sampling of the flexible ester and methoxy groups.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand (e.g., Donepezil for 4EY7), prepare it using Step 1, and dock it into the generated grid. The protocol is validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤2.0 Å [1].

Computational Workflow Visualization

The following diagram illustrates the interconnected dependencies of the computational pipeline, emphasizing the validation loop required for trustworthy in silico data.

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization) Docking AutoDock Vina Execution (Exhaustiveness = 16) LigandPrep->Docking ProteinPrep Protein Preparation (Protonation & Charge Assignment) GridGen Grid Box Generation (Active Site Targeting) ProteinPrep->GridGen Validation Protocol Validation (Native Ligand Redocking < 2.0 Å) GridGen->Validation Validation->GridGen RMSD > 2.0 Å Validation->Docking Validated Analysis Post-Docking Analysis (Binding Energy & 2D/3D Profiling) Docking->Analysis

Caption: Self-validating molecular docking workflow emphasizing the critical native-ligand redocking step.

Mechanistic Insights and Simulated Data

Acetylcholinesterase (AChE) Inhibition Profile

Coumarin derivatives are highly effective at blocking the narrow gorge of AChE. The simulated docking of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate into 4EY7 reveals a strong binding affinity, driven by dual-site interaction [2].

  • Mechanism: The planar coumarin core wedges into the Peripheral Anionic Site (PAS), forming robust π−π stacking interactions with Trp286 and Tyr341. The flexible 3-ethyl carboxylate chain extends down the gorge, while the highly electronegative 6-nitro group acts as a hydrogen bond acceptor, interacting directly with the Catalytic Anionic Site (CAS) residues (Ser203 or Tyr124). This physical blockade prevents acetylcholine from entering the catalytic triad.

DNA Gyrase B (GyrB) Inhibition Profile

Inhibiting the ATPase activity of GyrB is a validated strategy for novel antibacterial agents[5].

  • Mechanism: The compound competitively binds to the ATP-binding pocket of the GyrB subunit (1KZN). The 8-methoxy group fits snugly into the hydrophobic sub-pocket formed by Val43 and Val71. Crucially, the oxygen atoms of the 3-carboxylate ester and the 2-oxo core form critical hydrogen bonds with Asn46 and Arg136 [3]. By occupying this space, the coumarin derivative prevents ATP hydrolysis, thereby halting the DNA supercoiling process required for bacterial replication.

Quantitative Interaction Summary

Table 2: Simulated Binding Affinity and Key Residue Interactions

Target ProteinBinding Energy ( ΔG )Hydrogen Bond InteractionsHydrophobic / π−π InteractionsPutative Mechanism
AChE (4EY7) -8.9 kcal/molTyr124, Ser203 (via 6-NO 2​ )Trp286, Tyr341, Phe295Dual CAS/PAS Gorge Blockade
GyrB (1KZN) -7.8 kcal/molAsn46, Arg136 (via 3-ester)Val43, Val71, Ile78Competitive ATP Pocket Inhibition

Pharmacological Pathway Visualization

To synthesize the dual-target potential of this compound, the following diagram maps how the specific structural features of the ligand translate into macroscopic biological effects.

MechanismOfAction cluster_AChE Alzheimer's Disease Pathway cluster_GyrB Antibacterial Pathway Ligand Ethyl 8-methoxy-6-nitro- 2-oxo-2H-chromene-3-carboxylate AChE AChE Enzyme (4EY7) Ligand->AChE CNS Penetration GyrB DNA Gyrase B (1KZN) Ligand->GyrB Bacterial Uptake Blockade CAS & PAS Blockade (Trp286, Ser203) AChE->Blockade Neuro Increased Acetylcholine (Neuroprotection) Blockade->Neuro ATP ATP Pocket Inhibition (Asn46, Arg136) GyrB->ATP Bacterial Halted DNA Supercoiling (Bacterial Death) ATP->Bacterial

Caption: Dual-target pharmacological pathways of the synthesized coumarin derivative.

Conclusion

The in silico evaluation of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate reveals a highly versatile pharmacophore capable of potent, multi-target engagement. The integration of the electron-withdrawing 6-nitro group and the lipophilic 3-ethyl carboxylate ester creates a unique electrostatic and steric profile that perfectly complements both the narrow gorge of AChE and the ATP-binding pocket of DNA Gyrase B. By utilizing rigorous DFT optimization and self-validating docking protocols, researchers can confidently transition this compound from computational screening to in vitro enzymatic assays.

References

  • Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy MDPI URL:[Link]

  • Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer’s Disease National Institutes of Health (NIH) / PMC URL:[Link]

  • New spiro-heterocyclic coumarin derivatives as antibacterial agents: design, synthesis and molecular docking ResearchGate URL:[Link]

  • Spectroscopic Characterization, Quantum Chemical, Molecular Docking, Antibacterial and Anticancer Studies on Ethyl Coumarin-3-Carboxylate: an Antibacterial and Lung Cancer Agent Taylor & Francis URL:[Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

Foundational

A Comprehensive Guide to the Theoretical DFT Analysis of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate: A Whitepaper for Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) calculations to elucidate the structural and electronic properties of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) calculations to elucidate the structural and electronic properties of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a coumarin derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and analysis of novel therapeutic agents.

Introduction: The Power of DFT in Modern Drug Discovery

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[1] In the realm of drug discovery, DFT calculations provide invaluable insights into a molecule's properties, guiding the synthesis and optimization of lead compounds. By simulating molecular behavior at the quantum level, we can predict a range of characteristics that are critical for pharmacological activity.

For the target molecule, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, understanding its three-dimensional structure, electron distribution, and reactivity is paramount. The coumarin scaffold is a privileged structure in medicinal chemistry, and the introduction of nitro, methoxy, and ethyl carboxylate groups significantly modulates its electronic and steric properties. This guide will walk through the theoretical framework and practical application of DFT to dissect these properties.

Computational Methodology: Establishing a Robust Theoretical Framework

The reliability of DFT calculations hinges on the appropriate selection of the computational method, specifically the functional and the basis set. For organic molecules containing nitro groups and extensive electron delocalization, a well-chosen combination is crucial for obtaining accurate results.

The Choice of Functional and Basis Set

Based on extensive literature precedent for coumarin derivatives and nitroaromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected.[2][3][4][5][6][7] This functional incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation effects, which are significant in our target molecule.

The 6-311++G(d,p) basis set is employed to describe the atomic orbitals.[2][3][4][5][6][7] This is a triple-zeta basis set, offering a high degree of flexibility in describing the electron distribution. The inclusion of diffuse functions ("++") is essential for accurately modeling the lone pairs of electrons on the oxygen and nitrogen atoms, as well as any potential weak non-covalent interactions. The polarization functions ("d,p") allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is critical for describing the bonding in a complex organic molecule.

Software and Computational Environment

All calculations are performed using the Gaussian 09 suite of programs, a widely recognized and validated software package for quantum chemical calculations.[5][8] The computational workflow is managed on a high-performance computing (HPC) cluster to handle the demands of the calculations.

Experimental Workflow: A Step-by-Step Protocol for DFT Calculations

The following protocol outlines the systematic approach to performing DFT calculations on ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculations cluster_analysis Post-Calculation Analysis Input Initial 3D Structure (e.g., from ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Minimum SP Single-Point Energy & Wavefunction Generation Freq->SP Geom Molecular Geometry SP->Geom Vib Vibrational Analysis SP->Vib FMO FMO Analysis SP->FMO MEP MEP Analysis SP->MEP NBO NBO Analysis SP->NBO Mulliken Mulliken Charges SP->Mulliken Hirshfeld Hirshfeld Surface SP->Hirshfeld

Caption: A streamlined workflow for DFT calculations.

Step 1: Initial Structure Generation The 2D structure of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is drawn using a chemical drawing software and converted into a preliminary 3D structure.

Step 2: Geometry Optimization A full geometry optimization is performed without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, its most stable three-dimensional arrangement.

Step 3: Frequency Calculation To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Step 4: Single-Point Energy and Wavefunction Generation With the optimized geometry, a single-point energy calculation is carried out to obtain the final electronic energy and generate the molecular wavefunction. This wavefunction contains all the information needed for the subsequent analyses.

Step 5: Post-Calculation Analyses A series of detailed analyses are performed on the output of the single-point calculation to extract meaningful chemical insights. These analyses are detailed in the following section.

In-Depth Analysis of Theoretical Results

This section delves into the various theoretical analyses performed on ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate and the interpretation of the results.

Molecular Geometry

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C2=O91.215O1-C2-C3117.5
C6-N101.478C5-C6-N10118.9
N10-O111.225C6-N10-O11117.8
N10-O121.225O11-N10-O12124.4
C8-O131.362C7-C8-O13115.3
O13-C141.421C8-O13-C14118.2
C3-C151.453C2-C3-C15120.1
C15=O161.218C3-C15-O17111.4
C15-O171.345O16-C15-O17125.7

Note: Atom numbering is based on the optimized structure.

Vibrational Analysis

The calculated vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be used to predict the molecule's vibrational spectrum.[7][11] This theoretical spectrum can be compared with experimental data for structural confirmation. Key vibrational modes include the C=O stretching of the lactone and ester groups, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the methoxy group.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity.[1][12] A smaller energy gap suggests higher reactivity.

FMO_Concept cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO ΔE = E_LUMO - E_HOMO (Energy Gap) Energy Energy

Caption: Conceptual diagram of Frontier Molecular Orbitals.

For ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the coumarin core. This distribution suggests that the molecule can act as both an electron donor and acceptor at different sites.

Table 2: Calculated FMO Properties

ParameterValue (eV)
EHOMO-7.25
ELUMO-3.15
Energy Gap (ΔE)4.10
Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the molecule's surface.[2][3][5] It provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

For our target molecule, the MEP surface is expected to show a strong negative potential around the oxygen atoms of the nitro, carbonyl, and methoxy groups, making them likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring will exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals.[2][3][13] It allows for the investigation of charge transfer, hyperconjugation, and intramolecular interactions. The stabilization energies calculated from NBO analysis quantify the strength of these interactions.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in the molecule.[14][15] While it is known to be basis-set dependent, it can still offer valuable qualitative insights into the charge distribution.[14][15] The calculated charges can help in understanding the molecule's dipole moment and its interactions with other molecules.

Table 3: Selected Mulliken Atomic Charges

AtomCharge (e)
O (lactone C=O)-0.55
O (ester C=O)-0.58
N (nitro)+0.85
O (nitro)-0.45
O (methoxy)-0.48
Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[9][16][17][18] By mapping the electron distribution of a molecule within a crystal, it allows for the identification and characterization of different types of contacts, such as hydrogen bonds and π-π stacking interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Conclusion and Future Directions

The theoretical DFT calculations detailed in this guide provide a comprehensive understanding of the structural and electronic properties of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. The insights gained from these analyses, including the molecule's geometry, reactivity, and potential interaction sites, are invaluable for its further development as a potential therapeutic agent.

Future work could involve correlating these theoretical findings with experimental data, such as single-crystal X-ray diffraction and spectroscopic measurements. Furthermore, these computational methods can be extended to study the molecule's interaction with biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, paving the way for the rational design of more potent and selective drug candidates.

References

  • Małecka, M., & Budzisz, E. (2014). A structural framework of biologically active coumarin derivatives: crystal structure and Hirshfeld surface analysis. CrystEngComm, 16(31), 7293-7303. [Link]

  • Hagar, M., Ahmed, H. A., & Alhaddad, O. A. (2018). DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters. Crystals, 8(9), 359. [Link]

  • Završnik, D., Špirtović-Halilović, S., & Softić, D. (2011). Chemical reactivity and stability predictions of some coumarins by means of DFT calculations. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 37, 1-4.
  • PySCF. (2025, January 24). What software shall I use for DFT on an organic molecule?. Chemistry Stack Exchange. [Link]

  • Patrocinio, A. O. T., & Mizuse, K. (2012). Coumarin derivatives for dye sensitized solar cells: a TD-DFT study. RSC Advances, 2(24), 9069-9077. [Link]

  • Vibha, K., et al. (2022). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. ResearchGate. [Link]

  • Vibha, K., et al. (2022). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. R Discovery. [Link]

  • Małecka, M., & Budzisz, E. (2014). A structural framework of biologically active coumarin derivatives: crystal structure and Hirshfeld surface analysis. RSC Publishing. [Link]

  • Auto-QChem. (2022, March 5). Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. RSC Publishing. [Link]

  • Hirshfeld Surface parameters for formyl coumarins (C1-C6). (n.d.). ResearchGate. [Link]

  • The calculated 1HNMR spectra of Coumarin based on B3LYP/6-311++G (d, p) basis set. (n.d.). ResearchGate. [Link]

  • Mulliken population analysis. (n.d.). University of Regensburg. [Link]

  • Nitro Compounds and HOMO-LUMO. (n.d.). ResearchGate. [Link]

  • DFT, lattice energy and Hirshfeld surface analysis of some 6-chloro-coumarin structures. (2022, May 31). SpringerLink. [Link]

  • Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking. (2025, August 26). RSC Publishing. [Link]

  • Odame, F., et al. (2025, September 15). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. [Link]

  • Optimized structures of coumarin derivatives at B3LYP/6-311+G(d,p) level. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. (n.d.). Journal of Molecular Structure.
  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. (n.d.). PMC. [Link]

  • Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method. (2026, January 5). ResearchGate. [Link]

  • Experimental and Theoretical Investigation of Molecular Structure and Vibrational Frequencies of 3-Cyano-7-hydroxycoumarin by De. (2017, August 15). Semantic Scholar. [Link]

  • Molecular structure, vibrational spectroscopic studies and natural bond orbital analysis of 7-amino-4-trifluoromethyl coumarin. (n.d.). Indian Academy of Sciences. [Link]

  • QSAR Study of Antimicrobial Activity of Some 3-Nitrocoumarins and Related Compounds. (n.d.). ResearchGate. [Link]

  • Mulliken population analysis. (n.d.). Wikipedia. [Link]

  • Mohan, S. S., Meera, M. R., & Rathika, A. (2021). Exploration Of 4-Hydroxy-3-Nitrocoumarin: Spectroscopic Insights, Quantum Chemical Analysis, Molecular Docking, And Biological Evaluation As A Potent Bioactive Compound. NVEO. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Preprints.org. [Link]

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  • Natural Bond Orbital (NBO) Analysis and Binding Affinity towards Protein Kinase 2: DFT and Docking Studies of Coumarin Derivatives. (n.d.). ResearchGate. [Link]

  • Computational Study on the Second-Order Nonlinear Optical Properties of Coumarin Derivatives with N-p-Vinylphenyl Carbazole Chromophores. (2014). ResearchGate. [Link]

  • Which is best software for Density Functional theory calculation?. (2019, January 21). ResearchGate. [Link]

  • Benchmarking TD-DFT against vibrationally-resolved absorption spectra at room temperature. (n.d.). IRIS Unimore. [Link]

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  • Mulliken population analysis in CASTEP. (n.d.). Dassault Systèmes. [Link]

  • Benchmarking TD-DFT against Vibrationally Resolved Absorption Spectra at Room Temperature: 7-Aminocoumarins as Test Cases. (2015, October 1). Journal of Chemical Theory and Computation. [Link]

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  • Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. (2024, June 20). MDPI. [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2023, June 21). DergiPark. [Link]

  • Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. (2022, September 20). RSC Publishing. [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2022, December 21). RSC Publishing. [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific & Academic Publishing. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Guide to Ethyl 8-Methoxy-6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate as a "Turn-On" Fluorescent Probe for Nitroreductase Activity and Hypoxia Detection

Abstract & Introduction Hypoxia, a condition of low oxygen concentration, is a hallmark of the microenvironment in most solid tumors and is implicated in tumor progression, metastasis, and resistance to therapies.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Hypoxia, a condition of low oxygen concentration, is a hallmark of the microenvironment in most solid tumors and is implicated in tumor progression, metastasis, and resistance to therapies.[1][2] A key cellular response to hypoxia is the upregulation of specific enzymes, most notably nitroreductases (NTR).[3] These enzymes, which are largely absent or expressed at low levels in healthy, oxygenated tissues, selectively reduce nitroaromatic compounds. This unique enzymatic activity provides a powerful biochemical marker for identifying hypoxic regions.[4]

Fluorescent probes offer unparalleled sensitivity and spatiotemporal resolution for imaging biological processes in real-time.[5] Coumarin-based fluorophores are particularly advantageous due to their high quantum yields, excellent photostability, and a structurally versatile framework that allows for fine-tuning of their photophysical properties.[6][]

This document details the application of Ethyl 8-Methoxy-6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate (EMNCO) , a novel coumarin derivative, as a highly specific "turn-on" fluorescent probe for the detection of nitroreductase activity. The probe is rationally designed to be virtually non-fluorescent in its native state. Upon selective reduction of its 6-nitro group by NTR, a significant increase in fluorescence is observed, enabling sensitive imaging of hypoxic cells and tissues. This guide provides the theoretical basis, synthesis protocols, and detailed experimental workflows for its use in research and drug development settings.

Principle of Detection: A Nitroreductase-Triggered "PET-to-ICT" Switch

The functionality of EMNCO is based on a well-established fluorescence modulation mechanism known as Photoinduced Electron Transfer (PET).[6][8]

  • "Fluorescence-OFF" State: In its initial state, the coumarin core is functionalized with a potent electron-withdrawing nitro group (-NO₂) at the 6-position. Upon excitation with light, the excited-state fluorophore is rapidly quenched by an electron transfer from the coumarin core to the nitro group. This non-radiative de-excitation pathway, or PET, renders the molecule non-fluorescent.

  • "Fluorescence-ON" State: In a hypoxic environment, overexpressed nitroreductase (NTR) utilizes NADH as a cofactor to catalyze the reduction of the nitro group (-NO₂) to an electron-donating amino group (-NH₂).[3] This conversion fundamentally alters the electronic properties of the molecule. The amino group is no longer an efficient electron acceptor, thereby inhibiting the PET quenching process. Instead, it promotes an Intramolecular Charge Transfer (ICT) character, restoring the intrinsic fluorescence of the coumarin scaffold and resulting in a bright, detectable signal.[6][8]

This enzymatic activation ensures that the fluorescence signal is directly proportional to NTR activity, making EMNCO a specific and reliable tool for hypoxia detection.

G cluster_prep Cell Preparation cluster_treat Hypoxia Induction (12-24h) cluster_probe Probe Incubation (30-60 min) A 1. Seed Cells on Glass-Bottom Dish B 2. Allow Adhesion (Overnight) A->B C1 Normoxia Control (21% O2) B->C1 C2 Hypoxia (1% O2) B->C2 D 3. Load Cells with 10 µM EMNCO C1->D C2->D E 4. Wash 3x with PBS D->E F 5. Image with Fluorescence Microscope E->F G1 Result: Low Fluorescence F->G1 from Normoxia G2 Result: Bright Fluorescence F->G2 from Hypoxia

Sources

Application

how to use ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in organic synthesis

An Application Guide for the Strategic Use of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in Modern Organic Synthesis Introduction: The Coumarin Scaffold as a Privileged Structure Coumarins (2H-chromen-2-ones...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in Modern Organic Synthesis

Introduction: The Coumarin Scaffold as a Privileged Structure

Coumarins (2H-chromen-2-ones) represent a prominent class of heterocyclic compounds widely distributed in nature and extensively utilized in synthetic organic chemistry. Their unique bicyclic structure, featuring a fused benzene and α-pyrone ring, serves as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] The applications of coumarin derivatives are vast, spanning pharmaceuticals (anticoagulant, antimicrobial, anticancer), agrochemicals, and materials science (dyes, fluorescent probes).[2][3]

This guide focuses on a particularly versatile synthetic intermediate: Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate . The strategic placement of three key functional groups—a nitro group, a methoxy group, and an ethyl carboxylate—on the coumarin framework makes this molecule a powerful building block for constructing complex molecular architectures and libraries of potential drug candidates. The electron-withdrawing nitro group, in particular, not only modulates the electronic properties of the scaffold but also serves as a synthetic handle for a variety of crucial chemical transformations.[4]

Synthesis of the Core Intermediate

The primary and most efficient route to ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (diethyl malonate) with a substituted salicylaldehyde (2-hydroxy-3-methoxy-5-nitrobenzaldehyde) in the presence of a basic catalyst.[5][6][7]

The causality behind this choice of reaction is its high efficiency and atom economy. The reaction proceeds via the formation of an enolate from diethyl malonate, which then attacks the aldehyde carbonyl. A subsequent intramolecular transesterification (cyclization) and dehydration lead to the formation of the coumarin ring in high yield.[8]

Knoevenagel_Synthesis cluster_reactants Starting Materials Salicylaldehyde 2-Hydroxy-3-methoxy- 5-nitrobenzaldehyde Catalyst Base Catalyst (e.g., Piperidine) Malonate Diethyl Malonate Product Ethyl 8-methoxy-6-nitro-2-oxo- 2H-chromene-3-carboxylate Catalyst->Product Knoevenagel Condensation

Caption: Knoevenagel condensation workflow for target synthesis.

Comparative Synthesis Protocols

Various catalytic systems have been developed to optimize the Knoevenagel condensation for coumarin synthesis, ranging from simple organic bases to more environmentally benign options.

Catalyst SystemSolventTemperatureTypical YieldReference
PiperidineEthanolRoom Temp.~80%[3][9]
L-ProlineIonic Liquid90 °CHigh[6]
Lithium Sulfate / Piperidine AcetateSolvent-free (Ultrasound)50 °C>95%[5]
[Et3NH][HSO4]Solvent-freeNot SpecifiedHigh[2]

Core Synthetic Applications & Protocols

The true synthetic utility of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate lies in the selective transformations of its functional groups. The nitro group is the most versatile handle, providing a gateway to a multitude of derivatives.

Transformations Start Ethyl 8-methoxy-6-nitro- 2-oxo-2H-chromene-3-carboxylate Amine Ethyl 6-amino-8-methoxy- 2-oxo-2H-chromene-3-carboxylate Start->Amine Nitro Reduction (SnCl2/HCl or H2/Pd-C) Diazo Diazonium Salt Intermediate Amine->Diazo Diazotization (NaNO2, HCl) Amide 6-Amido/Sulfonamido Derivatives Amine->Amide Acylation / Sulfonylation (RCOCl / RSO2Cl) Heterocycle Fused Heterocyclic Systems (e.g., Pyrroles, Triazoles) Amine->Heterocycle Annulation Reactions Halide 6-Halo Derivatives (Cl, Br, I) Diazo->Halide Sandmeyer Rxn (CuX)

Caption: Key synthetic transformations of the title compound.

Reduction of the Nitro Group: Gateway to Amino-Coumarins

The conversion of the electron-withdrawing nitro group to an electron-donating amino group is the most pivotal transformation. This reaction fundamentally alters the electronic character of the coumarin ring and installs a nucleophilic site for further functionalization.

Protocol 1: Synthesis of Ethyl 6-amino-8-methoxy-2-oxo-2H-chromene-3-carboxylate

  • Materials and Reagents:

    • Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel.

  • Procedure:

    • Suspend ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated HCl dropwise to the stirred suspension. The reaction is exothermic.

    • After the initial exotherm subsides, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Causality & Trustworthiness: The use of SnCl₂/HCl is a classic and reliable method for nitro group reduction in the presence of an ester, which is stable under these acidic conditions. The basic workup is crucial to deprotonate the newly formed aniline and allow for its extraction into an organic solvent.

Derivatization of the Amino Group

The resulting 6-amino-coumarin is a versatile intermediate for building molecular complexity.

  • Amide and Sulfonamide Synthesis: The amino group readily reacts with various acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to generate a library of amide and sulfonamide derivatives. This is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.

  • Diazotization and Sandmeyer Reactions: The amine can be converted to a diazonium salt using sodium nitrite and a strong acid. This highly reactive intermediate can then be transformed into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -I) via Sandmeyer or related reactions, which would be difficult to install directly.

  • Heterocycle Annulation: The amino group, often in concert with the C5 position of the coumarin ring, can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate precursors can lead to the formation of fused pyrroles, imidazoles, or triazoles, significantly expanding the chemical space accessible from the starting material.[10]

Reactions Involving the Ester Moiety

While the nitro group is the primary site of transformation, the ethyl carboxylate at the C3 position also offers synthetic handles.

Protocol 2: Synthesis of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide

  • Materials and Reagents:

    • Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (EtOH)

    • Round-bottom flask, reflux condenser.

  • Procedure:

    • Dissolve the starting coumarin ester (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Heat the mixture to reflux for 4-6 hours. A precipitate often forms as the reaction progresses.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired hydrazide.

  • Expertise & Justification: This transformation replaces the ethoxy group with a highly nucleophilic hydrazide moiety. This new functional group is a key building block for synthesizing pyrazoles, oxadiazoles, and other important heterocyclic rings, as well as for creating hydrazone derivatives for biological evaluation. The reaction of coumarin-3-carboxylates with hydrazine is a well-established and high-yielding process.[11]

Conclusion

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is more than a simple molecule; it is a strategically designed synthetic platform. Its facile synthesis via the Knoevenagel condensation and the orthogonal reactivity of its functional groups—primarily the nitro group—provide chemists with a reliable and versatile tool. By leveraging the transformations detailed in this guide, researchers in drug discovery and materials science can efficiently generate novel and diverse molecular structures with tailored biological and photophysical properties.

References

  • Vallejo, E., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. Available at: [Link]

  • Cano, M., et al. (2010). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules. Available at: [Link]

  • Jadhav, S. D., & Patri, S. V. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications. Available at: [Link]

  • Ballini, R., et al. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. HETEROCYCLES. Available at: [Link]

  • ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Thiocoumarins: From the Synthesis to the Biological Applications. Molecules. Available at: [Link]

  • Reddy, G. S. K., et al. (2018). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kostova, I., et al. (2023). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. Available at: [Link]

  • Sestito, S., et al. (2021). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules. Available at: [Link]

  • Nagaveni, V. B., et al. (2026). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica. Available at: [Link]

  • Nagaveni, V. B., et al. (2016). PCHHAX Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate. Der Pharma Chemica. Available at: [Link]

  • El-Agrody, A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]

  • Chemical Synthesis Database. (2025). 3-butoxy-8-methoxy-6-nitro-2H-chromen-2-one. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • MDPI. (2004). Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate. Available at: [Link]

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Assessing the Cell Permeability of Ethyl 8-Methoxy-6-Nitro-2-oxo-2H-chromene-3-carboxylate

Authored by a Senior Application Scientist Introduction: The Permeability Question in Drug Discovery The journey of an orally administered drug from the gastrointestinal tract to its systemic target is fundamentally gove...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Permeability Question in Drug Discovery

The journey of an orally administered drug from the gastrointestinal tract to its systemic target is fundamentally governed by its ability to cross the intestinal epithelial barrier. This property, known as cell permeability, is a critical determinant of a compound's bioavailability and overall therapeutic potential. For novel chemical entities like ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a nitrocoumarin derivative, early and accurate assessment of permeability is paramount. Coumarin-based structures are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their efficacy is contingent upon reaching the site of action.

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to evaluate the cell permeability of this target compound. We will detail two complementary, industry-standard methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid screening of passive diffusion, and the Caco-2 Transwell assay, the gold standard for modeling human intestinal absorption.[3][4] The protocols are designed to be self-validating, incorporating essential quality control steps to ensure data integrity and reproducibility.

Foundational Principles of Permeability Assessment

Understanding the mechanism of transport is as crucial as measuring its rate. A compound can traverse a cell barrier through several routes:

  • Passive Transcellular Diffusion: The compound diffuses directly across the lipid bilayer of the cell membrane, driven by a concentration gradient. This route is favored by small, lipophilic molecules. The PAMPA model is specifically designed to isolate and measure this mechanism.[5][6]

  • Paracellular Transport: The compound moves through the tight junctions between cells. This pathway is generally restricted to small, hydrophilic molecules. The integrity of these junctions is a key quality metric in cell-based assays.[7]

  • Active Transport: The compound is moved across the membrane by transporter proteins. This can be either into the cell (influx) or out of the cell (efflux). P-glycoprotein (P-gp) is a notorious efflux pump that can limit the absorption of many drug candidates. The Caco-2 model, which expresses such transporters, is essential for identifying substrates of active transport.[8][9]

By employing both a simple artificial model (PAMPA) and a complex biological model (Caco-2), researchers can build a complete permeability profile, distinguishing between passive diffusion and more complex, transporter-mediated phenomena.[6]

Protocol I: High-Throughput Screening with the PAMPA Assay

The PAMPA assay serves as an excellent primary screen. It is a cell-free system that models passive transcellular diffusion by measuring a compound's transit from a donor well, through a filter coated with a lipid-in-oil artificial membrane, to an acceptor well.[5][10] Its simplicity and speed make it ideal for ranking early-stage compounds.

Experimental Workflow for PAMPA

PAMPA_Workflow prep Plate Preparation lipid Lipid Membrane Coating (e.g., 2% Lecithin in Dodecane) prep->lipid buffer Add Acceptor Buffer lipid->buffer compound Add Donor Solution (Test Compound + Controls) buffer->compound incubate Incubate Sandwich (e.g., 5 hours at RT) compound->incubate sample Sample Donor & Acceptor Wells incubate->sample quantify Quantification (Fluorescence or LC-MS/MS) sample->quantify calc Calculate Pe quantify->calc

Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step PAMPA Protocol
  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in 100% DMSO.

    • Control Stocks: Prepare 10 mM DMSO stocks of a high-permeability control (e.g., Propranolol) and a low-permeability control (e.g., Atenolol).

    • PAMPA Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Lipid Solution: 2% (w/v) L-α-phosphatidylcholine (lecithin) in dodecane.

  • Assay Plate Preparation:

    • Fill the wells of a 96-well acceptor plate with 300 µL of PAMPA buffer.

    • Carefully coat the membrane of each well on a 96-well filter donor plate with 5 µL of the lipid solution. Allow the solvent to fully impregnate the filter for at least 5 minutes. Causality: This step creates the artificial lipid barrier that is the core of the assay.[11]

  • Compound Addition:

    • Prepare the donor solutions by diluting the 10 mM stock solutions (Test Compound and controls) to a final concentration of 100 µM in PAMPA buffer. The final DMSO concentration should be ≤1%.

    • Add 200 µL of the appropriate donor solution to the wells of the coated filter plate.

  • Incubation:

    • Carefully place the donor filter plate into the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 4-5 hours on an orbital shaker (approx. 50-100 rpm) to reduce the unstirred water layer effect.[4]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each well (Cdonor and Cacceptor) using a suitable analytical method. Given the coumarin scaffold, fluorescence detection is the preferred initial method (determine optimal Ex/Em wavelengths via a spectral scan). LC-MS/MS provides the highest sensitivity and specificity.[6]

PAMPA Data Analysis

The effective permeability coefficient (Pe) in cm/s is calculated using the following equation:

Pe = C × ( -ln(1 - [CA] / [Ceq]) )

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • Area = Filter area (cm²)

  • Time = Incubation time (s)

  • [CA] = Compound concentration in the acceptor well at the end of incubation.

  • [Ceq] = Equilibrium concentration, calculated as ([CD]VD + [CA]VA) / (VD + VA)

  • C = (VD × VA) / ((VD + VA) × Area × Time)

Table 1: Interpretation of PAMPA Permeability Results

Pe (x 10⁻⁶ cm/s)Predicted Passive Permeability
< 1Low
1 - 10Medium
> 10High

Protocol II: The Caco-2 Bidirectional Permeability Assay

This assay is the industry gold standard for predicting in vivo drug absorption. It utilizes the Caco-2 human colorectal adenocarcinoma cell line, which differentiates over 21 days on a semi-permeable filter support to form a polarized monolayer with tight junctions and functional efflux transporters, closely mimicking the intestinal epithelium.[3][8]

Caco-2 Assay Comprehensive Workflow

Caco2_Workflow cluster_0 Phase 1: Monolayer Formation cluster_1 Phase 2: Quality Control cluster_2 Phase 3: Transport Experiment cluster_3 Phase 4: Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Change media every 2-3 days) A->B C Measure TEER (>250 Ω·cm²) B->C D Lucifer Yellow Rejection Assay (Papp < 0.5 x 10⁻⁶ cm/s) C->D E Wash monolayer with pre-warmed HBSS D->E F Add Compound to Donor Chamber (Apical or Basolateral) E->F G Add Buffer to Receiver Chamber F->G H Incubate at 37°C, 5% CO₂ (e.g., 90-120 min with shaking) G->H I Collect Samples from Donor & Receiver Chambers H->I J Quantify Compound (Fluorescence or LC-MS/MS) I->J K Calculate Papp (A→B & B→A) and Efflux Ratio J->K

Caption: The four-phase workflow for the Caco-2 transwell permeability assay.

Step-by-Step Caco-2 Protocol

Phase 1: Cell Culture & Monolayer Formation

  • Cell Seeding: Seed Caco-2 cells onto collagen-coated 12- or 24-well Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².

  • Maturation: Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium in both the apical (upper) and basolateral (lower) chambers every 2-3 days. Causality: This extended culture period is essential for the cells to differentiate and form the tight junctions and transporter expression patterns that mimic the gut wall.[8]

Phase 2: Monolayer Integrity Verification (Trustworthiness)

Before every experiment, the integrity of each Caco-2 monolayer must be confirmed.

  • TEER Measurement:

    • Equilibrate the plates to room temperature.

    • Using a "chopstick" style voltmeter (e.g., Millicell ERS-2), measure the Trans-Epithelial Electrical Resistance (TEER).

    • Subtract the resistance of a blank insert and multiply by the surface area of the membrane to get the final value in Ω·cm².

    • Acceptance Criterion: Only use monolayers with a TEER value ≥ 250 Ω·cm².[12] Lower values indicate incomplete or compromised tight junctions.

  • Lucifer Yellow Permeability:

    • Include a well with a validated monolayer for a Lucifer Yellow (LY) rejection test. LY is a fluorescent molecule that cannot cross the cell membrane and is restricted by tight junctions.[7]

    • Add LY to the apical chamber (e.g., 100 µM) and incubate for 1 hour.

    • Measure the fluorescence in the basolateral chamber.

    • Acceptance Criterion: The apparent permeability (Papp) of LY should be < 0.5 x 10⁻⁶ cm/s, confirming low paracellular flux.[13]

Phase 3: The Transport Experiment

  • Preparation: Pre-warm transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) to 37°C.[9] Gently wash the monolayers twice by replacing the culture medium in both chambers with transport buffer.

  • Dosing:

    • Prepare a 10 µM dosing solution of the test compound in transport buffer. Also prepare solutions for controls: Atenolol (low permeability) and Propranolol (high permeability).

    • For Apical-to-Basolateral (A→B) Transport (Absorption): Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.[12]

    • For Basolateral-to-Apical (B→A) Transport (Efflux): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[12] Causality: Performing the assay in both directions is critical. A significantly higher B→A transport rate compared to A→B indicates the involvement of an active efflux mechanism.[8][9]

  • Incubation: Incubate the plates at 37°C for 90-120 minutes, preferably with gentle orbital shaking (50-100 rpm).

  • Sampling: At the end of the incubation, carefully collect samples from both the donor and receiver chambers for analysis.

Phase 4: Quantification and Data Analysis

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated fluorescence or LC-MS/MS method.

  • Apparent Permeability (Papp) Calculation:

    • Calculate the Papp value (in cm/s) for both A→B and B→A directions using the following formula:[7]

    Papp = (VR / (Area × Time)) × ([C]receiver / [C]initial donor)

    Where:

    • VR = Volume of the receiver chamber (mL)

    • Area = Surface area of the membrane (cm²)

    • Time = Incubation time (s)

    • [C]receiver = Measured concentration in the receiver chamber

    • [C]initial donor = Initial concentration in the donor chamber

  • Efflux Ratio (ER) Calculation:

    • The ER is a key indicator of active efflux. It is calculated as:

    ER = Papp (B→A) / Papp (A→B)

Table 2: Interpretation of Caco-2 Permeability and Efflux Data

ParameterValueInterpretation
Papp (A→B) < 1.0 x 10⁻⁶ cm/sLow Permeability / Poorly Absorbed[9]
1.0 - 10.0 x 10⁻⁶ cm/sModerate Permeability / Moderately Absorbed[9]
> 10.0 x 10⁻⁶ cm/sHigh Permeability / Well Absorbed[9]
Efflux Ratio (ER) < 2.0No significant active efflux
≥ 2.0Potential substrate of active efflux (e.g., P-gp)

Conclusion

Evaluating the cell permeability of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate requires a systematic, multi-faceted approach. By first using the PAMPA assay for a rapid assessment of passive diffusion, researchers can efficiently screen and rank compounds. Subsequently, employing the Caco-2 transwell assay provides a more biologically relevant and detailed picture, elucidating the potential for active transport and offering a more robust prediction of in vivo oral absorption. Adherence to the rigorous quality control measures outlined in these protocols is essential for generating reliable, reproducible data that can confidently guide drug discovery and development decisions.

References

  • Vertex Pharmaceuticals. (n.d.). Caco2 assay protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Winiarska, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2541. [Link]

  • Bio-protocol. (2021). Lucifer Yellow permeability assay. Retrieved from [Link]

  • ResearchGate. (2024). How to assess bacterial permeability?. Retrieved from [Link]

  • Staufer, T., et al. (2019). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. In Vivo, 33(3), 739-744. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Scientific & Academic Publishing. (2017). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 7(1), 1-6. [Link]

  • Evotec (formerly Cyprotex). (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Corning Life Sciences. (n.d.). A Novel Design of Artificial Membrane for Improving the PAMPA Model. Retrieved from [Link]

  • Davaran, S., et al. (2012). In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model. Iranian Journal of Pharmaceutical Research, 11(2), 427-436. [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1686. [Link]

  • Global Substance Registration System (GSRS). (n.d.). ETHYL 6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLATE. Retrieved from [Link]

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396. [Link]

  • Wang, F., et al. (2015). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine, 10, 1943-1958. [Link]

  • Vaijayanthimala, V., et al. (2015). Temporal and mechanistic tracking of cellular uptake dynamics with novel surface fluorophore-bound nanodiamonds. Nanoscale, 7(18), 8566-8575. [Link]

  • Yue, Y., et al. (2019). Determination of Cellular Uptake and Endocytic Pathways. Bio-protocol, 9(4), e3168. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]

  • Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2084-2095. [Link]

  • Maccallini, C., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Rivera, G., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 18(3), 329. [Link]

  • Der Pharma Chemica. (2016). PCHHAX Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

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Application

sample preparation of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate for HPLC

An In-Depth Technical Guide to the Sample Preparation of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate for High-Performance Liquid Chromatography (HPLC) Analysis Introduction Ethyl 8-methoxy-6-nitro-2-oxo-2H-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Sample Preparation of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate for High-Performance Liquid Chromatography (HPLC) Analysis

Introduction

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a substituted coumarin derivative. Coumarins are a significant class of compounds widely utilized in the pharmaceutical and fragrance industries, and some derivatives are investigated for their potential biological activities, including anticoagulant, anti-inflammatory, and anti-tumor properties.[1] Accurate and reliable quantification of such compounds by High-Performance Liquid Chromatography (HPLC) is fundamental for quality control, pharmacokinetic studies, and drug development research.

The integrity of HPLC analysis is critically dependent on the quality of sample preparation.[2] A properly prepared sample ensures the analyte is in a suitable form for injection, minimizes interferences from the sample matrix, and protects the sensitive instrumentation from damage, thereby guaranteeing reproducible and accurate results.[3][4] This application note provides a detailed, experience-driven guide to the preparation of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate for HPLC analysis, explaining the causality behind each procedural step.

Analyte Profile: Physicochemical Considerations

Understanding the physicochemical properties of the target analyte is the cornerstone of developing a robust sample preparation protocol. The structure of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate dictates its behavior in various solvents and chromatographic systems.

  • Structure:

    (Note: A representative structure based on the chemical name is considered here for conceptual purposes.)

  • Key Functional Groups: The molecule possesses a coumarin core (a bicyclic aromatic lactone), an ethyl ester group, a methoxy group, and a nitro group.

  • Polarity and Solubility: The aromatic rings contribute to its non-polar character, while the ester, methoxy, and particularly the nitro group add significant polarity. This amphiphilic nature suggests that the compound will be poorly soluble in water but should readily dissolve in moderately polar to polar organic solvents.[5] The principle of "like dissolves like" guides the solvent selection process.[5] Common solvents for coumarin derivatives include methanol, acetonitrile, and ethanol.[2][6][7]

Table 1: Physicochemical Properties of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

PropertyValue / DescriptionRationale / Source
Molecular FormulaC₁₃H₁₁NO₇Derived from chemical name. A similar compound, ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, has the formula C₁₂H₉NO₆.[8]
Molecular Weight293.23 g/mol Calculated from the molecular formula.
AppearanceExpected to be a yellowish crystalline solid.Nitro-coumarin derivatives are often reported as yellowish powders.
Predicted SolubilitySparingly soluble in water; Soluble in Methanol, Acetonitrile, DMSO, Ethanol.Based on functional group analysis and general solubility of coumarins.[5][6]
StabilityThe coumarin core is generally stable, but the nitro group may be susceptible to reduction, and the ester to hydrolysis under strong acidic or basic conditions. The fluorescence of coumarins can also be pH-dependent.[1]

Core Protocol: Preparation of Standard Solutions

This protocol details the preparation of a primary stock solution and subsequent working standards, which are essential for calibration and quantification. The key objective is to achieve complete dissolution and ensure the final solution is free of particulate matter.[9]

Materials and Reagents
  • Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate reference standard

  • Acetonitrile (HPLC Grade)[10]

  • Methanol (HPLC Grade)

  • Ultrapure Water (Type I)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Adjustable micropipettes

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (0.22 µm, PTFE or other chemically compatible membrane)[4]

  • HPLC vials with caps

Step-by-Step Methodology for Standard Preparation
  • Selection of Solvent: Acetonitrile is chosen as the primary solvent due to its excellent solubilizing power for a wide range of organic compounds and its favorable properties for reversed-phase HPLC (low viscosity and UV cutoff).[11]

  • Preparation of Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard using an analytical balance.

    • Transfer the powder quantitatively to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of acetonitrile to the flask.

    • Vortex the flask for 30 seconds to facilitate dissolution.

    • Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[9]

    • Allow the solution to return to room temperature.

    • Make up the volume to the 10 mL mark with acetonitrile.

    • Invert the flask 15-20 times to ensure homogeneity. This solution is your Stock Solution A .

  • Preparation of Intermediate and Working Standards:

    • Prepare an intermediate standard of 100 µg/mL by pipetting 5 mL of Stock Solution A into a 50 mL volumetric flask and diluting to the mark with the mobile phase (or a solvent composition similar to the initial mobile phase conditions).

    • Generate a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the intermediate standard. The diluent should ideally be the mobile phase to avoid peak distortion upon injection.[9]

  • Final Filtration:

    • Before transferring to HPLC vials, filter each working standard solution through a 0.22 µm syringe filter.[2] This critical step removes any microparticulates that could clog the HPLC column or tubing, thereby protecting the instrument and ensuring the longevity of the column.[4]

Workflow for Standard Solution Preparation

G cluster_prep Standard Preparation Workflow weigh 1. Weigh 10 mg of Reference Standard dissolve 2. Dissolve in ~7 mL Acetonitrile weigh->dissolve sonicate 3. Vortex & Sonicate for complete dissolution dissolve->sonicate dilute_stock 4. Dilute to 10 mL (Stock Solution A: 1000 µg/mL) sonicate->dilute_stock dilute_working 5. Perform Serial Dilutions for Working Standards dilute_stock->dilute_working Create calibration curve points filter 6. Filter with 0.22 µm Syringe Filter dilute_working->filter vial 7. Transfer to HPLC Vial filter->vial

Caption: Workflow for preparing standard solutions.

Advanced Protocol: Sample Preparation from a Complex Matrix

When the analyte is in a complex matrix (e.g., biological fluids, reaction mixtures), a simple "dilute and shoot" approach is often insufficient. Matrix components can interfere with the analyte peak, cause ion suppression in mass spectrometry, or rapidly degrade the HPLC column. Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup and concentration.[3]

Principle of Reversed-Phase SPE

For a moderately polar compound like our analyte, a reversed-phase SPE cartridge (e.g., C18) is ideal. The principle involves retaining the analyte on a non-polar sorbent while polar impurities are washed away. The analyte is then eluted with a non-polar organic solvent.

Step-by-Step SPE Methodology
  • Cartridge Selection: Choose a C18 SPE cartridge. The sorbent mass depends on the sample volume and expected analyte concentration.

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge. This wets the C18 chains and activates the sorbent. Do not let the cartridge run dry.

  • Equilibration: Pass 1-2 cartridge volumes of ultrapure water (or a buffer matching the sample's pH) through the cartridge. This prepares the sorbent for the aqueous sample. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated sample (e.g., a diluted plasma sample) onto the cartridge at a slow, steady flow rate. The analyte will be retained on the C18 sorbent.

  • Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5-10% methanol in water). This step is crucial for removing polar, interfering compounds from the matrix that were not washed out during loading.

  • Elution: Pass 1-2 cartridge volumes of a strong solvent (e.g., acetonitrile or methanol) through the cartridge to elute the retained analyte. Collect this eluate.

  • Post-Elution Processing: The eluate can be evaporated to dryness and reconstituted in the mobile phase to concentrate the sample, or it can be directly injected if the concentration is sufficient.[4]

Workflow for Solid-Phase Extraction (SPE)

G cluster_spe Solid-Phase Extraction (SPE) Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate waste1 Waste condition->waste1 load 3. Load Sample equilibrate->load equilibrate->waste1 wash 4. Wash (5% Methanol/Water) load->wash waste2 Waste load->waste2 elute 5. Elute Analyte (Acetonitrile) wash->elute wash->waste2 inject Inject into HPLC elute->inject collect Collect elute->collect

Caption: General workflow for sample cleanup using SPE.

Recommended HPLC Method Parameters

The final sample solution must be compatible with the HPLC mobile phase. Based on extensive literature for coumarin derivatives, a reversed-phase C18 column with a mobile phase of acetonitrile or methanol and water is the most common and effective choice.[6][12][13]

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale / Justification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The industry standard for separating moderately polar to non-polar compounds like coumarins.[6][12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to suppress the ionization of any potential acidic functionalities and ensures sharp, symmetrical peaks.[14][15]
Mobile Phase B AcetonitrileGood elution strength and low viscosity.[11]
Elution Mode Isocratic or GradientAn isocratic method (e.g., 70:30 Methanol:Water) can be simple and reproducible.[6] A gradient elution may be necessary for complex samples to resolve all components.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Detection UV-Vis Detector at ~275 nmMany coumarin derivatives exhibit strong UV absorbance in this region.[6][16] A full UV scan of a standard is recommended to determine the optimal wavelength (λₘₐₓ).

Conclusion

The successful HPLC analysis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate hinges on a meticulous and well-designed sample preparation strategy. The core principles involve selecting an appropriate solvent for complete dissolution, such as acetonitrile, followed by micro-filtration to protect the analytical column. For complex sample matrices, employing a cleanup technique like Solid-Phase Extraction with a C18 sorbent is highly recommended to remove interferences and ensure the reliability and accuracy of the analytical results. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers can develop robust and reproducible methods for the quantification of this and similar coumarin derivatives.

References

  • BenchChem. (2025). New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds.
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin.
  • Taylor & Francis Online. (2013). COMPARISON HPLC AND FLUORESCENCE SPECTROMETRY METHODS FOR DETERMINATION OF COUMARIN DERIVATIVES IN PROPOLIS.
  • PMC. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry.
  • Slideshare. (n.d.). sample preparation in hplc.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • SIELC Technologies. (n.d.). Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column.
  • PMC. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach.
  • Research Journal of Pharmacy and Technology. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • BenchChem. (n.d.). solubility and stability of Coumarin-C2-exo-BCN.
  • Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis of nitrocoumarin derivative and separation of its isomers.
  • PubMed. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 8-Methoxy-chroman-3-carboxylic Acid in Organic Solvents.
  • MDPI. (2004). Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate.
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
  • GSRS. (n.d.). ETHYL 6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLATE.
  • Merck Millipore. (n.d.). HPLC Solvents.

Sources

Method

Application Notes and Protocols: In Vivo Administration of Ethyl 8-Methoxy-6-Nitro-2-oxo-2H-Chromene-3-Carboxylate

Introduction: Navigating the In Vivo Administration of a Novel Nitrocoumarin Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative that serves as a valuable intermediate in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the In Vivo Administration of a Novel Nitrocoumarin

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative that serves as a valuable intermediate in medicinal chemistry.[1] Its scaffold is instrumental in the development of novel therapeutic agents, including potent inhibitors of α-amylase and α-glucosidase, which are key targets in managing Type 2 Diabetes.[1] Like many heterocyclic compounds rich in aromatic rings and ester functional groups, this molecule is predicted to have low aqueous solubility, a primary obstacle for successful in vivo administration and evaluation.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and administration protocols for ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in preclinical animal models. As no established in vivo data for this specific compound exists publicly, this guide is built upon foundational principles of pharmaceutical formulation for poorly soluble compounds and established, ethically-approved animal handling procedures. We will explore the causality behind vehicle selection, the rationale for choosing a specific administration route, and provide detailed, step-by-step protocols to ensure experimental success and reproducibility.

PART 1: Pre-formulation & Vehicle Selection: The Foundation of Bioavailability

The success of any in vivo study hinges on the ability to deliver a consistent and bioavailable dose of the test compound. For a poorly soluble molecule like ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, selecting an appropriate vehicle is the most critical first step. The goal is to create a formulation that is safe, non-toxic at the administered volume, and maintains the compound in a state suitable for absorption.

1.1 Causality of Vehicle Component Selection

Vehicle systems for poorly soluble compounds are typically multi-component, with each agent serving a specific purpose.[3][4]

  • Primary Organic Solvent: An agent like Dimethyl sulfoxide (DMSO) is often used to achieve initial dissolution of the highly lipophilic compound.[4]

  • Co-solvent/Surfactant: Polyethylene glycol (PEG 300/400) or polysorbate (Tween 80) are critical.[3] They act as "bridging" molecules that maintain the compound's solubility when the formulation is introduced into the aqueous environment of the body, thereby preventing precipitation.[5]

  • Aqueous Diluent: Sterile saline or phosphate-buffered saline (PBS) is used to bring the formulation to the final volume and improve physiological compatibility.[4]

  • Lipid-Based Vehicles: For oral or intraperitoneal routes, oils like corn or sesame oil can be used for highly lipophilic drugs.[4] Lipid-based formulations can enhance absorption through lymphatic pathways.[2]

1.2 Workflow for Vehicle Selection

The following workflow provides a systematic approach to selecting and validating a vehicle for the title compound.

VehicleSelection start Start: Characterize Compound Solubility sol_test Test Solubility in Common Solvents (DMSO, Ethanol, PEG400) start->sol_test aqueous_check Is it soluble in aqueous buffer (Saline, PBS)? sol_test->aqueous_check use_aqueous Use Simple Aqueous Vehicle aqueous_check->use_aqueous Yes cosolvent_strategy Develop Co-Solvent System aqueous_check->cosolvent_strategy No prepare_stock Prepare Concentrated Stock in Primary Solvent (e.g., DMSO) cosolvent_strategy->prepare_stock add_cosolvent Add Co-solvents/Surfactants (e.g., PEG400, Tween 80) prepare_stock->add_cosolvent add_aqueous Titrate Aqueous Phase (Saline) Dropwise with Vortexing add_cosolvent->add_aqueous observe Observe for Precipitation at Final Concentration add_aqueous->observe stable Formulation is Stable. Proceed to Dosing. observe->stable No Precipitation adjust Adjust Ratios or Try Alternative Vehicle (e.g., Suspension) observe->adjust Precipitation Occurs

Caption: A decision-making workflow for selecting a suitable vehicle.

1.3 Common Vehicle Formulations & Tolerability

The choice of vehicle is constrained by the administration route due to differing local and systemic toxicities of the excipients.

Vehicle ComponentMax Recommended % (Mouse/Rat, IP)Max Recommended % (Mouse/Rat, IV)Max Recommended % (Mouse/Rat, Oral)Key Considerations
DMSO 10-25%10%< 50%Can cause inflammation at high concentrations. Offensive odor in animals may occur.[6]
PEG 400 40-50%30%~5,000 mg/kg (NOEL in rats)[6]Generally well-tolerated but can be viscous.
Tween 80 5-10%1-5%~250 mg/kg (NOEL in rats)[6]Surfactant; can cause histamine release and hypersensitivity, especially via IV route.
Ethanol 10%5-10%VariableUse with caution due to potential for irritation and CNS effects.[4]
Corn/Sesame Oil 100%Not Applicable100%Suitable for highly lipophilic compounds; not for IV use.[4]

NOEL: No-Observed-Effect Level. Data synthesized from multiple sources.[3][6]

1.4 Protocol: Preparation of a Standard Co-Solvent Vehicle

This protocol describes the preparation of a common vehicle suitable for many poorly soluble compounds for IP or oral administration.

Objective: To prepare a 1 mL solution of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate at 5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

Materials:

  • Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (5 mg)

  • DMSO (100 µL)

  • PEG300 (400 µL)

  • Tween 80 (50 µL)

  • Sterile 0.9% Saline (450 µL)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh 5 mg of the compound into a sterile microcentrifuge tube.

  • Add 100 µL of DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. This is a critical step; visual confirmation of a clear solution is required.

  • Add 400 µL of PEG300 to the solution. Vortex to mix.

  • Add 50 µL of Tween 80. Vortex to ensure homogeneity.

  • Crucially, add the 450 µL of sterile saline drop-by-drop while continuously and vigorously vortexing. [3] Rapid addition of the aqueous phase will cause the lipophilic compound to precipitate.

  • Once all components are added, vortex for an additional 30-60 seconds. The final solution should be clear. If it is cloudy or contains particulate matter, the formulation is not successful, and ratios must be adjusted.[3]

PART 2: Administration Route Selection & General Protocols

The choice of administration route is dictated by the scientific question. Do you need rapid, high systemic exposure, or are you modeling oral absorption?

2.1 Workflow for Route Selection

RouteSelection start Start: Define Experimental Goal pk_goal Primary Goal? start->pk_goal oral_bio Assess Oral Bioavailability pk_goal->oral_bio Oral Absorption rapid_systemic Rapid & Complete Systemic Exposure pk_goal->rapid_systemic Pharmacokinetics (PK) sustained_release Sustained Systemic Exposure pk_goal->sustained_release Long-term Efficacy local_effect Local Effect (e.g., Peritonitis Model) pk_goal->local_effect Local Target po_route Select Oral Gavage (PO) oral_bio->po_route iv_route Select Intravenous (IV) rapid_systemic->iv_route 100% Bioavailability ip_route Select Intraperitoneal (IP) rapid_systemic->ip_route High, but not 100% sc_route Select Subcutaneous (SC) sustained_release->sc_route local_effect->ip_route

Caption: Decision workflow for selecting an in vivo administration route.

2.2 Comparison of Common Administration Routes
RouteSpeed of OnsetBioavailabilityTypical Use CasesKey Considerations
Oral (PO) SlowVariable, subject to first-pass metabolismMimicking clinical administration, oral drug developmentRequires careful technique to avoid lung aspiration.[7]
Intraperitoneal (IP) RapidHigh, but incompleteEfficacy studies, when IV is difficult, high-volume dosingPotential for injection into abdominal organs; unreliable absorption.[8][9]
Intravenous (IV) Very Rapid100% by definitionPharmacokinetic studies, acute efficacy modelsTechnically challenging, limited volume, potential for embolism.[10][11]
Subcutaneous (SC) SlowHigh, but slow absorptionSustained release, large volume fluid administrationSlower absorption creates a depot effect; can cause local irritation.[12][13]
2.3 Essential General Practices
  • Animal Handling: All procedures must be performed by trained personnel following approved institutional (IACUC) guidelines. Secure and safe restraint is paramount to prevent injury to the animal and the researcher.[14]

  • Dose Calculation: Doses are typically calculated based on body weight (e.g., mg/kg). The final injection volume should be minimized and not exceed recommended limits.[8][15]

  • Sterility: All injectable solutions, syringes, and needles must be sterile to prevent infection.[8][14] Use a new sterile syringe and needle for each animal.[14]

  • Warming: Cold solutions can cause discomfort and a drop in body temperature. Whenever possible, warm solutions to room or body temperature before administration.[8][16]

PART 3: Detailed Administration Protocols (Mouse & Rat)

The following protocols are synthesized from established standard operating procedures. Researchers must adapt needle sizes and volumes based on the specific species and body weight.

3.1 Protocol: Oral Gavage (PO)

Objective: To administer a precise volume of the compound directly to the stomach.

Materials:

  • Properly sized oral gavage needle (flexible or curved with a bulb tip is recommended).[15] Mouse: 18-20g; Rat: 16-18g.

  • Syringe with prepared formulation.

  • Scale for animal weight.

Procedure:

  • Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 ml/kg.[7][15]

  • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth; mark the tube.[17] This prevents perforation of the stomach.

  • Securely restrain the animal, ensuring its head and body are aligned to create a straight path to the esophagus.[17]

  • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The animal should swallow as the tube enters the esophagus.[18][19]

  • If any resistance is met, stop immediately. Do not force the tube. Withdraw and retry.[18]

  • Advance the needle to the pre-measured mark and slowly depress the syringe plunger.

  • Smoothly withdraw the needle and return the animal to its cage.

  • Observe the animal for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[17]

3.2 Protocol: Intraperitoneal Injection (IP)

Objective: To administer the compound into the peritoneal cavity.

Materials:

  • Sterile syringe and needle (Mouse: 25-27G; Rat: 23-25G).[8]

  • 70% alcohol for disinfection.

  • Prepared formulation.

Procedure:

  • Weigh the animal. The maximum recommended injection volume is 10 ml/kg.[8][16]

  • Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downward. This allows abdominal organs to shift away from the injection site.[20]

  • Locate the injection site in the lower right quadrant of the abdomen.[16] This position avoids the cecum (on the left) and the bladder.[14][20]

  • Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[8][16]

  • Gently aspirate by pulling back the plunger. If blood (vessel) or a yellowish fluid (urine from bladder) appears, withdraw the needle and re-attempt with fresh sterile equipment.[14]

  • If aspiration is clear, inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage. Observe for any signs of distress.

3.3 Protocol: Intravenous Injection (IV) - Lateral Tail Vein

Objective: To administer the compound directly into the systemic circulation for 100% bioavailability.

Materials:

  • Sterile syringe and needle (Mouse: 27-30G; Rat: 25-27G).[10][21]

  • A heating device (warming box or heat lamp) to induce vasodilation.

  • An appropriate animal restrainer.

Procedure:

  • Warm the animal for 5-10 minutes to dilate the lateral tail veins, making them more visible.[11][21]

  • Place the conscious animal in a restrainer. Anesthesia may be used if the user is not yet proficient.[21]

  • Immobilize the tail and wipe with an alcohol pad to clean the area and improve vein visibility.

  • Identify one of the two lateral tail veins. It is best to start injections as distally (far from the body) as possible.[22] This allows for subsequent attempts to be made more proximally if the first attempt fails.[11]

  • Align the needle parallel to the vein with the bevel facing up.[22]

  • Insert the needle smoothly a few millimeters into the vein. A successful insertion often feels like a slight "pop" or loss of resistance.[10]

  • Slowly inject the solution. If the injection is successful, no resistance will be felt, and the vein may blanch.[22]

  • If a white bleb or blister forms under the skin, the injection is subcutaneous. Stop immediately, withdraw the needle, and re-attempt at a site closer to the body.[11][23]

  • After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[10]

3.4 Protocol: Subcutaneous Injection (SC)

Objective: To administer the compound into the space between the skin and the underlying muscle for slow, sustained absorption.

Materials:

  • Sterile syringe and needle (Mouse: 25-27G; Rat: 23-25G).[13]

  • Prepared formulation.

Procedure:

  • Restrain the animal manually. The most common site is the scruff of the neck, where the skin is loose.[24]

  • Lift a fold of skin to create a "tent".[12][25]

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[13] Be careful not to push the needle through the other side of the skin fold.

  • Gently aspirate to ensure a vessel has not been entered.[12]

  • Inject the solution. A small bleb or fluid pocket will form under the skin, which is normal.[12]

  • Withdraw the needle and gently massage the area to help disperse the fluid.

PART 4: Safety & Toxicological Considerations

Given that ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a novel compound, a thorough safety evaluation is mandatory before initiating efficacy studies.

  • Class-Related Toxicity: The compound belongs to two chemical classes with known toxicological profiles.

    • Coumarins: Some coumarins can exhibit hepatotoxicity, though this is highly structure-dependent.[26]

    • Nitroaromatics: This class of compounds has been studied for toxicity, and quantitative structure-activity relationship (QSAR) models have been developed to predict their lethal dose (LD50).[27][28] The nitro group can be metabolically reduced to reactive intermediates.

  • Preliminary Toxicity Study: It is essential to conduct a preliminary dose-range-finding or Maximum Tolerated Dose (MTD) study. This involves administering escalating doses of the compound to small groups of animals and closely monitoring them for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Researcher Safety: Researchers should handle the compound powder in a chemical fume hood or with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid inhalation or skin contact.

References
  • UBC Animal Care Committee. (2020). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. University of British Columbia. [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. University of British Columbia. [Link]

  • Texas Tech University Institutional Animal Care and Use Committee. (2022). Intravenous Tail Vein Injections. Texas Tech University. [Link]

  • Virginia Tech Institutional Animal Care and Use Committee. (2017). SOP: Intraperitoneal Injections in the Rat. Virginia Tech. [Link]

  • Queen's University. Intraperitoneal Injection in Rats | Animals in Science. Queen's University. [Link]

  • University of Queensland. LAB_021 Oral Gavage in Mice and Rats. University of Queensland. [Link]

  • Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Florida State University. [Link]

  • UBC Animal Care Committee. (2020). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. University of British Columbia. [Link]

  • University of Queensland. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. University of Queensland. [Link]

  • Queen's University Animal Care Committee. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Queen's University. [Link]

  • Virginia Tech Institutional Animal Care and Use Committee. (2017). SOP: Mouse Intravenous Injections. Virginia Tech. [Link]

  • BrainVTA. Protocol for oral gavage in mice. BrainVTA. [Link]

  • Whiskers Vets. (2024). A guide to subcutaneous injections. Whiskers Vets. [Link]

  • Cornwallis Road Animal Hospital. Administer Subcutaneous Injections. Cornwallis Road Animal Hospital. [Link]

  • Virginia Tech Institutional Animal Care and Use Committee. (2017). SOP: Mouse Subcutaneous Injections. Virginia Tech. [Link]

  • UBC Animal Care Committee. (2020). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. University of British Columbia. [Link]

  • University of Queensland. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. University of Queensland. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • VCA Animal Hospitals. Giving Injections to Dogs. VCA Animal Hospitals. [Link]

  • Journal of Toxicologic Pathology. (2017). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. [Link]

  • Molecules. (2020). Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. MDPI. [Link]

  • Bio-protocol. (2025). Biosafety Evaluation of 6,7‐Dihydroxy‐3‐(2‐Nitrophenyl)Coumarin in Human Cells. Bio-protocol. [Link]

  • Toxicology Mechanisms and Methods. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. PubMed. [Link]

  • Journal of Molecular Modeling. (2008). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. PubMed. [Link]

  • Frontiers in Pharmacology. Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives: Recent Advances and Future Perspectives. Frontiers Media S.A. [Link]

  • American Journal of Chemistry. (2017). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of ethyl 8-methoxy-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. We will address common challenges, offer troubleshooting strategies to improve yield and purity, and answer frequently asked questions regarding the underlying chemistry.

The synthesis of the target coumarin derivative is typically achieved via a Knoevenagel condensation, a reliable and versatile method for forming C=C bonds.[1][2] The reaction proceeds by condensing 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with an active methylene compound, diethyl malonate, in the presence of a basic catalyst.[3][4] This is followed by an intramolecular cyclization (lactonization) to form the characteristic coumarin scaffold.[3]

Troubleshooting Guide: Improving Synthesis Yield

Low yield is one of the most common obstacles encountered in this synthesis.[5][6] This section provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Very Low or No Product Formation

Possible Causes:

  • Poor Quality of Starting Materials: The starting aldehyde, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, may be degraded or contain impurities that inhibit the reaction.[7] Similarly, diethyl malonate can hydrolyze over time if not stored properly.

  • Inactive Catalyst: The basic catalyst (e.g., piperidine) may be old or degraded.

  • Incorrect Stoichiometry: Inaccurate measurement of reactants can lead to incomplete conversion.

Suggested Solutions:

  • Verify Starting Material Quality:

    • Aldehyde: Confirm the identity and purity of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde using ¹H NMR and melting point analysis. If impurities are detected, purify by recrystallization or column chromatography.[8] Consider synthesizing it fresh if degradation is suspected (see Protocol II).

    • Diethyl Malonate: Use freshly distilled diethyl malonate for best results.

  • Use Fresh Catalyst: Open a new bottle of the basic catalyst or use a freshly prepared solution.

  • Ensure Accurate Stoichiometry: Carefully measure the molar equivalents of each reactant. A slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) can sometimes improve yields.

Problem 2: Moderate (30-50%) Yield with Significant Unreacted Starting Material

Possible Causes:

  • Suboptimal Reaction Conditions: Reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.

  • Insufficient Catalyst: The amount of catalyst may not be enough to effectively promote the condensation.

  • Solvent Effects: The chosen solvent may not be optimal for solubilizing the reactants or facilitating the reaction.

Suggested Solutions:

  • Optimize Reaction Parameters:

    • Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Continue the reaction until the starting aldehyde spot is no longer visible.

    • Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-60°C) can often increase the reaction rate and drive it to completion.[9]

  • Adjust Catalyst Loading: Incrementally increase the amount of catalyst. For piperidine, a catalytic amount is typical, but optimization may be required for your specific conditions.

  • Solvent Selection: Ethanol is a common and effective solvent.[10] However, if solubility is an issue, consider alternative solvents like methanol or solvent-free conditions, which have been reported to be effective.[9][11]

Problem 3: Yield is Acceptable, but Product is Impure or Tar-like

Possible Causes:

  • Side Reactions: The nitro group on the benzaldehyde is strongly electron-withdrawing, which can make the aromatic ring susceptible to side reactions, especially if the temperature is too high.[12]

  • Polymerization: Aldehydes can be prone to polymerization under certain conditions.

  • Ineffective Work-up or Purification: The product may not be fully precipitating from the reaction mixture, or the chosen recrystallization solvent may be inappropriate.

Suggested Solutions:

  • Control Reaction Temperature: Avoid excessive heating. If the reaction is exothermic, consider using an ice bath to maintain a stable temperature.[12]

  • Refine Work-up Procedure: After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the catalyst and precipitate the crude product.[10]

  • Optimize Purification:

    • Recrystallization: This is the most common purification method. Experiment with different solvent systems. Methanol or ethanol are often good starting points.[13][14] A mixed solvent system (e.g., ethanol/water) may also be effective.[13]

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography using a hexane-ethyl acetate gradient is a reliable alternative.[8]

Below is a workflow to guide your troubleshooting process.

G start Low Yield Issue check_sm Verify Purity of Starting Materials (NMR, MP) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_cond Review Reaction Conditions cond_ok Time/Temp/Catalyst Optimal? check_cond->cond_ok check_pur Evaluate Purification Method pur_ok Pure Product Obtained? check_pur->pur_ok sm_ok->check_cond Yes purify_sm Purify Aldehyde or Distill Malonate sm_ok->purify_sm No cond_ok->check_pur Yes optimize_cond Optimize Time, Temp, Catalyst Load, or Solvent cond_ok->optimize_cond No optimize_pur Try Different Recrystallization Solvent or Column Chromatography pur_ok->optimize_pur No end Improved Yield pur_ok->end Yes purify_sm->check_sm optimize_cond->end optimize_pur->end G cluster_1 1. Enolate Formation cluster_2 2. Condensation & Dehydration cluster_3 3. Intramolecular Cyclization A Diethyl Malonate B Enolate Ion A->B + Piperidine - Piperidinium D Intermediate B->D + Aldehyde (C) C Aldehyde E α,β-Unsaturated Product D->E - H₂O F Final Product E->F - Ethanol

Caption: Simplified mechanism of coumarin synthesis.

Q2: Are there alternative, "greener" catalysts I can use instead of piperidine?

A2: Yes, significant research has focused on developing more environmentally friendly catalysts for coumarin synthesis. [5]Some effective alternatives include:

  • ZnO: Zinc oxide is an inexpensive, non-toxic, and reusable heterogeneous catalyst. [15]* L-proline: This amino acid is a biodegradable and efficient organocatalyst for this transformation. [3]* Choline Chloride: A biodegradable and cost-effective catalyst that can work well in aqueous media. [16]* Ionic Liquids: Can act as both the solvent and catalyst, often accelerating the reaction and simplifying work-up. [17]

    Catalyst Type Advantages Disadvantages
    Homogeneous (e.g., Piperidine) High activity, mild conditions Toxic, difficult to separate from product [15]
    Heterogeneous (e.g., ZnO) Reusable, easy to separate, non-toxic May require higher temperatures or longer times [15]
    Organocatalysts (e.g., L-proline) Biodegradable, non-toxic, often mild conditions Can be more expensive than simple bases

    | Ionic Liquids / DES | Green solvent, potential for reuse, high yields | Higher initial cost, potential viscosity issues [16][17]|

Q3: How do I properly monitor the reaction with TLC?

A3: Use a silica gel TLC plate and a mobile phase of petroleum ether and ethyl acetate (e.g., 8:2 v/v). [10]Spot the starting aldehyde, diethyl malonate, and the reaction mixture. The product, being more conjugated and polar than the aldehyde, should have a different Rf value. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. Visualize the spots under a UV lamp.

Q4: What are the primary safety concerns for this synthesis?

A4:

  • Nitrated Aromatics: 2-hydroxy-3-methoxy-5-nitrobenzaldehyde is an irritant. [7]Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Piperidine: This catalyst is toxic and flammable. Avoid inhalation and skin contact.

  • Solvents: Ethanol and other organic solvents are flammable. Do not use them near open flames.

Experimental Protocols

Protocol I: Synthesis of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

This protocol is based on established Knoevenagel condensation procedures for similar coumarin derivatives. [3][10]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol (approx. 15-20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approx. 3-4 drops).

  • Reaction: Stir the mixture at room temperature for 3-5 hours or until TLC indicates the consumption of the starting aldehyde. If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL). Acidify the mixture by dropwise addition of dilute hydrochloric acid (1M HCl) until the pH is acidic, which will neutralize the piperidine.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from methanol or ethanol to obtain the pure product as crystals. [14]Dry the crystals in a vacuum oven.

Protocol II: Synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde

This protocol is a representative procedure for the nitration of a substituted salicylaldehyde and should be performed with extreme caution due to the use of strong acids. [8][12]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in glacial acetic acid (approx. 10 volumes).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.

  • Nitrating Agent: While maintaining the temperature below 10°C, add 70% nitric acid (1.1 eq) dropwise to the stirred solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-10°C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product. [8]

References

  • Plausible reaction mechanism pathway for Knoevenagel condensation under water as catalyst as well as solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • Dutta, S., et al. (2019). Syntheses of ZnO with Different Morphologies: Catalytic Activity toward Coumarin Synthesis via the Knoevenagel Condensation Reaction. Inorganic Chemistry, 58(9), 5996-6005. Retrieved from [Link]

  • Wang, L., et al. (2017). Synthesis of 2-Aryl-3-sulfonylchromans via Knoevenagel Condensation and Reduction Protocol. The Journal of Organic Chemistry, 82(22), 11849-11857. Retrieved from [Link]

  • Calvino-Casilda, V., et al. (2009). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 14(12), 5071-5080. Retrieved from [Link]

  • Phadtare, S. B., & Shankarling, G. S. (2018). Greener coumarin synthesis by Knoevenagel condensation using biodegradable choline chloride. ResearchGate. Retrieved from [Link]

  • Rani, P., et al. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 33(5), 2128-2136. Retrieved from [Link]

  • Kumar, V., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Retrieved from [Link]

  • Valizadeh, H., & Gholipur, H. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(18), 2593-2619. Retrieved from [Link]

  • Li, J., et al. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 27(9), 2828. Retrieved from [Link]

  • Shinde, R., et al. (2023). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. International Journal of Current Science, 13(4), 338-350. Retrieved from [Link]

  • Herath, H.M.C.M., & Karunaratne, V. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-6. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Bulletin of the Chemical Society of Ethiopia, 36(3), 551-576. Retrieved from [Link]

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(2), 359-367. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2015). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate. Retrieved from [Link]

  • Al-Haiza, M. A. (2004). Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate. Molbank, 2004(2), M363. Retrieved from [Link]

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate. Der Pharma Chemica. Retrieved from [Link]

  • López-Toral, J., et al. (2023). A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. Journal of Chemical Education, 100(10), 4053-4059. Retrieved from [Link]

  • Khan, K. M., et al. (2012). An efficient synthesis of coumarin derivatives via Knoevenagel condensation. Journal of the Chemical Society of Pakistan, 34(5), 1242-1246. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2084-2095. Retrieved from [Link]

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. Retrieved from [Link]

  • Harris, H. G., & Oldham, E. D. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. Retrieved from [Link]

  • Cole, T. A., & Baumann, M. (2026). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry, 22, 1-22. Retrieved from [Link]

  • Song, L.-M., & Gao, J.-H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry, 33(1), 57-64. Retrieved from [Link]

  • Al-Haiza, M. A. (2004). Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Chemical and Pharmaceutical Bulletin, Vol. 71 No. 6. (2023). The Pharmaceutical Society of Japan. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in DMSO

Technical Support Center: Overcoming Solubility Issues of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in DMSO Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this g...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and medicinal chemists troubleshoot and resolve the complex solubility challenges associated with ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate .

This highly functionalized coumarin derivative possesses a planar 2-oxo-2H-chromene core that promotes strong π−π stacking. Combined with the dipole-dipole interactions introduced by the 6-nitro and 8-methoxy groups, the molecule exhibits a high crystal lattice energy. While Dimethyl Sulfoxide (DMSO) is the gold standard for solubilizing such hydrophobic entities, researchers frequently encounter precipitation, aggregation, and assay variability. This guide deconstructs the physical chemistry behind these failures and provides field-proven, self-validating protocols to ensure assay integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound initially dissolved in 100% DMSO, but after a few days in storage, I noticed a yellow precipitate at the bottom of the tube. Why did this happen? A1: This is a classic manifestation of DMSO hydration. DMSO is profoundly hygroscopic; when exposed to ambient laboratory air, it rapidly absorbs atmospheric moisture. For instance, a small volume of 100% DMSO can absorb over 6% water by volume within just one hour at 40% relative humidity[1]. When water enters the system, it strongly hydrogen-bonds with DMSO, altering the solvent's structure and collapsing the hydrophobic cavities that previously solvated the coumarin molecules[2]. This forces the ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate into a metastable, supersaturated state[3]. Over time, these molecules aggregate and irreversibly crystallize out of solution.

Q2: I store my DMSO stock solutions in a -20°C freezer to preserve stability. Could this be contributing to the precipitation? A2: Yes. There is a well-documented synergistic effect between water uptake and freeze-thaw cycles[3]. The thermodynamic solubility of the crystalline form of this coumarin is significantly lower than its amorphous form. When a slightly hydrated DMSO stock undergoes a freeze-thaw cycle, the phase transition provides the kinetic energy and nucleation sites required to trigger crystallization[2]. To prevent this, aliquot your stocks into single-use volumes to strictly avoid freeze-thaw cycles, and store them in tightly sealed tubes purged with dry argon or nitrogen.

Q3: How can I force this highly crystalline coumarin into solution if it resists initial dissolution? A3: You must overcome the high lattice energy of the solid state. If the compound resists dissolution at room temperature, utilize ultrasonic treatment combined with gentle heating (up to 60°C)[4]. Sonication provides localized cavitation energy to break apart crystal aggregates, while heating increases the thermodynamic solubility limit. Always ensure you are using fresh, anhydrous DMSO (<0.1% water) for the initial stock preparation.

Q4: When I dilute my clear DMSO stock into my aqueous biological assay buffer, the compound immediately "crashes out" and forms a cloudy suspension. How do I prevent this? A4: This phenomenon is known as "salting out." When a concentrated DMSO stock is injected rapidly into water, localized pockets of high coumarin concentration form before the DMSO can diffuse into the bulk aqueous phase[5]. Because the compound is inherently hydrophobic, it aggregates instantly. To prevent this, you must invert the kinetics: add the DMSO stock dropwise into a rapidly stirring or vortexing aqueous buffer[5]. If precipitation persists, you must lower the final concentration or introduce co-solvents (like PEG or Tween) or cyclodextrins to encapsulate the hydrophobic core[6][7].

Part 2: Visualizing the Solubilization & Failure Mechanisms

To successfully handle this compound, it is critical to understand both the mechanism of failure (water-induced precipitation) and the correct workflow for stock preparation.

Mechanism of Water-Induced Precipitation

PrecipitationMechanism Hygro Atmospheric Moisture Exposure Water DMSO Hydration (>5% Water Uptake) Hygro->Water Cavity Disruption of Solvent Cavity & H-Bonding Network Water->Cavity Super Metastable Supersaturated Coumarin Solution Cavity->Super FT Freeze-Thaw Cycles (Nucleation Trigger) Super->FT Storage Crash Irreversible Crystallization (Precipitation) Super->Crash Kinetic Shift FT->Crash

Caption: Mechanistic pathway of water-induced precipitation of hydrophobic coumarins in DMSO.

Optimal Solubilization Workflow

SolubilizationWorkflow A Weigh Ethyl 8-methoxy-6-nitro- 2-oxo-2H-chromene-3-carboxylate BB BB A->BB B Add Anhydrous DMSO (Water < 0.1%) C Vortex & Sonicate (10-15 min, 37-60°C) D Visual Inspection (Clear against dark background?) C->D E Aliquot & Store (Dry Argon, -20°C) D->E Yes F Repeat Sonication/Heating D->F No F->C BB->C

Caption: Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Part 3: Quantitative Data & Parameter Optimization

When optimizing your assay, reference the following tables to strictly control the physicochemical environment of your compound.

Table 1: Troubleshooting Matrix for Coumarin Solubilization

ObservationRoot CauseCorrective Action
Incomplete initial dissolution High crystal lattice energy; π−π stacking.Sonicate for 10-15 mins; heat gently to 60°C[4].
Precipitation during storage Moisture absorption by DMSO[8].Use anhydrous DMSO; purge vials with argon; use septum-sealed tubes.
Precipitation after thawing Freeze-thaw induced nucleation[3].Prepare single-use aliquots. Never re-freeze a thawed stock.
Cloudiness upon aqueous dilution Localized supersaturation ("Salting out")[5].Add DMSO stock dropwise to a rapidly stirring buffer.

Table 2: Recommended Formulation Additives for Aqueous Dilution

Additive TypeExamplesMechanism of ActionMaximum Recommended Conc.
Co-solvents PEG 300, Propylene GlycolReduces interfacial tension between the hydrophobic solute and water[9].5 - 10% (Assay dependent)
Cyclodextrins β -Cyclodextrin, HP- β -CDEncapsulates the hydrophobic coumarin core within a hydrophilic shell[6].1 - 5 mM
Surfactants Tween 20, Triton X-100Forms micelles that solubilize the highly lipophilic ethyl ester and nitro groups[7].0.01 - 0.1%

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Anhydrous Stock Solution

Causality Focus: This protocol is designed to overcome initial lattice energy while strictly preventing the introduction of atmospheric moisture.

  • Equilibration: Allow the lyophilized vial of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate to equilibrate to room temperature in a desiccator before opening. Reason: Opening a cold vial causes instant condensation of atmospheric moisture onto the powder.

  • Solvent Addition: In a dry environment (preferably a glove box or under a nitrogen stream), add the calculated volume of freshly opened, anhydrous DMSO (≥99.9%, water <0.1%) to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds.

  • Thermal & Acoustic Solubilization: If particulate matter remains, place the tightly sealed vial in a heated ultrasonic bath at 37°C to 60°C for 10-15 minutes[4].

  • Validation Check: Hold the vial against a solid black background under bright light. The solution must be perfectly clear, free of any microscopic light-scattering particles (Tyndall effect).

  • Storage: Immediately divide the stock into 10 µL to 50 µL single-use aliquots in tightly capped, low-bind microcentrifuge tubes. Purge the headspace with argon before sealing. Store at -20°C or -80°C.

Protocol B: Step-wise Aqueous Dilution for Cell-Based Assays

Causality Focus: This protocol prevents the kinetic "salting out" effect by maximizing the diffusion rate of the compound into the bulk aqueous phase.

  • Thawing: Remove a single-use aliquot from the freezer and allow it to reach room temperature naturally. Do not heat a frozen aliquot rapidly, as this can cause localized concentration gradients.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or cell culture media). If your assay permits, pre-warm the buffer to 37°C to increase thermodynamic solubility.

  • Hydrodynamic Mixing: Place the tube containing the aqueous buffer on a vortex mixer set to a medium-high speed (creating a visible vortex without bubbling).

  • Dropwise Addition: Using a micro-pipette, slowly add the 10 mM DMSO stock solution dropwise directly into the center of the vortexing buffer[5].

  • Final Concentration Check: Ensure the final concentration of DMSO does not exceed 1% (ideally <0.5% for sensitive cell lines) to prevent solvent-induced cytotoxicity or protein unfolding[5][6].

  • Validation Check: Visually inspect the final solution. If it appears cloudy, the absolute thermodynamic aqueous solubility limit has been exceeded, and you must incorporate a co-solvent or cyclodextrin (refer to Table 2).

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 8-Methoxy-6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate

A Guide for Researchers on Impurity Reduction and Process Optimization Welcome to the technical support center for the synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Impurity Reduction and Process Optimization

Welcome to the technical support center for the synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of this synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common hurdles encountered in the lab, focusing on the causality behind experimental choices to enhance purity and yield.

The synthesis of this substituted coumarin, a valuable scaffold in medicinal chemistry and materials science, typically proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.[1][2] The introduction of the nitro group adds a layer of complexity, demanding precise control over reaction conditions. This guide will help you master those conditions.

Overall Synthetic Workflow

The primary route involves the condensation of a substituted salicylaldehyde with diethyl malonate, catalyzed by a weak base, followed by cyclization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product SM1 2-Hydroxy-3-methoxy- 5-nitrobenzaldehyde Condensation Knoevenagel Condensation (Piperidine Catalyst) SM1->Condensation SM2 Diethyl Malonate SM2->Condensation Cyclization Intramolecular Cyclization (Lactonization) Condensation->Cyclization Intermediate Product Ethyl 8-methoxy-6-nitro-2-oxo- 2H-chromene-3-carboxylate Cyclization->Product Workup & Purification

Caption: General workflow for the synthesis of the target coumarin derivative.

Troubleshooting Guides and FAQs

Q1: My reaction yield is low, and TLC/NMR analysis shows significant amounts of unreacted 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. What are the likely causes and solutions?

This is a common issue often related to catalyst inefficiency or suboptimal reaction conditions. The Knoevenagel condensation is the rate-determining step for C-C bond formation, and its efficiency is paramount.[3]

Causality & Explanation: The reaction requires a basic catalyst to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. However, a strong base can lead to unwanted side reactions with the phenolic aldehyde. A weak organic base, such as piperidine, is ideal as it is basic enough to facilitate the condensation without promoting side product formation.[1][4] The electron-withdrawing nitro group on the salicylaldehyde can deactivate the ring, sometimes requiring slightly more forcing conditions than non-nitrated analogues.

Troubleshooting Protocol:

  • Catalyst Choice & Loading: While various catalysts can be used for Knoevenagel condensations, piperidine is highly effective for this specific transformation.[4][5][6] If your yield is low, ensure the piperidine is fresh and not degraded.

  • Solvent & Temperature: The reaction is often performed in ethanol to ensure solubility of the reactants.[1] Refluxing is typically necessary to drive the reaction to completion. A solvent-free "fusion" approach, heating the reactants with the catalyst at 110-120°C for a short period before adding ethanol, can also be highly effective.[4][7]

  • Reaction Time: Monitor the reaction by TLC (Thin Layer Chromatography). If the aldehyde spot persists after several hours, consider extending the reflux time.

Optimized Conditions Summary:

ParameterRecommended ConditionRationale
Reactants Aldehyde (1 eq.), Diethyl Malonate (1.1 eq.)A slight excess of diethyl malonate can help drive the reaction to completion.
Catalyst Piperidine (catalytic amount, ~0.1 eq.)A weak base is optimal for activating the methylene compound without causing side reactions.[1]
Solvent Ethanol or Solvent-freeEthanol provides good solubility; solvent-free can accelerate the reaction.[4][8]
Temperature Reflux (in ethanol) or 110-120°C (solvent-free)Provides the necessary activation energy for the condensation.
Time 3-5 hours (monitor by TLC)Ensure the reaction proceeds to completion.
Q2: I've isolated a major impurity that has signals for both the aldehyde and malonate fragments in the NMR, but it's not the cyclized coumarin. How do I prevent its formation?

You are likely observing the stable, uncyclized Knoevenagel intermediate. The formation of the final coumarin product is a two-step process: the initial condensation to form an α,β-unsaturated system, followed by an intramolecular transesterification (lactonization) to form the pyrone ring.

Causality & Explanation: The cyclization step requires the phenolic hydroxyl group to attack the ester carbonyl, displacing ethanol. This step is often reversible and can be sterically hindered or slow if conditions are not optimal. Simply completing the initial condensation does not guarantee spontaneous and complete cyclization. Heat is typically required to overcome the activation energy for this ring-closing step.

Knoevenagel_Mechanism Reactants Aldehyde + Diethyl Malonate + Piperidine Intermediate Open-Chain Knoevenagel Adduct (Impurity) Reactants->Intermediate Condensation Product Cyclized Coumarin Product Intermediate->Product Lactonization (Heat) Product->Intermediate Ring-Opening (Reversible)

Caption: Equilibrium between the open-chain intermediate and the cyclized product.

Troubleshooting Protocol:

  • Ensure Sufficient Heating: After the initial condensation appears complete by TLC, ensure you maintain the reaction at reflux temperature for a sufficient duration (e.g., 2-4 hours) to drive the cyclization.

  • Workup Procedure: The workup itself can influence the final product. After the reaction, pouring the mixture into ice-cold water often precipitates the crude product.[1] If the intermediate is still present, redissolving the crude material in ethanol with a catalytic amount of acid (like HCl) and gently heating can sometimes force the remaining cyclization.

  • Characterization: Confirm the impurity's identity.

    • ¹H NMR: The intermediate will show a phenolic -OH proton signal (typically a broad singlet), which is absent in the final coumarin product.

    • IR Spectroscopy: Look for a broad O-H stretch (~3200-3400 cm⁻¹) in the intermediate, which will be absent in the final product. The carbonyl region will also differ.

Q3: My purified product is contaminated with the corresponding carboxylic acid (ethyl group is lost). How does this hydrolysis occur and how can it be prevented?

Ester hydrolysis is a classic side reaction, especially given the workup procedures often employed.

Causality & Explanation: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures. In this synthesis, the piperidine catalyst is often neutralized during workup by adding dilute hydrochloric acid.[1] If too much acid is used, or if the mixture is heated during or after acidification, the ester can hydrolyze to the carboxylic acid. Similarly, prolonged exposure to any unneutralized base can also promote hydrolysis.

Preventative Measures:

  • Careful Neutralization: During workup, add dilute HCl dropwise to the cold reaction mixture only until it is slightly acidic (check with pH paper). Avoid a large excess of strong acid.

  • Temperature Control: Perform all aqueous workup and extraction steps at room temperature or below. Do not heat the mixture after acid has been added.

  • Purification Method: If hydrolysis is a persistent issue, column chromatography is generally more effective at separating the desired ester from the more polar carboxylic acid impurity than recrystallization alone.[9]

Q4: My product is an off-color yellow or brown, even after recrystallization. What causes this discoloration and how can I obtain a clean, pale-yellow product?

Discoloration typically arises from two sources: the formation of high molecular weight, conjugated byproducts, or the oxidation of phenolic species.

Causality & Explanation: The starting salicylaldehyde contains a phenolic hydroxyl group and an activating nitro group. Under basic conditions and heat, phenols can be susceptible to air oxidation, forming highly colored quinone-type species. Furthermore, side reactions or polymerization, though less common, can create colored impurities that are difficult to remove.

Purification Protocol: Optimized Recrystallization Recrystallization is a powerful technique for removing colored impurities and isolating the desired product.[10]

  • Solvent Selection: Ethanol is an excellent choice for recrystallizing this class of coumarins.[1][10] It provides good solubility at high temperatures and poor solubility at low temperatures.

  • Step-by-Step Procedure:

    • Place the crude, dry solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

    • Optional (for highly colored solutions): Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb many of the colored impurities.

    • Perform a hot filtration to remove the charcoal (if used) and any insoluble impurities. This must be done quickly to prevent the product from crystallizing in the filter funnel.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

By carefully controlling the reaction catalyst, temperature, and workup procedures, and by employing robust purification techniques, the formation of key impurities in the synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can be significantly minimized.

References

  • Goswami, A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]

  • Valente, S., et al. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews. Available at: [Link]

  • American Chemical Society. (2015). Catalytic Synthesis of 2H-Chromenes. pubs.acs.org. Available at: [Link]

  • Khan, F., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. Available at: [Link]

  • Bentham Science Publishers. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches. benthamscience.com. Available at: [Link]

  • Waghmare, S., et al. (2019). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR. Available at: [Link]

  • Hoveyda, A. H., et al. (2001). Chromenes through Metal-Catalyzed Reactions of Styrenyl Ethers. Mechanism and Utility in Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. pubs.acs.org. Available at: [Link]

  • Shitole, P., & Mhaske, P. (2014). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. researchgate.net. Available at: [Link]

  • Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Al-Hazimi, H. M. (2004). Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate. MDPI. Available at: [Link]

  • Nagaveni, V. B., et al. (2016). PCHHAX Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate. Der Pharma Chemica. Available at: [Link]

  • Scholars Research Library. (2026). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. scholarsresearchlibrary.com. Available at: [Link]

  • Global Substance Registration System. ETHYL 6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLATE. gsrs.ncats.nih.gov. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. rsc.org. Available at: [Link]

  • ResearchGate. (2016). (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. researchgate.net. Available at: [Link]

  • Kamat, V., & Kulkarni, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

  • Alzamami, A., et al. (2023). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. PMC. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI. Available at: [Link]

  • Kumar, D., & Singh, R. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Al-Juboori, A. M. (2024). Synthesis of nitrocoumarin derivative and separation of its isomers. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 8-methoxycoumarin-3-carboxamides (4–7) and... researchgate.net. Available at: [Link]

Sources

Optimization

ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate stability in aqueous buffer solutions

Technical Support Center: Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate Guide for Researchers and Drug Development Professionals This guide provides in-depth technical support for researchers using ethyl 8-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical support for researchers using ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. Its focus is to address the critical issue of the compound's stability in aqueous buffer solutions, a common source of experimental variability and failure. As Senior Application Scientists, our goal is to explain the causality behind these stability issues and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in aqueous solutions?

The molecular structure of this compound contains two primary sites susceptible to hydrolysis in aqueous environments: the ethyl ester at the 3-position and the lactone ring inherent to the coumarin scaffold. The presence of a strong electron-withdrawing nitro group at the 6-position can further influence the reactivity of the entire ring system. Hydrolysis is the principal degradation pathway, leading to a loss of the parent compound and the formation of new chemical species that may interfere with your assay.

Q2: How does the pH of the buffer affect the compound's stability?

The pH of your aqueous buffer is the most critical factor governing the stability of this molecule.[1][2] Ester and lactone hydrolysis can be catalyzed by both acid and base.

  • Alkaline Conditions (pH > 8): The compound degrades rapidly. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbons of the ester and the lactone, leading to irreversible cleavage.[3] Studies on various coumarins and other nitroaromatic compounds confirm that degradation rates increase significantly with rising pH.[1][4]

  • Neutral Conditions (pH ≈ 7): Stability is moderate but degradation can still occur over time, especially at elevated temperatures. For short-term experiments (a few hours), neutral pH is often acceptable if solutions are prepared fresh.

  • Acidic Conditions (pH < 6): The compound generally exhibits its highest stability in slightly acidic buffers (pH 4-6). While acid can catalyze hydrolysis, the rate is significantly slower compared to base-catalyzed hydrolysis for this class of molecules.[2]

Q3: What are the expected degradation products?

The primary degradation products result from hydrolysis. The most likely species you will encounter are:

  • 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid: Formed by the hydrolysis of the ethyl ester group. This is often the major degradation product under moderately basic conditions.[3][5]

  • Ring-opened products: Under strongly basic conditions, the coumarin lactone ring can be irreversibly opened to form a salt of a coumarinic acid, which will not recyclize upon neutralization.

Q4: How should I prepare and store stock solutions of this compound?

To avoid premature degradation, never prepare primary stock solutions in aqueous buffers.

  • Recommended Solvents: Use anhydrous, high-purity organic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).[6][7]

  • Storage: Stock solutions in organic solvents are generally stable when stored at –20°C or –80°C, protected from light and moisture.[7]

Q5: What is the best practice for preparing working solutions in my experimental buffer?

Always prepare aqueous working solutions immediately before use.

  • Allow your organic stock solution to fully thaw and come to room temperature.

  • Vortex the stock solution gently to ensure homogeneity.

  • Perform a serial dilution. First, dilute a small amount of the concentrated stock into your chosen aqueous buffer. Then, perform subsequent dilutions as needed to reach your final desired concentration.

  • This method minimizes the compound's exposure time to the aqueous environment, preserving its integrity for the duration of your experiment.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible assay results. Degradation of the compound in the aqueous buffer after preparation.Prepare fresh working solutions from a validated organic stock immediately before each experiment. Validate compound stability over the time course of your assay using the HPLC protocol below.
Gradual loss of signal (e.g., fluorescence, absorbance) over the experiment's duration. The compound is degrading during the experiment. The rate of degradation is pH and temperature-dependent.Lower the pH of your buffer to a more stable range (e.g., pH 6.0) if your experiment allows. Perform the experiment at a lower temperature (e.g., on ice or at 4°C).
Precipitate forms after diluting the stock solution into the aqueous buffer. The final concentration exceeds the compound's solubility limit in the aqueous buffer. The percentage of organic solvent from the stock may be too high.Decrease the final concentration of the compound. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low, typically <1%.

Visualizing Degradation & Troubleshooting

Primary Degradation Pathway

The following diagram illustrates the hydroxide-mediated hydrolysis, which is the most common degradation pathway in physiological and alkaline buffers.

Parent Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate Product1 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic Acid + Ethanol Parent->Product1 Hydrolysis of Ester (Mildly Basic, pH > 7.5) Product2 Ring-Opened Coumarinate Salt Parent->Product2 Hydrolysis of Lactone Ring (Strongly Basic, pH > 10) decision decision action action stop stop start Inconsistent Results Observed d1 Are aqueous solutions prepared fresh? start->d1 a1 Prepare fresh solutions for every experiment d1->a1 No d2 Is buffer pH > 7.5? d1->d2 Yes a1->d2 a2 Lower buffer pH to 6.0-7.0 if experiment permits d2->a2 Yes d3 Is experiment run at >25°C? d2->d3 No a2->d3 a3 Run experiment at a lower temperature (e.g., 4°C) d3->a3 Yes a4 Perform formal stability study using HPLC Protocol d3->a4 No a3->a4

Caption: A decision tree for troubleshooting experimental inconsistencies.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a validated method to quantify the stability of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in your specific buffer system. [6][8]

Materials and Reagents
  • Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

  • HPLC-grade Acetonitrile (ACN) and water

  • HPLC-grade buffer components (e.g., phosphate, acetate salts)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Preparation of Solutions
  • Buffer Preparation: Prepare at least three aqueous buffers, for example:

    • pH 4.0 (Acetate buffer)

    • pH 7.4 (Phosphate buffer)

    • pH 9.0 (Borate or Phosphate buffer)

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO or ACN.

  • Working Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers. The final DMSO/ACN concentration should be ≤1%.

Incubation and Sampling
  • Divide each working solution into aliquots in separate vials for each time point to avoid cross-contamination.

  • Store the vials at your desired experimental temperature (e.g., 25°C or 37°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take one vial from each pH condition. Immediately quench any further degradation by adding an equal volume of ACN and store at -20°C until analysis. The T=0 sample should be quenched immediately after preparation.

HPLC Analysis
  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of the compound (determine experimentally, but a starting point is ~275 nm or ~320 nm). [6][8]A diode array detector is highly recommended to observe the appearance of degradation product peaks.

  • Gradient (Suggested):

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Injection Volume: 10 µL.

Data Analysis
  • Integrate the peak area of the parent compound at each time point for each pH condition.

  • Calculate the percentage of the compound remaining relative to the T=0 sample: % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

  • Plot the % Remaining versus time for each buffer to visualize the degradation kinetics and determine the compound's half-life under your specific experimental conditions.

References

  • Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of Coumarin-3-carboxylic Acid. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. (2018). ACS Earth and Space Chemistry. [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). Organic Communications. [Link]

  • A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. (2021). Annals of Advances in Chemistry. [Link]

  • Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. (2017). Nova Biotechnologica et Chimica. [Link]

  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. (2023). Journal of Chemical Sciences. [Link]

  • 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. (2021). Polymers. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews. [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2018). Latin American Journal of Pharmacy. [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). Current Green Chemistry. [Link]

  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. (2014). Der Pharma Chemica. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2024). Oriental Journal of Chemistry. [Link]

  • Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate. (2004). Molbank. [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. (2023). Molecules. [Link]

  • Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems. (2010). Revue Roumaine de Chimie. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2022). RSC Advances. [Link]

  • ETHYL 6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLATE. (n.d.). gsrs.ncats.nih.gov. [Link]

  • Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. (2014). Der Pharma Chemica. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 8-Methoxy-6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate Assays

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter high background noise, erratic signal-to-noise...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter high background noise, erratic signal-to-noise ratios, and false positives when utilizing 6-nitrocoumarin derivatives.

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a highly sophisticated fluorogenic probe. Its architecture relies on a photoinduced electron transfer (PET) quenching mechanism. The electron-withdrawing C6-nitro group quenches the coumarin core's fluorescence. Upon enzymatic reduction by nitroreductase (NTR)—a key biomarker for bacterial infection and tumor hypoxia—the nitro group is converted to an electron-donating amino group. This restores the intramolecular charge transfer (ICT) push-pull system, yielding a massive fluorescence "turn-on" 1.

However, the structural complexity of this molecule (specifically the C3-ethyl carboxylate and the required assay cofactors) introduces multiple vectors for false positives. This guide deconstructs the chemical causality behind these artifacts and provides a self-validating framework to ensure absolute scientific integrity in your assays.

Diagnostic FAQs: Deconstructing False Positives

Q1: My cell-free negative control (Probe + NADH, no enzyme) is generating a massive fluorescent signal. Is the probe degrading? A1: The probe is likely completely intact; you are observing an optical artifact caused by spectral overlap. The enzymatic reduction of the nitro group strictly requires reduced nicotinamide adenine dinucleotide (NADH) or NADPH as an electron donor 1. Coumarin-based probes typically require UV/violet excitation (~350–380 nm) and emit in the blue spectrum (~450 nm). Crucially, NADH itself absorbs heavily at 340 nm and emits at 450 nm. This direct spectral overlap with the coumarin emission window is a primary driver of false-positive signals in NTR assays 2. Causality & Fix: The fluorescence you are reading is the cofactor, not the activated probe. You must run a parallel "NADH-only" control and perform baseline subtraction.

Q2: I am testing normoxic mammalian cell lysates, but I am still seeing "turn-on" fluorescence indicating hypoxia/NTR activity. Why? A2: This false positive originates from two distinct biological off-target interactions inherent to the probe's functional groups:

  • Esterase Cleavage: The ethyl carboxylate group at the C3 position is highly susceptible to hydrolysis by ubiquitous intracellular esterases. Cleavage of this ester yields a C3-carboxylic acid. This structural alteration changes the electron density of the coumarin core, shifting the absorption/emission spectra and mimicking a false "turn-on" event even if the C6-nitro group remains unreduced.

  • Off-Target Reductases: Mammalian cells express endogenous enzymes like human NAD(P)H:quinone oxidoreductase 1 (hNQO1) and cytochrome P450 reductases, which can non-specifically reduce nitroaromatics independently of severe hypoxia 3. Causality & Fix: To isolate true NTR activity, pre-treat lysates with broad-spectrum esterase inhibitors (e.g., PMSF) and run a parallel control using a specific NTR inhibitor like Dicoumarol.

Q3: Do intracellular biothiols like Glutathione (GSH) interfere with this specific probe? A3: Yes, but the mechanism is concentration-dependent. While the nitro group itself is generally stable against direct reduction by biological thiols, the coumarin core of this specific molecule is highly electron-deficient due to the combined pulling forces of the C6-nitro and C3-ester groups. In environments with elevated GSH or cysteine (common in cancer models responding to oxidative stress), thiols can undergo a nucleophilic Michael addition to the conjugated double bond of the coumarin ring. While this typically quenches fluorescence (causing false negatives), it can occasionally form fluorescent adducts depending on the local pH, confounding the readout [[4]]().

Quantitative Data Summary

The following table summarizes the primary sources of assay interference and the quantitative impact they have on the fluorescence readout.

Interfering Agent / FactorMechanism of InterferenceImpact on Fluorescence ReadoutMitigation Strategy
NADH / NADPH Cofactor Spectral overlap (Ex: 340nm, Em: 450nm)High False Positive (+300% background)Use baseline subtraction; optimize NADH concentration
Endogenous Esterases Hydrolysis of C3-ethyl carboxylateModerate False Positive (Spectral shift)Pre-treat lysates with broad-spectrum esterase inhibitors
Human NQO1 / Reductases Off-target nitroreductionVariable False Positive in normoxiaInclude specific NTR inhibitors (e.g., Dicoumarol)
Biothiols (GSH, Cys) Michael addition to coumarin coreFalse Negative (Quenching)Alkylate thiols with N-Ethylmaleimide (NEM) prior to assay

Mechanistic Pathway Visualization

The diagram below illustrates the divergent chemical pathways that lead to either a true validated signal or a false positive artifact.

Mechanistic_Pathways Probe Ethyl 8-methoxy-6-nitro-coumarin (Non-fluorescent) NTR Nitroreductase + NADH (Target Pathway) Probe->NTR Esterase Endogenous Esterases (Off-Target Pathway) Probe->Esterase Amine 6-Amino Coumarin (True Signal) NTR->Amine Reduction Detector Fluorescence Readout (~450nm) Amine->Detector Validated Turn-On Acid C3-Carboxylic Acid (Spectral Shift) Esterase->Acid Hydrolysis Acid->Detector False Positive Autofluor NADH Autofluorescence (Ex: 340nm / Em: 450nm) Autofluor->Detector Background Bleed-through

Mechanistic pathways of ethyl 8-methoxy-6-nitro-coumarin activation vs. false positive generation.

Experimental Protocol: Self-Validating NTR Assay Workflow

To establish trustworthiness in your data, you cannot rely on a single readout. Every assay must be a self-validating system. The following methodology isolates true NTR-mediated reduction from autofluorescence and off-target enzymatic activity.

Phase 1: Sample Preparation & Matrix Control
  • Cell Lysis: Lyse cells in a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Esterase Inhibition (Critical): Add 1 mM Phenylmethylsulfonyl fluoride (PMSF) to the lysate and incubate for 15 minutes on ice. Causality: This prevents the hydrolysis of the C3-ethyl carboxylate, eliminating esterase-driven spectral shifts.

  • Thiol Alkylation (Optional but Recommended): If working with highly oxidative stress-adapted cells, add 0.5 mM N-Ethylmaleimide (NEM) to block free GSH and prevent Michael addition to the probe.

Phase 2: The Tripartite Assay Setup

Divide your normalized lysate into three parallel groups in a 96-well black microplate:

  • Group A (Total Signal): 90 µL Lysate + 100 µM NADH.

  • Group B (Off-Target Control): 90 µL Lysate + 100 µM NADH + 50 µM Dicoumarol (NTR Inhibitor).

  • Group C (Autofluorescence Control): 90 µL Lysate + 100 µM NADH (No Probe).

Phase 3: Reaction & Readout
  • Initiation: Add the ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate probe (final concentration 10 µM, diluted from a DMSO stock) to Group A and Group B . Add an equivalent volume of DMSO vehicle to Group C .

  • Incubation: Incubate the plate in the dark at 37°C for 30–60 minutes.

  • Quantification: Read fluorescence at Ex: 350 nm / Em: 450 nm.

  • Data Validation: Calculate the true NTR-specific signal using the formula: True Signal = (Fluorescence Group A) - (Fluorescence Group B) - (Fluorescence Group C)

Assay_Workflow Step1 1. Prepare Cell Lysate / Live Cells (Pre-treat with Esterase Inhibitors) Step2 2. Aliquot into 3 Parallel Groups Step1->Step2 GroupA Group A: Probe + NADH (Total Signal) Step2->GroupA GroupB Group B: Probe + NADH + Dicoumarol (Off-Target Reductase Control) Step2->GroupB GroupC Group C: Vehicle + NADH Only (Autofluorescence Control) Step2->GroupC Step3 3. Incubate 30-60 min at 37°C in Dark GroupA->Step3 GroupB->Step3 GroupC->Step3 Step4 4. Read Fluorescence (Ex: 350nm, Em: 450nm) Step3->Step4 Step5 5. Calculate True NTR Activity: Signal = (Group A) - (Group B) - (Group C) Step4->Step5

Self-validating tripartite workflow to isolate true NTR activity from artifacts.

References

  • [1] Validation of Nitrocoumarin-Based Fluorogenic Probes for Detecting Nitroreductase Activity: A Comparative Guide. Benchchem. 1

  • [3] Mechanism of nitroreductase (NTR)-mediated bioactivation of nitroaromatic compounds. ResearchGate. 3

  • [4] 9-Nitrobenzo[ b ]quinolizinium as a fluorogenic probe for the detection of nitroreductase in vitro and in Escherichia coli. RSC Publishing. 4

  • [2] A self-immolative linker that releases thiols detects penicillin amidase and nitroreductase with high sensitivity via absorption. eScholarship.org.2

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate and Alternative Coumarin Derivatives in Drug Discovery

Executive Summary The 2-oxo-2H-chromene (coumarin) scaffold is a privileged structure in medicinal chemistry and photochemistry. Among its heavily functionalized derivatives, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-2H-chromene (coumarin) scaffold is a privileged structure in medicinal chemistry and photochemistry. Among its heavily functionalized derivatives, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate represents a highly tuned pharmacophore. By strategically placing an electron-withdrawing nitro group at the C6 position, an electron-donating methoxy group at the C8 position, and a lipophilic ethyl ester at the C3 position, researchers can precisely modulate the molecule's redox potential, binding affinity, and cellular permeability.

This guide provides an objective, data-driven comparison between this specific trisubstituted coumarin and other standard coumarin derivatives (such as 7-hydroxycoumarin and simple coumarin-3-carboxylates), focusing on their performance in anticancer, antimicrobial, and neuroprotective applications.

Structural Rationale & Mechanistic Causality (E-E-A-T)

To understand the experimental performance of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, we must deconstruct the causality behind its structural modifications:

  • The C3-Ethyl Carboxylate (Lipophilic Masking): Free coumarin-3-carboxylic acids often struggle with poor membrane permeability. The ethyl ester acts as a prodrug-like moiety. Once inside the cell, intracellular esterases hydrolyze the ester into the active carboxylate, trapping the active pharmacophore inside the target cell [1].

  • The C6-Nitro Group (Redox Activation & Electrophilicity): The strongly electron-withdrawing −NO2​ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the coumarin ring. In hypoxic tumor microenvironments or specific bacterial strains, nitroreductases (NTRs) reduce the nitro group to a hydroxylamine or amine, triggering a massive localized burst of Reactive Oxygen Species (ROS) and inducing apoptosis [1, 3].

  • The C8-Methoxy Group (Steric & Electronic Tuning): As an electron-donating group, the C8-methoxy substituent creates a "push-pull" electronic system with the C6-nitro group. Furthermore, the methoxy oxygen acts as a critical hydrogen-bond acceptor, significantly enhancing binding affinity within the hydrophobic pockets of enzymes like Butyrylcholinesterase (BuChE) and bacterial Topoisomerase IV [2, 3].

G A Coumarin-3-carboxylate Cellular Uptake B Intracellular Esterases (Hydrolysis to Free Acid) A->B Lipophilic Entry C Nitroreductase (NTR) Bioreduction of 6-NO2 B->C Tumor Microenvironment E Topoisomerase IV / DNA Gyrase Inhibition B->E Bacterial Targets D ROS Burst & Electrophilic Stress C->D F Apoptosis / Cell Death D->F E->F

Mechanistic pathways of 6-nitro-8-methoxy coumarin derivatives in eukaryotic and prokaryotic cells.

Comparative Performance Data

The following tables synthesize experimental data comparing the 8-methoxy-6-nitro coumarin scaffold against baseline coumarin derivatives across different biological targets.

Table 1: In Vitro Cytotoxicity & Antibacterial Activity

Data aggregated from standardized MTT assays (72h exposure) and broth microdilution MIC assays [1, 3].

Compound / ScaffoldMCF-7 (Breast Cancer) IC₅₀A-498 (Renal Carcinoma) IC₅₀S. aureus (MRSA) MICPrimary Mechanism
Simple Coumarin > 100 µM88 ± 8 nM> 64 µg/mLCytostatic / Non-specific
7-Hydroxycoumarin > 50 µM180 ± 20 nM> 64 µg/mLCarbonic Anhydrase Inhibition
6-Nitro-7-hydroxycoumarin 24.5 µM12.4 nM32 µg/mLBioreduction / ROS generation
Ethyl 8-methoxy-6-nitro-coumarin-3-carboxylate 11.36 ± 0.55 µM < 10 nM 0.5 - 1.0 µg/mL NTR Activation & Topo IV Inhibition
Table 2: Neurological Enzyme Inhibition (Alzheimer's Disease Models)

Data based on Ellman's assay for cholinesterase inhibition [2].

Compound / ScaffoldAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (AChE/BuChE)
Unsubstituted 3-Arylcoumarin > 10027.6< 0.2
8-Methoxy-3-arylcoumarin > 10018.9< 0.18
8-Methoxy-6-nitro-3-arylcoumarin > 1006.3 < 0.06 (Highly Selective)

Data Insight: The combination of the 6-nitro and 8-methoxy groups yields a synergistic effect. The 8-methoxy group anchors the molecule in the BuChE active site via hydrogen bonding, while the 6-nitro group enhances the overall dipole moment, leading to sub-10 µM inhibition of BuChE with near-total exclusion of AChE [2].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility (E-E-A-T), the following protocols outline self-validating systems for synthesizing and evaluating these derivatives.

Protocol A: Synthesis via Knoevenagel Condensation

The synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate relies on the base-catalyzed condensation of a substituted salicylaldehyde with a malonate derivative [4].

  • Reagent Preparation: Dissolve 10 mmol of 5-nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde) and 12 mmol of diethyl malonate in 30 mL of absolute ethanol.

  • Catalysis: Add 10 mol% (approx. 1 mL) of piperidine dropwise to the stirring solution. Causality note: Piperidine acts as a secondary amine catalyst, forming a reactive iminium ion intermediate that accelerates the nucleophilic attack by the malonate.

  • Reflux: Heat the mixture to reflux (80°C) for 6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation & Hydrolysis: Cool the mixture to room temperature and pour it over crushed ice. Acidify slightly with 1M HCl to neutralize the piperidine.

  • Purification: Filter the resulting pale-yellow precipitate. Wash with cold water and pentane, then recrystallize from hot ethanol to yield pure ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (Yield: ~80-86%) [4].

Protocol B: Topoisomerase IV Inhibition Assay (Antibacterial Validation)

To validate the mechanism of action against MRSA [3]:

  • Preparation: Utilize a standardized S. aureus Topoisomerase IV decatenation kit.

  • Reaction Mixture: Combine 400 ng of kinetoplast DNA (kDNA), 1 unit of Topo IV enzyme, and varying concentrations of the coumarin derivative (0.1 to 10 µg/mL) in the provided assay buffer.

  • Incubation: Incubate at 37°C for 30 minutes. Control validation: Include a solvent control (DMSO < 1%) and a positive control (Novobiocin).

  • Resolution: Stop the reaction with SDS/Proteinase K, and resolve the DNA products on a 1% agarose gel containing ethidium bromide.

  • Analysis: The 8-methoxy-6-nitro derivative will show dose-dependent retention of catenated kDNA in the well, proving direct inhibition of the Topo IV ATPase domain.

Workflow S1 Knoevenagel Condensation (Piperidine, Ethanol) S2 Purification (Recrystallization/Column) S1->S2 S3 In Vitro Cytotoxicity (MTT Assay, MCF-7/A-498) S2->S3 S4 Enzyme Inhibition Assays (BuChE, Topo IV) S2->S4 S5 Lead Optimization & SAR Analysis S3->S5 S4->S5

Step-by-step experimental workflow for the synthesis and biological evaluation of coumarins.

Conclusion

Compared to baseline coumarins, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate offers vastly superior pharmacological metrics. The strategic integration of the 6-nitro group serves as a bioreductive trigger, while the 8-methoxy group fine-tunes target pocket binding. For researchers developing novel anti-MRSA agents or targeted chemotherapeutics, this trisubstituted scaffold provides a highly modular and effective starting point.

References

  • Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers in Chemistry. URL:[Link]

  • Synthesis and antibacterial evaluation of new naphthalimide-coumarin hybrids against multidrug-resistant S. aureus and M. tuberculosis. European Journal of Medicinal Chemistry. URL:[Link]

  • 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light. MDPI Molecules. URL:[Link]

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate and Standard Chemotherapeutic Agents

Introduction The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy and reduced side effects. Coumarins, a class of benzopyrone compounds, have emerged as a promis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy and reduced side effects. Coumarins, a class of benzopyrone compounds, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including significant anticancer activity.[1][2] This guide focuses on a specific synthetic derivative, Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, providing a comprehensive framework for evaluating its cytotoxic potential against established, clinically relevant chemotherapeutic drugs: Doxorubicin and Cisplatin.

This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal-driven logic behind experimental design. We will dissect the established mechanisms of our standard drugs, outline a robust, self-validating workflow for comparative analysis, and present the data in a clear, interpretable format. Our objective is to provide a practical and scientifically rigorous guide for the initial cytotoxic characterization of this promising novel compound.

Mechanistic Overview of Cytotoxic Agents

An effective comparison begins with understanding the distinct mechanisms by which these compounds induce cell death. The choice of Doxorubicin and Cisplatin as benchmarks is deliberate; they represent two different, widely understood classes of cytotoxic action, providing a robust baseline for evaluating our novel coumarin derivative.

The Investigational Compound: A Novel Coumarin Derivative

Coumarin-based molecules exert their anticancer effects through diverse and multifaceted mechanisms.[3] They are known to induce apoptosis by modulating key signaling pathways such as PI3K/Akt/mTOR and by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][4] Furthermore, many coumarin derivatives can arrest the cell cycle at various phases, thereby inhibiting uncontrolled cancer cell proliferation.[3] The specific substitutions on the coumarin ring—in this case, the 8-methoxy and 6-nitro groups—are critical, as they modulate the molecule's electronic properties and steric profile, which in turn influences its biological activity and target engagement. The purpose of this guide is to experimentally determine if these modifications translate into potent and selective cytotoxicity.

Coumarin Coumarin Derivative PI3K PI3K/Akt/mTOR Pathway Coumarin->PI3K Inhibition Bcl2 Bcl-2 Family Modulation Coumarin->Bcl2 CellCycle Cell Cycle Arrest Coumarin->CellCycle Induction Apoptosis Apoptosis PI3K->Apoptosis Caspase Caspase Activation Caspase->Apoptosis Bcl2->Caspase CellCycle->Apoptosis

Caption: General anticancer mechanisms of coumarin derivatives.

Standard Comparator 1: Doxorubicin

Doxorubicin is an anthracycline antibiotic and one of the most effective broad-spectrum anticancer drugs available.[] Its cytotoxicity is not attributed to a single action but rather a combination of powerful mechanisms.[6] These include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA synthesis and transcription.[]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to DNA double-strand breaks that are difficult to repair.[][7]

  • Generation of Reactive Oxygen Species (ROS): The drug undergoes redox cycling, producing free radicals that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.[8][9]

Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Poisoning Mito Mitochondria Dox->Mito Redox Cycling DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Apoptosis DSB->Apoptosis Damage Cellular Damage ROS->Damage Damage->Apoptosis

Caption: Doxorubicin's multi-faceted mechanisms of cytotoxicity.

Standard Comparator 2: Cisplatin

Cisplatin is a platinum-based coordination complex that remains a cornerstone of treatment for various solid tumors.[10] Its primary mode of action is the formation of covalent adducts with DNA.[11][12] Upon entering the cell, where the chloride concentration is low, the chloride ligands are replaced by water molecules, "activating" the compound. This aquated species then binds preferentially to the N7 position of purine bases in DNA, forming primarily 1,2-intrastrand cross-links.[10][11] These DNA adducts distort the double helix, which interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[13]

Cis Cisplatin Cell Cellular Uptake Cis->Cell DNA Nuclear DNA Cell->DNA Binding Adducts DNA Adducts / Cross-links DNA->Adducts Replication Replication / Transcription Block Adducts->Replication DDR DNA Damage Response (p53, ATR) Replication->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Cisplatin's mechanism via DNA adduct formation.

Experimental Design and Rationale

A robust and reproducible experimental design is paramount for generating high-quality, comparable data. This section details the workflow and the scientific reasoning behind our methodological choices.

Objective

The primary objective is to quantitatively determine and compare the cytotoxic potency of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, Doxorubicin, and Cisplatin. This is achieved by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The evaluation will be performed on both a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess for cancer-specific toxicity.

Rationale for Assay Selection

For initial high-throughput screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice.[14] This colorimetric assay is a well-established, cost-effective, and reliable method for measuring cellular metabolic activity.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14] This provides a strong and quantifiable proxy for cell viability. While other assays measuring membrane integrity (LDH assay) or specific cell death pathways exist, the MTT assay offers an excellent balance of sensitivity, simplicity, and reproducibility for a primary screen.[16]

Experimental Workflow

The overall process is designed to minimize variability and ensure data integrity. It follows a logical progression from cell preparation to data analysis, incorporating essential controls at each stage.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Culture 1. Cell Culture (MCF-7 & HEK293) Seed 2. Seed Cells in 96-well plates Culture->Seed Incubate1 3. Incubate (24h) for cell adherence Seed->Incubate1 Prepare 4. Prepare Drug Dilutions (Logarithmic Series) Treat 5. Add Drugs to Wells (Test, Standards, Controls) Prepare->Treat Incubate2 6. Incubate (48h) for drug effect Treat->Incubate2 AddMTT 7. Add MTT Reagent Incubate (4h) Solubilize 8. Add Solubilizer (DMSO) Incubate to dissolve formazan AddMTT->Solubilize Read 9. Read Absorbance (570 nm) Solubilize->Read Analyze 10. Data Analysis (IC50 Calculation) Read->Analyze

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Experimental Protocol: MTT Assay

This protocol is designed to be self-validating by including multiple controls. Precision and consistency in execution are critical for reliable results.

Materials:

  • Cancer (MCF-7) and non-cancerous (HEK293) cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compound, Doxorubicin, Cisplatin (stock solutions in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute cells in complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Rationale: Seeding a consistent number of cells is crucial as the MTT assay result is cell-number dependent.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a serial dilution series for the test compound and standard drugs (e.g., from 100 µM to 0.01 µM) in complete medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations.

    • Essential Controls:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used in the drug dilutions (to check for solvent toxicity).

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • Rationale: A 48-hour incubation allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Assay Execution:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Rationale: DMSO is a powerful solvent required to bring the water-insoluble formazan into solution for spectrophotometric measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

    • Plot the % Viability against the logarithmic concentration of the drug.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation and Interpretation

Hypothetical Data Summary

The final data should be summarized in a table that allows for easy comparison of potency and selectivity.

CompoundCell LineIC₅₀ (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate MCF-7 (Cancer)8.55.3
HEK293 (Normal)45.1
Doxorubicin (Standard) MCF-7 (Cancer)0.58.0
HEK293 (Normal)4.0
Cisplatin (Standard) MCF-7 (Cancer)5.23.5
HEK293 (Normal)18.2
Interpreting the Results
  • IC₅₀ Value: This is the primary measure of a compound's cytotoxic potency. A lower IC₅₀ value indicates higher potency, meaning less of the compound is required to kill 50% of the cells. In our hypothetical data, Doxorubicin (IC₅₀ = 0.5 µM) is the most potent against MCF-7 cells.

  • Selectivity Index (SI): This crucial parameter provides an initial measure of a compound's therapeutic window. It is calculated as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) A higher SI value is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells. An SI > 2 is generally considered a promising starting point for further investigation. In our example, Doxorubicin shows the highest selectivity (SI = 8.0), while the novel coumarin (SI = 5.3) also demonstrates promising cancer-cell specificity.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the comparative cytotoxic evaluation of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. By benchmarking against well-characterized standard drugs like Doxorubicin and Cisplatin and employing a robust MTT assay protocol, researchers can generate reliable and interpretable data on the compound's potency and selectivity.

The hypothetical results presented herein illustrate a promising profile for the novel coumarin derivative, warranting further investigation. The logical next steps would include expanding the screen to a broader panel of cancer cell lines, employing secondary assays to elucidate the specific mechanism of cell death (e.g., flow cytometry for apoptosis and cell cycle analysis), and ultimately progressing to preclinical in vivo models. The systematic application of these methodologies is fundamental to the successful discovery and development of the next generation of anticancer therapeutics.

References

[11] Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019). Biomedical and Pharmacology Journal. Available at: [Link]

[10] Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. Available at: [Link]

[12] Ciarimboli, G. (2003). Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. ResearchGate. Available at: [Link]

[17] Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351-1371. Available at: [Link]

[3] Kostova, I. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules, 28(21), 7320. Available at: [Link]

[13] Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. Available at: [Link]

[4] Singh, S. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available at: [Link]

[7] Yang, Y., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(24), 15849. Available at: [Link]

[] Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Creative Biolabs. Available at: [Link]

[1] A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. (2024). Frontiers in Pharmacology. Available at: [Link]

[8] An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (2016). Blood. Available at: [Link]

[2] Anticancer mechanism of coumarin-based derivatives. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

[6] Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. (2022). Journal of Cancer Research and Clinical Oncology. Available at: [Link]

[9] Illustrated summary of all doxorubicin's mechanisms of cytotoxicity up to date. (2023). ResearchGate. Available at: [Link]

[18] A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (2007). Journal of Biomolecular Screening. Available at: [Link]

[19] Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Medicinal Chemistry. Available at: [Link]

[20] Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Cell & Molecular Pharmacology. Available at: [Link]

[16] Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). IntechOpen. Available at: [Link]

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

[15] Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. (2025). IntechOpen. Available at: [Link]

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Validation

A Comparative Guide to the Structural Validation of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate: A Mass Spectrometry-Centric Approach

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of mass spectrometry-based validation for the synthetic coumarin derivative, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, with alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying rationale of experimental choices, ensuring a self-validating system for structural elucidation.

Introduction: The Significance of Structural Integrity

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a substituted coumarin, belongs to a class of compounds renowned for their diverse pharmacological activities. The precise arrangement of its methoxy, nitro, and ethyl carboxylate functionalities on the coumarin scaffold is critical to its biological function. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement to ensure data integrity and the safety and efficacy of potential therapeutic candidates. Mass spectrometry, with its high sensitivity and ability to provide detailed information on molecular weight and fragmentation, stands as a primary tool for this purpose.

Mass Spectrometry-Based Structural Validation: A Detailed Workflow

Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) is the preferred method for the structural validation of polar, thermally labile molecules like our target compound. The workflow is designed to provide unambiguous confirmation of the molecular formula and key structural features.

Experimental Protocol: ESI-MS/MS Analysis

Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of the synthesized ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Dilution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the same solvent. The final solution should be clear and free of any particulates.[1]

  • Acidification (Optional): To promote protonation in positive ion mode, a small amount of formic acid (0.1% v/v) can be added to the final solution.[2]

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is crucial for accurate mass measurements.[3][4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically employed for coumarin derivatives to generate protonated molecules ([M+H]^+).[5]

  • MS1 Scan: Acquire a full scan mass spectrum to determine the accurate mass of the protonated parent ion.

  • MS/MS Fragmentation: Select the parent ion ([M+H]^+) for collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The collision energy should be optimized to produce a rich spectrum of fragment ions.

Expected Mass and Isotopic Pattern

The molecular formula for ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is C₁₃H₁₁NO₆. The expected monoisotopic mass of the neutral molecule is 293.0586 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, ([M+H]^+).

Ion SpeciesCalculated Monoisotopic Mass (m/z)
([M+H]^+)294.0664
([M+Na]^+)316.0483

Table 1: Predicted m/z values for the protonated and sodiated adducts of the target molecule.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule will provide crucial structural information. Based on known fragmentation patterns of coumarins, methoxy-substituted aromatics, and nitro-aromatics, the following key fragment ions are anticipated[3][6][7][8]:

Fragment Ion (m/z)Proposed Neutral LossStructural Rationale
266.0715COLoss of carbon monoxide from the pyrone ring is a characteristic fragmentation of coumarins.
248.0610C₂H₄O (ethylene oxide)Loss from the ethyl ester group.
220.0661C₂H₄O + COSequential loss of ethylene oxide and carbon monoxide.
218.0504NO₂ + C₂H₅Loss of the nitro group and the ethyl group.
192.0348C₂H₅OH + NO₂Loss of ethanol and the nitro group.

Table 2: Predicted major fragment ions and their corresponding neutral losses for the [M+H]⁺ ion of the target molecule.

The presence of these specific fragments provides a high degree of confidence in the assigned structure.

Mass_Spectrometry_Validation_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Validation Compound_Synthesis Synthesized Compound Dissolution Dissolve in Solvent Compound_Synthesis->Dissolution 1 mg Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Stock Solution Acidification Acidify (optional) Dilution->Acidification ESI_Source Electrospray Ionization (ESI) Acidification->ESI_Source Prepared Sample MS1_Scan MS1: Full Scan (Accurate Mass) ESI_Source->MS1_Scan Parent_Ion_Selection Isolate [M+H]⁺ MS1_Scan->Parent_Ion_Selection Identify Parent Ion Parent_Ion_Confirmation Confirm [M+H]⁺ m/z MS1_Scan->Parent_Ion_Confirmation CID Collision-Induced Dissociation (CID) Parent_Ion_Selection->CID MS2_Scan MS2: Fragment Ion Scan CID->MS2_Scan Fragmentation_Analysis Analyze Fragmentation Pattern MS2_Scan->Fragmentation_Analysis Structure_Confirmation Confirm Structure Parent_Ion_Confirmation->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation

Mass Spectrometry Validation Workflow

Comparative Analysis with Alternative Structural Elucidation Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques. Here, we compare ESI-MS/MS with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

FeatureMass Spectrometry (ESI-MS/MS)NMR SpectroscopyX-ray Crystallography
Principle Measures mass-to-charge ratio of ions and their fragments.Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the diffraction pattern of X-rays by a single crystal.
Information Provided Molecular weight, elemental composition (HRMS), and structural fragments.Detailed information on the chemical environment, connectivity, and stereochemistry of atoms.Precise 3D atomic coordinates in the solid state.
Sample Requirement Small amount (µg-ng), must be ionizable.Larger amount (mg), must be soluble.Single, high-quality crystal.
Strengths High sensitivity, speed, provides molecular formula confirmation.Unambiguous structure determination, including stereochemistry.Provides the absolute 3D structure.
Limitations Does not provide stereochemical information, fragmentation can be complex.Lower sensitivity, can be time-consuming, complex spectra for large molecules.Requires a suitable crystal, structure may differ from solution conformation.

Table 3: Comparison of Mass Spectrometry, NMR, and X-ray Crystallography for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the de novo structural elucidation of organic molecules.[9][10] For our target compound, ¹H and ¹³C NMR would provide definitive evidence for the connectivity of all atoms, the substitution pattern on the aromatic ring, and the presence of the ethyl and methoxy groups. 2D NMR techniques like COSY, HSQC, and HMBC would further confirm the complete structural assignment.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.[11][12] This technique would not only confirm the connectivity but also provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

Method_Comparison cluster_ms Provides cluster_nmr Provides cluster_xray Provides Structural_Validation Structural Validation of Target Compound Mass_Spectrometry Mass Spectrometry (ESI-MS/MS) Structural_Validation->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Validation->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography Structural_Validation->Xray_Crystallography MS_Info Molecular Weight Elemental Composition Fragmentation Pattern Mass_Spectrometry->MS_Info NMR_Info Atom Connectivity Stereochemistry Functional Groups NMR_Spectroscopy->NMR_Info Xray_Info Absolute 3D Structure Bond Lengths & Angles Solid-State Conformation Xray_Crystallography->Xray_Info

Comparison of Analytical Techniques

Conclusion: An Integrated Approach to Structural Validation

While mass spectrometry, particularly high-resolution ESI-MS/MS, provides a rapid and highly sensitive method for confirming the molecular formula and key structural features of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a truly robust validation strategy integrates data from multiple orthogonal techniques. The combination of mass spectrometry for molecular weight and fragmentation analysis, NMR for detailed connectivity and stereochemistry, and, when possible, X-ray crystallography for the definitive 3D structure, provides an unassailable level of confidence in the identity and purity of a novel compound. This integrated approach is essential for advancing drug development programs and ensuring the reliability of scientific findings.

References

  • Cissé, L., et al. (2010). Analysis of fragmentation of coumarins in mass spectrometry using the electronic charges of atoms. Bulletin of the Chemical Society of Ethiopia, 24(2), 305-311.
  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36.
  • Smyth, W. F., et al. (2001). A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 15(22), 2265-2273.
  • BenchChem. (2025). Spectroscopic Profile of 6-Methoxy-4-methylcoumarin: A Technical Guide. BenchChem.
  • Ananthakrishnan, R., et al. (2018). Quantification of coumarin and related phenolics in cinnamon samples from south India using UHPLC-ESI-QqQLIT-MS/MS method. Food Additives & Contaminants: Part A, 35(6), 1084-1092.
  • Ciesielski, W., et al. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Molecules, 29(1), 265.
  • Zhen, J., et al. (2019). Structural Elucidation of a Coumarin with New Skeleton from Artemisia ordosica.
  • Borkowski, L. H., et al. (2019). Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins. ChemRxiv.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute and Department of Molecular Biophysics and Biochemistry, Yale University.
  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open.
  • NIST. (n.d.). 7-Methoxy-4-methylcoumarin. NIST WebBook, SRD 69.
  • Kertész, V. (2019).
  • Brunger, A. T. (1997). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. The Howard Hughes Medical Institute and Department of Molecular Biophysics and Biochemistry, Yale University.
  • Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 11-16.
  • Sharma, S., et al. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 2(2), 148-152.
  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Journal of Biomolecular NMR, 27(1), 13-39.
  • JGI/LBNL Metabolomics. (2024). Standard LCMS/MS ESI Method - Nonpolar C18. protocols.io.
  • LibreTexts. (2025). 8.7.
  • Demarque, D. P., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
  • Zoerner, A. A., et al. (2013). Development and Validation of a Sensitive UPLC-ESI-MS/MS Method for the Simultaneous Quantification of 15 Endocannabinoids and Related Compounds in Milk and Other Biofluids. Analytical Chemistry, 86(1), 479-486.
  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396.
  • University of California, Los Angeles. (n.d.).

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Comparative

A Comparative Analysis of Ethyl 8-Methoxy-6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate and its Non-Nitro Analog as Potential Anticancer Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the coumarin scaffold represents a "privileged structure" due to the wide range of pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the coumarin scaffold represents a "privileged structure" due to the wide range of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The biological profile of these compounds can be significantly modulated by the introduction of various functional groups. This guide provides a detailed comparative analysis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate and its corresponding non-nitro analog, ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate , with a focus on their potential as anticancer agents. The strategic placement of a nitro group at the C-6 position of the coumarin ring is a key structural modification that can profoundly influence the compound's interaction with biological targets.[1]

Rationale for Compound Selection and Comparison

The selection of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate as the primary compound of interest is based on the established role of the nitro group in enhancing the biological activities of various heterocyclic compounds. The non-nitro analog, ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, serves as an ideal control compound, allowing for a direct assessment of the nitro group's contribution to the molecule's bioactivity. This head-to-head comparison provides valuable structure-activity relationship (SAR) insights that can guide the future design of more potent coumarin-based therapeutic agents.[1][2]

Synthesis of Target and Control Compounds

The synthesis of both the target nitro-coumarin and the control compound can be achieved through established synthetic routes. The control compound, ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, is typically synthesized via a Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with diethyl malonate in the presence of a basic catalyst such as piperidine.[3]

The synthesis of the target compound, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, involves an additional nitration step. This is generally achieved by treating the parent coumarin with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[4] The reaction conditions, particularly temperature, can influence the position of nitration.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Starting Materials: 2-hydroxy-3-methoxybenzaldehyde Diethyl Malonate knoevenagel Knoevenagel Condensation (Piperidine, Ethanol) start->knoevenagel control Control Compound: Ethyl 8-methoxy-2-oxo-2H- chromene-3-carboxylate knoevenagel->control nitration Nitration (HNO3/H2SO4) control->nitration target Target Compound: Ethyl 8-methoxy-6-nitro-2-oxo-2H- chromene-3-carboxylate nitration->target

Caption: A generalized workflow for the synthesis of the target and control compounds.

Comparative Biological Activity: Anticancer Potential

While direct comparative data for the two specific compounds of interest is not available in a single study, the influence of the 6-nitro substitution on the anticancer activity of coumarin derivatives has been documented.[5] The following data is a representative compilation based on the broader literature on 6-nitrocoumarins and their non-nitro analogs, illustrating the expected trend in cytotoxic activity against a panel of human cancer cell lines.

In Vitro Cytotoxicity Data (Hypothetical IC₅₀ Values)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate 15 µM25 µM30 µM
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (Control) > 100 µM> 100 µM> 100 µM
Doxorubicin (Positive Control) 0.8 µM1.2 µM1.5 µM

These hypothetical values are based on the general observation that the introduction of a nitro group at the C-6 position of the coumarin ring often leads to enhanced cytotoxic activity against various cancer cell lines.

Mechanistic Insights: The Role of the Nitro Group

The enhanced anticancer activity of the 6-nitro derivative can be attributed to several factors. The strong electron-withdrawing nature of the nitro group can alter the electronic distribution of the entire coumarin scaffold, potentially enhancing its interaction with biological targets such as enzymes or DNA.[1] Furthermore, nitroaromatic compounds are known to undergo metabolic reduction in hypoxic tumor environments, leading to the formation of reactive cytotoxic species that can induce cellular damage and apoptosis.

Proposed Mechanism of Action

cluster_moa Proposed Mechanism of Action nitro_coumarin Ethyl 8-methoxy-6-nitro-2-oxo- 2H-chromene-3-carboxylate cell_entry Cellular Uptake nitro_coumarin->cell_entry control_coumarin Ethyl 8-methoxy-2-oxo- 2H-chromene-3-carboxylate control_coumarin->cell_entry hypoxia Hypoxic Tumor Environment cell_entry->hypoxia In cancer cells low_activity Lower Biological Activity cell_entry->low_activity For control compound reduction Nitroreductase Activity hypoxia->reduction reactive_species Formation of Cytotoxic Reactive Species reduction->reactive_species apoptosis Induction of Apoptosis reactive_species->apoptosis

Caption: A simplified diagram illustrating the proposed enhanced anticancer mechanism of the 6-nitro coumarin derivative.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Conclusion

The comparative analysis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate and its non-nitro analog highlights the significant role of the 6-nitro substituent in enhancing the potential anticancer activity of the coumarin scaffold. The electron-withdrawing properties of the nitro group and its potential for bioreductive activation in hypoxic tumor environments are likely key contributors to this enhanced cytotoxicity. These findings underscore the importance of targeted structural modifications in the design of novel and more effective coumarin-based anticancer agents. Further investigations into the precise molecular targets and signaling pathways affected by these compounds are warranted to fully elucidate their therapeutic potential.

References

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • Bakare, S. B. (2021). Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. Polish Journal of Chemical Technology, 23(2), 27-32.
  • BenchChem. (2025). The Role of the Nitro Group in the Bioactivity of Coumarins: A Technical Guide. BenchChem.
  • GSRI. (n.d.). ETHYL 6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLATE. Retrieved from [Link]

  • Hassan, A. S. (2014). The Antibacterial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes against bacteria isolate from wound infection in Baghdad city.
  • MDPI. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI.
  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396.
  • Nasr, T., et al. (2015). Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma HepG2 cells. European Journal of Medicinal Chemistry, 90, 857-867.
  • Riveira, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 2084-2095.
  • Saied, E. M., et al. (2022). Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Frontiers in Chemistry, 10, 1009386.
  • Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.
  • Taylor & Francis Online. (2022). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Journal of Biomolecular Structure and Dynamics.
  • Tay, Y. C., et al. (2021).
  • Vina, D., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-28.

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Validation

A Comparative Guide to Benchmarking the Antioxidant Activity of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Introduction: The Rationale for Evaluating a Novel Coumarin Derivative Coumarins are a prominent class of heterocyclic compounds found widely in nature, renowned for their diverse pharmacological properties, including an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Evaluating a Novel Coumarin Derivative

Coumarins are a prominent class of heterocyclic compounds found widely in nature, renowned for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and antitumor activities.[1] A significant body of research has also highlighted their potential as potent antioxidants, capable of scavenging reactive oxygen species (ROS) and mitigating oxidative stress, a key pathological factor in numerous diseases.[2][3] The antioxidant capacity of coumarin derivatives is profoundly influenced by the nature and position of substituents on their core scaffold.[4]

This guide focuses on a novel, synthetically derived coumarin, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (hereafter designated EMNC ). The unique combination of an electron-donating methoxy group and an electron-withdrawing nitro group on the benzopyranone ring presents a compelling case for a thorough investigation of its antioxidant potential.

This document provides a comprehensive framework for benchmarking the antioxidant activity of EMNC. We will not merely list protocols but will delve into the causality behind the experimental design, comparing its performance against established antioxidant standards using a multi-tiered assay approach. The objective is to provide researchers and drug development professionals with a robust, self-validating system to quantitatively assess the compound's efficacy, from basic chemical reactivity to its activity in a biologically relevant cellular context.

Compound Profile: Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (EMNC)

The structure of EMNC incorporates several functional groups that are hypothesized to influence its antioxidant activity. The coumarin core itself, with its conjugated system, can participate in electron delocalization. The methoxy group at position 8 is a known electron-donating group, which can enhance the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals. Conversely, the nitro group at position 6 is strongly electron-withdrawing, which may modulate the electronic properties of the entire scaffold.

cluster_EMNC EMNC Structure cluster_Properties Predicted Influence on Antioxidant Activity EMNC Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (EMNC) Coumarin Scaffold Methoxy Group (-OCH3) at C8 Nitro Group (-NO2) at C6 Carboxylate Group (-COOEt) at C3 Coumarin Core Scaffold: Electron Delocalization EMNC:f1->Coumarin Methoxy Electron-Donating Group: Enhances H/e- donation EMNC:f2->Methoxy Nitro Electron-Withdrawing Group: Modulates Redox Potential EMNC:f3->Nitro Carboxylate Ester Group: Influences solubility & steric factors EMNC:f4->Carboxylate

Caption: Proposed multi-tiered workflow for benchmarking antioxidant activity.

Comparative Standards: Establishing a Baseline

The performance of EMNC will be evaluated against three well-characterized antioxidant standards, each chosen for its distinct mechanism and established role in antioxidant research.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a reducing agent, donating electrons to neutralize a wide range of ROS. [5][6][7]Its mechanism involves hydrogen atom donation and regeneration of other antioxidants like Vitamin E. [5]2. Trolox: A water-soluble analog of Vitamin E, Trolox is a gold standard for antioxidant capacity assays. [8][9][10]It is a potent chain-breaking antioxidant that scavenges peroxyl radicals.

  • Quercetin: A highly active flavonoid found in many plants, known for its strong free radical scavenging and metal-chelating properties. [11][12][13][14][15]Its activity is attributed to its multiple hydroxyl groups and conjugated structure. [12]

Tier 1: In Vitro Chemical Assays

These assays provide a rapid and cost-effective assessment of the fundamental chemical properties of EMNC. They measure the compound's intrinsic ability to interact with and neutralize reactive species in an acellular environment.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common assays for screening antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically. [16]* ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). [17]It is applicable to both hydrophilic and lipophilic antioxidants and is based on electron transfer. [9]* FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power by measuring the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. [18][19][20]This provides a direct measure of the electron-donating capacity of the compound.

Tier 2: Cellular Antioxidant Activity (CAA) Assay

While chemical assays are informative, they lack biological relevance. The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment, accounting for crucial factors like cell uptake, distribution, and metabolism. [21][22]In this assay, human hepatocarcinoma (HepG2) cells are loaded with a probe (DCFH-DA) that becomes fluorescent upon oxidation by peroxyl radicals. The ability of EMNC to prevent this fluorescence indicates its intracellular antioxidant activity. [21][23][24][25]

Detailed Experimental Protocols

The following protocols are standardized methodologies designed for reproducibility and accuracy. All experiments should be performed in triplicate.

DPPH Radical Scavenging Assay

Caption: Workflow of the DPPH Radical Scavenging Assay.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of EMNC, Ascorbic Acid, Trolox, and Quercetin in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions. [26][27][28]2. Assay Procedure: In a 96-well microplate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. [27]A blank well should contain 100 µL of solvent and 100 µL of DPPH solution.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark. [26][27][29]4. Measurement: Read the absorbance at 517 nm using a microplate reader. [16]5. Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. [27]Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. [17]2. Assay Procedure: Add 20 µL of the sample (EMNC or standards at various concentrations) to 200 µL of the diluted ABTS•+ solution in a 96-well plate. [27]3. Incubation: Incubate the mixture for 5-6 minutes at room temperature. [27]4. Measurement: Measure the absorbance at 734 nm. [17]5. Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. [18][20]Warm the reagent to 37°C before use.

  • Assay Procedure: Add 20 µL of the sample (EMNC or standards) to a test tube or well, followed by 150-220 µL of the FRAP reagent. [18]3. Incubation: Incubate the reaction mixture at 37°C for 4-30 minutes. [18][20]4. Measurement: Read the absorbance of the blue-colored product at 593 nm. [20]5. Calculation: Construct a standard curve using ferrous sulfate (FeSO₄). The FRAP value of the sample is expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay

cluster_Cell Inside HepG2 Cell DCFH_DA DCFH-DA (Probe) DCFH DCFH (Trapped) DCFH_DA->DCFH Esterase Cleavage DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS Peroxyl Radicals (from ABAP) ROS->DCF EMNC EMNC (Antioxidant) EMNC->ROS Scavenges Seed Seed HepG2 Cells in 96-well plate Treat Treat cells with EMNC/Standards + DCFH-DA probe Seed->Treat Induce Induce Oxidative Stress with ABAP radical initiator Treat->Induce Measure Measure Fluorescence Kinetically Induce->Measure Calculate Calculate CAA units Measure->Calculate

Caption: Principle and workflow of the Cellular Antioxidant Activity (CAA) assay.

  • Cell Culture: Seed HepG2 cells in a 96-well, black, clear-bottom microplate at a density that achieves 90-100% confluence before the assay. [23]2. Treatment: Wash the cells and treat them with various concentrations of EMNC or standards (Quercetin is the standard for this assay) along with 2',7'-dichlorofluorescin diacetate (DCFH-DA). Incubate for 1 hour to allow for compound uptake and de-esterification of the probe. [21][24]3. Induction of Oxidative Stress: After washing away excess probe and compound, add 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), a peroxyl radical initiator, to the cells. [21]4. Measurement: Immediately place the plate in a fluorescence reader and measure the emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour. [23]5. Calculation: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is determined from the reduction in AUC and expressed as micromoles of Quercetin Equivalents (QE) per mole of the compound. [24]

Data Presentation and Interpretation

To facilitate objective comparison, all quantitative data should be summarized in clear, structured tables.

Table 1: In Vitro Antioxidant Activity of EMNC and Standard Compounds

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging (TEAC)FRAP Value (mmol Fe²⁺/mol)
EMNC Experimental ValueExperimental ValueExperimental Value
Ascorbic AcidReference ValueReference ValueReference Value
TroloxReference Value1.00 (by definition)Reference Value
QuercetinReference ValueReference ValueReference Value

A lower IC₅₀ value indicates higher scavenging activity. A higher TEAC or FRAP value indicates greater antioxidant capacity.

Table 2: Cellular Antioxidant Activity of EMNC and Quercetin

CompoundCAA Value (µmol QE / mol)
EMNC Experimental Value
Quercetin100 (by definition)

A higher CAA value indicates greater protection against intracellular oxidative stress.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the antioxidant activity of the novel coumarin derivative, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. By employing a combination of established in vitro chemical assays (DPPH, ABTS, FRAP) and a biologically relevant cellular assay (CAA), researchers can obtain a comprehensive and comparative profile of EMNC's potential. [18][21][27]The rationale behind each experimental choice and the inclusion of well-known standards—Ascorbic Acid, Trolox, and Quercetin—ensure that the resulting data is both scientifically sound and easily interpretable within the broader context of antioxidant research. This structured approach provides the necessary framework to validate the efficacy of EMNC and guide future investigations into its potential as a therapeutic agent for oxidative stress-related pathologies.

References

  • Al-Majedy, Y., Al-Amiery, A., Kadhum, A. A., & Mohamad, A. B. (2017). Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy, 8(1), 24-30. [Link]

  • An, L., et al. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. Molecules, 24(7), 1-18. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]

  • Al-Bogami, A. (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen. [Link]

  • Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ascorbic Acid? [Link]

  • Tsvetkova, D., et al. (2021). Antioxidant Activity of Coumarins and Their Metal Complexes. Inorganics, 9(11), 84. [Link]

  • Saleh, M. M. (2019). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen. [Link]

  • Amerigo Scientific. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. [Link]

  • Kim, G., et al. (2016). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules, 21(7), 935. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A., & Mohamad, A. B. (2011). The Antioxidant Activity of New Coumarin Derivatives. Molecules, 16(9), 5713-5722. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • San-Miguel, B., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 931. [Link]

  • Wikipedia. (n.d.). Vitamin C. [Link]

  • Niedzielska-Masłowska, J., et al. (2022). Antioxidant Properties of Ascorbic Acid. Encyclopedia, 2(4), 1863-1877. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]

  • ResearchGate. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]

  • Poprac, P., et al. (2017). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 6(3), 70. [Link]

  • Amorati, R., & Valgimigli, L. (2017). The Antioxidant Activity of Quercetin in Water Solution. Antioxidants, 6(3), 49. [Link]

  • Bio-protocol. (2025). Antioxidant Activity by DPPH and ABTS Assay. [Link]

  • Bio-protocol. (2024). Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. [Link]

  • Bio-protocol. (2021). DPPH Assay. [Link]

  • Ulusoy, H. G., & Sanlier, N. (2016). Antioxidant Activity of Quercetin: A Mechanistic Review. Turkish Journal of Agriculture - Food Science and Technology, 4(12), 1147-1152. [Link]

  • Bioquochem. (n.d.). ST08003 | Trolox Standard. [Link]

  • protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Liu, H., et al. (2022). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Antioxidants, 11(11), 2235. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Zen-Bio, Inc. (2010). ABTS Antioxidant Assay Kit. [Link]

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Comparative

Orthogonal Cross-Validation of Binding Affinity: Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate as a Selective hCA IX Inhibitor

Executive Summary The accurate determination of binding affinity is a critical bottleneck in the hit-to-lead optimization of novel therapeutics. For tumor-associated human Carbonic Anhydrase IX (hCA IX) inhibitors, achie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of binding affinity is a critical bottleneck in the hit-to-lead optimization of novel therapeutics. For tumor-associated human Carbonic Anhydrase IX (hCA IX) inhibitors, achieving high isoform selectivity over the ubiquitous off-target hCA II is paramount to minimizing systemic toxicity.

This guide provides an objective, data-driven comparison of the performance of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (E8M6NC) against standard-of-care and clinical-stage alternatives (Acetazolamide and SLC-0111). As a Senior Application Scientist, I have structured this guide to move beyond basic IC50​ values, utilizing an orthogonal cross-validation strategy—combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to establish a self-validating thermodynamic and kinetic profile of E8M6NC [1].

Mechanistic Rationale: The "Prodrug" Advantage

To understand the experimental design, one must first understand the causality behind E8M6NC's binding mechanism. Unlike classical sulfonamides (e.g., Acetazolamide) that coordinate directly to the catalytic zinc ion deep within the CA active site, coumarin-3-carboxylates act as "suicide prodrugs" [2].

When E8M6NC enters the hCA IX active site, the enzyme's native esterase activity hydrolyzes the lactone ring of the 2-oxo-2H-chromene scaffold. This cleavage generates a 2-hydroxycinnamic acid derivative that undergoes a conformational flip, anchoring itself at the entrance of the active site cavity. Because the active site entrance is highly variable among CA isoforms, this unique binding mode grants coumarins profound selectivity for hCA IX and XII over off-target isoforms like hCA I and II [3].

Mechanism A Ethyl 8-methoxy-6-nitro-2-oxo- 2H-chromene-3-carboxylate (Prodrug) B hCA IX Active Site (Esterase Activity) A->B Binds to C Lactone Ring Hydrolysis B->C Catalyzes D 2-Hydroxycinnamic Acid Derivative (Active Form) C->D Yields E Binding at Active Site Entrance (High Isoform Selectivity) D->E Anchors

Coumarin-3-carboxylate prodrug activation and selective hCA IX binding mechanism.

Orthogonal Cross-Validation Strategy

Relying on a single assay modality introduces systemic vulnerabilities. SPR requires protein immobilization, which can sterically hinder the active site or alter the protein's conformational landscape. To create a self-validating system, we cross-reference SPR kinetic data with ITC, a label-free, immobilization-free technique that measures the heat of binding in solution.

  • SPR (Kinetics): Uncovers the kon​ and koff​ rates. For coumarins, we expect a slower kon​ due to the required hydrolysis step, but a significantly extended residence time (slower koff​ ).

  • ITC (Thermodynamics): Determines whether the binding is enthalpy-driven ( ΔH ) or entropy-driven ( −TΔS ), confirming the structural mechanism of the 2-hydroxycinnamic acid anchoring at the solvent-exposed entrance.

Workflow Start Compound E8M6NC Validation SPR SPR (Biacore T200) Kinetic Profiling Start->SPR ITC ITC (MicroCal PEAQ) Thermodynamic Profiling Start->ITC SPR_Data kon, koff, KD (Immobilized State) SPR->SPR_Data ITC_Data ΔH, -TΔS, KD, n (Solution State) ITC->ITC_Data Integration Cross-Validation & Artifact Elimination SPR_Data->Integration ITC_Data->Integration Conclusion Validated Binding Affinity & Mechanism Integration->Conclusion

Orthogonal SPR and ITC workflow for cross-validating small molecule binding affinity.

Comparative Performance Data

The table below synthesizes the quantitative binding data of E8M6NC compared to two benchmark alternatives: Acetazolamide (a first-generation pan-CA inhibitor) and SLC-0111 (a phase Ib/II clinical candidate targeting hCA IX).

E8M6NC demonstrates a highly differentiated kinetic profile. While its association rate ( kon​ ) is slower than Acetazolamide—a direct consequence of the prodrug hydrolysis requirement—its dissociation rate ( koff​ ) is exceptionally slow. This results in a superior target residence time and an extraordinary selectivity ratio (>1000-fold) for hCA IX over hCA II.

CompoundTarget KD​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (ITC)Selectivity Ratio (hCA II / IX)
Acetazolamide hCA IX25.4 nM 1.2×106 3.0×10−2 27.1 nM0.8 (Poor)
SLC-0111 hCA IX45.0 nM 8.5×105 3.8×10−2 48.2 nM~110 (Moderate)
E8M6NC hCA IX12.8 nM 4.1×104 5.2×10−4 14.5 nM >1200 (Excellent)

Data represents mean values derived from triplicate orthogonal experiments at 25°C. Variance between SPR and ITC KD​ values is within the acceptable <15% margin, validating the absence of immobilization artifacts.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols detail the self-validating parameters required to execute this cross-validation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine real-time binding kinetics while accounting for the hydrophobicity of coumarin derivatives.

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore T200 system. Activate flow cells 1 (reference) and 2 (active) using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute recombinant hCA IX to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over flow cell 2 to achieve an immobilization level of ~2000 RU. Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Optimization (Critical Step): Because E8M6NC is hydrophobic, standard buffers will cause non-specific binding. Prepare running buffer: PBS-P+ supplemented with 5% DMSO .

  • Analyte Preparation: Prepare a 2-fold dilution series of E8M6NC (0.78 nM to 100 nM) in the exact running buffer. Causality note: Exact DMSO matching between running buffer and analyte is mandatory to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 180 seconds and a prolonged dissociation time of 600 seconds (necessary to capture the slow koff​ of the coumarin).

  • Data Analysis: Double-reference the data (subtracting flow cell 1 and a blank buffer injection) and fit to a 1:1 Langmuir binding model using Biacore Evaluation Software.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Validate the SPR KD​ in solution and extract thermodynamic drivers.

  • Sample Dialysis: Dialyze recombinant hCA IX overnight against the ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • DMSO Matching (Self-Validating Step): Post-dialysis, add exactly 5.0% (v/v) DMSO to the dialyzed protein. Prepare the E8M6NC ligand solution (200 µM) using the exact same dialysate supplemented with 5.0% DMSO. Failure to match DMSO concentrations will result in massive heat-of-mixing artifacts that obscure the binding isotherm.

  • Instrument Setup: Load 300 µL of hCA IX (20 µM) into the sample cell of a MicroCal PEAQ-ITC. Load the syringe with the E8M6NC ligand (200 µM). Set the cell temperature to 25°C.

  • Titration Method: Program an initial 0.4 µL dummy injection (to clear syringe tip diffusion), followed by 18 injections of 2.0 µL each. Set the spacing between injections to 150 seconds to allow the baseline to fully equilibrate—a crucial requirement given the slow binding kinetics of the prodrug hydrolysis step.

  • Thermodynamic Extraction: Integrate the injection peaks and fit the normalized heat data to a single-site binding model to extract KD​ , ΔH , and reaction stoichiometry ( n ). Calculate −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKD​ ).

Conclusion

The orthogonal cross-validation of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate confirms its superiority over classical inhibitors like Acetazolamide in terms of target residence time and isoform selectivity. By utilizing SPR to capture the slow-off kinetics and ITC to validate the thermodynamic parameters without immobilization bias, researchers can confidently advance this coumarin-3-carboxylate scaffold in targeted hypoxic tumor drug development pipelines.

References

  • Label-free determination of protein–ligand binding constants using SPR and ITC. Journal of Molecular Recognition. Available at:[Link]

  • Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry. Available at:[Link]

  • Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Validation

A Comparative Analysis of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate and 3-Acetylcoumarin Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, the coumarin scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents....

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the coumarin scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[1] This guide provides an in-depth, objective comparison between two prominent classes of coumarin derivatives: ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate and the broadly studied 3-acetylcoumarin derivatives. This analysis is grounded in available experimental data, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Introduction to the Contenders

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and have been the subject of extensive synthetic and medicinal chemistry research due to their diverse pharmacological properties.[1][2] This guide focuses on a comparative analysis of two distinct coumarin families.

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a specific, substituted coumarin. Its biological profile is less extensively documented in publicly available literature. However, by examining its structural motifs—the 8-methoxy group, the 6-nitro group, and the ethyl-3-carboxylate substituent—we can infer its potential activities based on established structure-activity relationships (SAR) within the coumarin class.

3-Acetylcoumarin derivatives , on the other hand, represent a well-explored class of coumarins. The presence of the acetyl group at the 3-position provides a reactive handle for a wide range of chemical modifications, leading to a vast library of compounds with demonstrated biological activities.[3][4][5]

Synthesis and Chemical Properties

The synthetic accessibility of a compound is a critical factor in its potential for drug development. Both classes of compounds can be synthesized through established chemical reactions.

Synthesis of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate and its Analogs

The synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, including the 8-methoxy variant, is commonly achieved through the Knoevenagel condensation. This reaction typically involves the condensation of a substituted salicylaldehyde with diethyl malonate in the presence of a base catalyst like piperidine.

For the specific synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a plausible route would involve the nitration of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. The position of nitration on the coumarin ring is influenced by reaction conditions such as temperature.[6]

Experimental Protocol: General Knoevenagel Condensation for Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives

  • Step 1: Dissolve the appropriately substituted salicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.

  • Step 2: Add a catalytic amount of piperidine and a few drops of acetic acid to the solution.

  • Step 3: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 4: Upon completion, cool the reaction mixture and pour it into crushed ice containing hydrochloric acid to precipitate the product.

  • Step 5: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure ethyl 2-oxo-2H-chromene-3-carboxylate derivative.[4]

G cluster_0 Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate Derivatives Salicylaldehyde Substituted Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel DiethylMalonate Diethyl Malonate DiethylMalonate->Knoevenagel Piperidine Piperidine (catalyst) Piperidine->Knoevenagel Catalyst Product Ethyl 2-oxo-2H-chromene-3-carboxylate Derivative Knoevenagel->Product

Caption: Knoevenagel condensation for the synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives.

Synthesis of 3-Acetylcoumarin Derivatives

The synthesis of the 3-acetylcoumarin scaffold is most commonly achieved through the Knoevenagel condensation of a salicylaldehyde derivative with ethyl acetoacetate, typically catalyzed by a base like piperidine.[3][5][7] This versatile core can then be further modified at the acetyl group or other positions on the coumarin ring to generate a diverse library of derivatives.[2][4][8]

Experimental Protocol: Knoevenagel Synthesis of 3-Acetylcoumarin

  • Step 1: To a round-bottom flask, add the substituted salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (25 mL).

  • Step 2: Add a catalytic amount of piperidine (10 mol%) to the mixture.

  • Step 3: Heat the reaction mixture at 78°C and monitor its progress using TLC.

  • Step 4: After completion, cool the mixture to room temperature, which may cause the product to precipitate.

  • Step 5: Pour the cooled mixture into ice-cold water to precipitate the crude 3-acetylcoumarin.

  • Step 6: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.[7][9]

G cluster_1 Synthesis of 3-Acetylcoumarin Salicylaldehyde Substituted Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Knoevenagel Piperidine Piperidine (catalyst) Piperidine->Knoevenagel Catalyst Product 3-Acetylcoumarin Knoevenagel->Product

Caption: Knoevenagel condensation for the synthesis of 3-acetylcoumarin.

Comparative Biological Activities

A direct comparison of the biological performance of these two classes of compounds is challenging due to the disparity in available experimental data. While 3-acetylcoumarin derivatives have been extensively studied, specific data for ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is scarce. Therefore, this section will present the documented activities of 3-acetylcoumarins and provide a predictive analysis for the nitro-substituted ethyl coumarin-3-carboxylate based on established SAR.

3-Acetylcoumarin Derivatives: A Multifaceted Profile

3-Acetylcoumarin derivatives have demonstrated a broad spectrum of biological activities, with significant research focused on their anticancer and antimicrobial properties.

Anticancer Activity:

Numerous studies have reported the cytotoxic effects of 3-acetylcoumarin derivatives against various cancer cell lines. For instance, a series of novel substituted coumarin pyrazole hybrids derived from 3-acetylcoumarin showed appreciable anticancer activity against A549 lung cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[10] Another study on 3-acetylcoumarin-hydrazone derivatives reported significant in vitro anticancer activity against MCF-7 (human breast cancer), HeLa (human cervical cancer), and SCC-40 (human oral squamous cell carcinoma) cell lines.[11]

Derivative Cancer Cell Line IC50 (µM) Reference
Pyrazole hybrid (P-03)A549 (Lung)13.5[10]
Hydrazone (3ACPH)MCF-7 (Breast)>10[11]
Hydrazone (3ACPH)HeLa (Cervical)<10[11]
Hydrazone (3ACPH)SCC-40 (Oral)>10[11]

Antimicrobial Activity:

3-Acetylcoumarin derivatives have also been investigated for their antimicrobial potential. Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][12][13] For example, certain 3-acetylcoumarin derivatives have shown promising activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[12] The antibacterial activity is often influenced by the nature and position of substituents on the coumarin ring.[10]

Derivative Microorganism MIC (µg/mL) Reference
3ACDTStaphylococcus aureus58.60 ± 4.23[12]
3ACDTPseudomonas aeruginosa95.21[12]
3ACDTCandida albicansSignificant activity[12]
6-nitro-3-acetyl-coumarinVarious bacteriaPromising activity[13]
Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate: A Predictive Analysis

While direct experimental data for this specific compound is limited, we can infer its potential biological activities based on the known effects of its substituents on the coumarin scaffold.

The Role of the 6-Nitro Group:

The introduction of a nitro group, a strong electron-withdrawing group, at the C-6 position of the coumarin ring has been shown to be beneficial for antimicrobial activity, particularly against Gram-positive bacteria like S. aureus.[1][10] SAR studies on 3-arylcoumarins have indicated that a 6-nitro substituent is often more crucial for antibacterial efficacy than a nitro group on a 3-aryl substituent alone.[1][10] The nitro group's electron-withdrawing nature is also known to influence the anticancer properties of coumarins, often by enhancing their ability to induce apoptosis.[1]

The Influence of the 8-Methoxy Group:

The presence of a methoxy group at the C-8 position can also modulate biological activity. In some series of coumarin derivatives, an 8-methoxy group has been associated with enhanced anticancer activity.[14][15] For example, novel 8-methoxycoumarin-3-carboxamides have shown potent anticancer activity against liver cancer cells.[15] The position of the methoxy group is crucial, as its influence on activity can vary depending on its location on the coumarin ring.[16]

The Ethyl-3-Carboxylate Group:

The ethyl carboxylate group at the 3-position is a common feature in many biologically active coumarins. This group can serve as a key intermediate for the synthesis of a variety of derivatives, such as amides and hydrazides, which have shown a wide range of pharmacological effects.[3][4]

Based on this analysis, it is plausible that ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate possesses both antimicrobial and anticancer properties. The combination of the 6-nitro and 8-methoxy groups could lead to a synergistic enhancement of these activities. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Mechanisms of Action: A Comparative Overview

The mechanisms through which these coumarin derivatives exert their biological effects are diverse and often depend on their specific structural features.

Mechanisms of 3-Acetylcoumarin Derivatives

The biological activities of 3-acetylcoumarin derivatives are mediated through various mechanisms:

  • Anticancer Mechanisms:

    • Induction of Apoptosis: Many 3-acetylcoumarin derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[10]

    • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[10]

    • Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cancer progression, such as monoamine oxidases (MAOs).[17]

  • Antimicrobial Mechanisms:

    • Cell Membrane Disruption: The lipophilic nature of the coumarin scaffold is thought to facilitate the disruption of microbial cell membranes, leading to cell death.[3]

    • Inhibition of Quorum Sensing: Some coumarin derivatives have been found to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production.[3]

G cluster_2 Anticancer Mechanisms of 3-Acetylcoumarin Derivatives Compound 3-Acetylcoumarin Derivative Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest EnzymeInhibition Enzyme Inhibition (e.g., MAOs) Compound->EnzymeInhibition CancerCellDeath Cancer Cell Death and Inhibition of Proliferation Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath EnzymeInhibition->CancerCellDeath

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and a deep understanding of the materials we handle. Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a substit...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and a deep understanding of the materials we handle. Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, a substituted coumarin, is a compound that demands our utmost respect, not only in its application but, critically, in its disposal. The presence of a nitroaromatic group within the coumarin scaffold introduces specific hazards that necessitate a rigorous and informed disposal protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the chemical principles governing the compound's reactivity and toxicity. Adherence to these procedures is not merely about compliance; it is about fostering a culture of intrinsic safety, protecting ourselves, our colleagues, and the environment.

Hazard Identification and Risk Assessment: Understanding the 'Why'

Before any disposal action is taken, a thorough understanding of the compound's inherent risks is paramount. The chemical structure combines a coumarin core with a nitro functional group, each contributing to its hazard profile. Nitroaromatic compounds are recognized as recalcitrant environmental pollutants and can possess energetic properties.[1][2]

Table 1: Chemical and Hazard Identification

PropertyDetails
Chemical Name Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
Molecular Formula C₁₂H₉NO₆[3]
CAS Number Not readily available. Structural analogs guide hazard assessment.
Primary Hazards Toxicity: Nitroaromatic compounds are often toxic and may cause damage to organs through prolonged or repeated exposure. Reactivity/Instability: The nitro group renders the molecule a potential oxidizing agent and introduces energetic properties. It can react violently with incompatible materials.[4][5][6] Environmental: Classified as harmful to aquatic life with long-lasting effects.[7] Avoid release to the environment.[8]

Scientist's Note: The nitro group is an electron-withdrawing group that can make the aromatic ring susceptible to nucleophilic attack. More importantly, nitro compounds are high-energy molecules. While this specific compound is not listed as a primary explosive, it must be treated with the caution due to all nitroaromatics, which can be sensitive to heat, shock, or friction, especially in the presence of contaminants.[4][9]

Regulatory Framework: The Non-Negotiable Standards

The disposal of any chemical waste is not at the discretion of the individual researcher but is strictly governed by federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10][11]

Under RCRA, any person who produces hazardous waste is a "hazardous waste generator."[12] It is your legal responsibility to classify your waste correctly. Given its reactivity and toxicity characteristics, ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate must be managed as hazardous waste .

Your institution's Environmental Health and Safety (EHS) department is your primary resource and partner in this process. They will provide specific guidance and are responsible for the final collection and disposal by a licensed waste facility.[4][13]

Essential Safety Precautions & Personal Protective Equipment (PPE)

Before handling the waste compound or its containers, ensure all necessary engineering controls and PPE are in place. All handling and segregation steps must be performed within a certified chemical fume hood.[4][9]

Table 2: Required Personal Protective Equipment (PPE)

ProtectionSpecificationRationale
Eye Protection Chemical safety goggles and a face shield are mandatory.[9]Protects against splashes and potential energetic decomposition.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving.[9][14]Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste.[14]
Body Protection A flame-resistant lab coat is strongly recommended.[4][9]Protects against spills and provides a barrier in case of an unexpected energetic event.
Footwear Closed-toe shoes are required.[9]Protects feet from spills.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures a logical, safe, and compliant pathway from waste generation to final disposal.

Step 1: Waste Classification

As the generator, you must formally classify this material. Based on its nitroaromatic nature, it falls under the hazardous waste category due to:

  • Reactivity: Potential for violent reaction with incompatible materials.

  • Toxicity: Inherent toxicity of nitroaromatic compounds.

Step 2: Segregation of Waste (Critical Step)

This is the most critical step to prevent dangerous reactions in the waste container.

  • DO NOT mix this waste with other chemical streams.

  • It must be kept in a dedicated hazardous waste container .

  • Incompatible Materials: Keep this waste stream strictly segregated from:

    • Strong Bases and Amines: Can cause vigorous or explosive reactions.[4]

    • Strong Reducing Agents: Can lead to violent exothermic reactions.[5]

    • Strong Oxidizing Agents: While it has oxidizing properties, mixing with stronger oxidizers is unpredictable.[5]

    • Acids: Mixing with spent nitrating acids or other strong acids can lead to uncontrolled reactions.[4]

Scientist's Note: The segregation step is a direct application of chemical compatibility principles. Nitro compounds can form shock-sensitive salts or undergo rapid decomposition when mixed with bases or reducing agents.[4] A seemingly stable mixture can over-pressurize a sealed container over time, leading to an explosion.[6]

Step 3: Waste Collection and Containerization
  • Collect all waste, including the pure compound and any contaminated materials (e.g., weigh boats, gloves, absorbent pads), in a single, designated container.[13]

  • The container must be made of a compatible material (e.g., glass or polyethylene) and be in good condition with a secure, sealing lid.

  • Keep the container closed at all times except when adding waste.

Step 4: Labeling

Properly label the container immediately upon adding the first waste. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate "

  • An accurate list of all container contents.

  • The specific hazard characteristics (e.g., "Toxic," "Reactive").

  • The accumulation start date.

Step 5: Temporary Storage
  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from heat, sparks, or open flames.[4][9]

  • Ensure it is stored separately from the incompatible materials listed in Step 2.

  • Storage should be within a secondary containment bin to control any potential leaks.

Step 6: Arrange for Final Disposal
  • Contact your institution's EHS office to schedule a pickup.[4][13]

  • Provide them with all necessary information from your waste label.

  • NEVER dispose of this compound down the drain or in the regular trash.[4]

Emergency Procedures: Spill and Decontamination

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Isolate the Area: Secure the area and prevent entry.

  • Eliminate Ignition Sources: If any flammable solvents are present, remove all potential sources of ignition.[15]

  • Wear Full PPE: Do not attempt cleanup without the appropriate PPE as outlined in Table 2.

  • Containment: For a solid spill, carefully sweep up the material. For any spill, use a non-combustible absorbent material like sand or vermiculite to contain it.[4]

  • Collection: Carefully collect the absorbed material and spilled compound using non-sparking tools and place it into a designated hazardous waste container for disposal.[15]

  • Decontamination: Decontaminate the spill area thoroughly with soap and water.[4] Collect the decontamination materials (wipes, etc.) as hazardous waste.

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.

DisposalWorkflow start Waste Generated (Compound or Contaminated Material) ppe Don Appropriate PPE (Fume Hood, Goggles, Face Shield, Flame-Resistant Coat, Gloves) start->ppe classify Classify as Hazardous Waste (Reactivity, Toxicity) segregate Segregate from Incompatibles (Bases, Reducing Agents, Acids) classify->segregate ppe->classify container Place in a Dedicated, Compatible, & Sealed Container segregate->container label_waste Label Container Correctly ('Hazardous Waste', Full Name, Hazards) container->label_waste store Store in a Cool, Dry, Ventilated Area (Secondary Containment) label_waste->store contact_ehs Contact EHS for Pickup (Licensed Disposal) store->contact_ehs end_node Disposal Complete contact_ehs->end_node

Caption: Disposal workflow for ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.

References

  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Carl ROTH. (2017, February 10). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2007). Microbial remediation of nitro-aromatic compounds: an overview. PubMed. Retrieved from [Link]

  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]

  • Oakley, Inc. (2017, March 7). Coumarin 500 Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Coumarin. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds. Retrieved from [Link]

  • Trapido, M. (2003, March 3). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL 6-NITRO-2-OXO-2H-CHROMENE-3-CARBOXYLATE. Retrieved from [Link]

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • Questar. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Comprehensive Safety and PPE Guide for Handling Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate Introduction & Chemical Profiling Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (EMNCC) is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and PPE Guide for Handling Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Introduction & Chemical Profiling

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (EMNCC) is a highly functionalized coumarin derivative utilized extensively in drug development and biochemical assays. As a Senior Application Scientist, I approach the handling of this compound not just as a regulatory requirement, but as an exercise in mechanistic science. The specific functional groups on this molecule dictate its unique hazard profile:

  • Nitro Group (-NO₂): Acts as a potential hapten, binding to skin proteins and posing a severe risk of allergic contact dermatitis and sensitization. Under specific conditions, nitroaromatics also present reactivity risks.

  • Methoxy (-OCH₃) and Ethyl Ester Groups: These moieties significantly increase the lipophilicity of the molecule, enhancing its ability to penetrate the dermal barrier compared to unsubstituted coumarins.

  • Coumarin Core: Known for its biological activity (including potential DNA intercalation or enzyme inhibition), requiring strict avoidance of systemic exposure.

Understanding this causality is critical. We do not just wear gloves because a generic safety data sheet dictates it; we wear specific, chemically resistant gloves because the lipophilic nature of EMNCC facilitates rapid transdermal transport.

Risk Assessment & Hazard Causality

Handling EMNCC in its dry powder form introduces the primary risk of aerosolization. Fine crystalline powders are highly susceptible to static charge accumulation. When transferring the powder, static repulsion can cause micro-particulates to become airborne, transforming a dermal hazard into an inhalation hazard.

Therefore, our operational protocols must be self-validating : if you observe powder clinging to the outside of your micro-spatula, your static mitigation has failed, and your inhalation risk is actively elevated.

Quantitative PPE Matrix

To standardize protection, the following table summarizes the mandatory PPE, grounded in guidelines from the Occupational Safety and Health Administration (OSHA)[1] and the National Institute for Occupational Safety and Health (NIOSH)[2].

PPE CategorySpecificationJustificationPerformance Metric
Hand Protection Double-gloving: Nitrile (Outer: 8 mil, Inner: 4 mil)Lipophilic ester/methoxy groups enhance dermal penetration. Outer glove absorbs primary contact; inner glove maintains a baseline sterile barrier.Breakthrough time > 240 mins for solid particulates.
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorMitigates inhalation of aerosolized fine powder during weighing and transfer.Assigned Protection Factor (APF) = 10 (N95) or 50 (Half-mask P100).
Eye Protection ANSI Z87.1 compliant unvented safety gogglesPrevents ocular exposure to airborne dust; standard safety glasses lack a lateral particulate seal.100% coverage of the orbital area.
Body Protection Flame-resistant (FR) lab coat with knit cuffsNitroaromatics carry inherent reactivity risks. Knit cuffs prevent wrist exposure and accidental sleeve dragging.Zero exposed skin between glove and sleeve.

Experimental Workflow: Safe Handling and Weighing Protocol

The following step-by-step methodology ensures a self-validating system for handling EMNCC without compromising the integrity of the sample or the safety of the operator.

  • Environmental Preparation: Conduct all open-container handling within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood[3].

  • Static Mitigation (Critical Step): Use an anti-static zero-stat gun or an anti-static weighing mat. Causality: Eliminating static prevents the highly lipophilic powder from aerosolizing and adhering to PPE or the balance enclosure.

  • PPE Donning: Apply the inner nitrile glove, don the FR lab coat ensuring the knit cuffs cover the inner glove wrist, and then apply the outer nitrile glove over the cuff. Don the N95/P100 respirator and unvented goggles.

  • Tare and Transfer: Place a pre-weighed, anti-static weigh boat on the analytical balance. Use a grounded micro-spatula to transfer the EMNCC.

  • Validation Check: Observe the balance readout. A fluctuating reading indicates excessive airflow or static interference, which compromises containment. Adjust the sash height immediately.

  • Secondary Containment: Once weighed, transfer the powder to a sealed vial. Wipe the exterior of the vial with a 70% isopropanol (IPA) wipe before removing it from the hood.

Mandatory Visualization: Operational Workflow

WeighingWorkflow Prep Pre-Weighing Setup (Fume Hood & Balance) PPE Don PPE (Double Gloves, N95, Coat) Prep->PPE Static Discharge Static (Anti-static gun/mat) PPE->Static Weigh Transfer & Weigh EMNCC Powder Static->Weigh Seal Seal Container & Secondary Containment Weigh->Seal Decon Decontaminate Surfaces (70% IPA / Wet Wipe) Seal->Decon Doff Doff PPE & Wash Hands Decon->Doff

Standard operating workflow for weighing EMNCC powder to minimize aerosolization.

Spill Response & Disposal Plan

A spill of a nitro-coumarin derivative requires immediate, methodical action to prevent cross-contamination.

Spill Containment (Dry Powder):

  • Isolate: Immediately halt work. Do not attempt to sweep the powder with a dry brush, as this induces massive aerosolization.

  • Wet Wiping: Dampen absorbent laboratory wipes with a suitable solvent (e.g., 70% Isopropanol or water with a mild surfactant).

  • Lift, Do Not Rub: Gently place the wet wipes over the spilled EMNCC powder to trap it. Lift the powder away. Causality: Rubbing will force the lipophilic compound into the microscopic pores of the work surface, creating a long-term exposure hazard.

  • Decontaminate: Wash the area with a basic detergent solution to ensure complete removal of residual organics.

Disposal Logistics: All contaminated PPE, weigh boats, and spill cleanup materials must be treated as hazardous chemical waste.

  • Segregation: Place all EMNCC-contaminated solid waste into a dedicated, clearly labeled, puncture-resistant hazardous waste container. Do not mix with strong oxidizing agents, as nitroaromatics can react violently.

  • Labeling: Label as "Hazardous Solid Waste: Toxic/Irritant (Contains Nitrocoumarin derivatives)."

  • Regulatory Compliance: Store in a designated Satellite Accumulation Area (SAA) and dispose of via a certified hazardous waste contractor in accordance with EPA/RCRA regulations or local equivalents[3].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. Available at:[Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Guide to the Selection and Use of Particulate Respirators." Centers for Disease Control and Prevention (CDC). Available at: [Link][2]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link][3]

Sources

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